5-Aminoisatoic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQDLBKVHJXPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937577 | |
| Record name | 6-Amino-2-hydroxy-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169037-24-5 | |
| Record name | 6-Amino-2-hydroxy-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminoisatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Aminoisatoic Anhydride: Structure, Properties, and Applications in Modern Synthesis
Executive Summary
5-Aminoisatoic anhydride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of isatoic anhydride, it possesses a highly reactive cyclic anhydride structure, making it a versatile precursor for a wide array of complex molecules. The presence of a primary amino group at the C5 position further enhances its utility, offering an additional site for functionalization and influencing the electronic properties of the benzoxazine dione core. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key applications of this compound, with a focus on its role as a building block in the synthesis of pharmacologically relevant scaffolds such as quinazolinones.
Physicochemical and Structural Properties
Identity and Nomenclature
-
Systematic Name: 6-Amino-2H-3,1-benzoxazine-2,4(1H)-dione
-
Common Name: this compound
-
CAS Number: 169037-24-5
-
Molecular Formula: C₈H₆N₂O₃
-
Molecular Weight: 178.14 g/mol
Core Physicochemical Data
The physical properties of this compound are summarized below. For context, data for the parent compound, isatoic anhydride, is also included where specific data for the 5-amino derivative is not readily published. The addition of the polar amino group is expected to increase its melting point and alter its solubility profile.
| Property | This compound | Isatoic Anhydride (Parent Compound) |
| Physical Form | Solid[1] | White solid, crystals from alcohol[2][3] |
| Melting Point | >300 °C[1] | ~243 °C (with decomposition)[2][3] |
| Solubility | Data not widely published. Expected to be soluble in polar aprotic solvents like DMF and DMSO. | Miscible with hot alcohol and acetone; insoluble in ether, benzene, and chloroform[2]. |
| InChI Key | QEQDLBKVHJXPJA-UHFFFAOYSA-N[1] | TXJUTRJFNRYTHH-UHFFFAOYSA-N[3][4][5] |
Structural Analysis & Spectroscopic Profile
The structure of this compound is characterized by a fused benzene and a 1,3-oxazinane-2,4-dione ring system. The anhydride moiety confers significant electrophilicity to the two carbonyl carbons (C2 and C4).
Spectroscopic Characterization (Predicted and Inferred):
While specific, published spectra for this compound are not widely available, its spectroscopic characteristics can be reliably predicted based on the known data for isatoic anhydride and the electronic effects of an aromatic amine.
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum would show distinct signals for the aromatic protons. The C5-amino group protons would likely appear as a broad singlet. The aromatic protons on the benzene ring would appear as a set of coupled multiplets, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing anhydride ring. The NH proton of the anhydride ring would appear as a broad singlet at a downfield chemical shift (>10 ppm), similar to that seen for isatoic anhydride itself[6].
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The two carbonyl carbons of the anhydride would be the most downfield, typically in the 160-170 ppm range. Aromatic carbons would appear in the 110-150 ppm region, with the carbon attached to the amino group (C5) showing an upfield shift compared to its counterpart in isatoic anhydride.
-
Infrared (IR) Spectroscopy: The most characteristic feature for anhydrides is the presence of two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric vibrations[7]. For cyclic anhydrides, these typically appear around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹[8]. Additional key peaks would include N-H stretching vibrations for both the amine and the anhydride NH group (around 3300-3500 cm⁻¹) and C-N stretching bands.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 178. A characteristic fragmentation pattern for isatoic anhydrides involves the loss of CO₂ (44 Da) followed by the loss of CO (28 Da)[2][4].
Chemical Reactivity and Mechanistic Insights
Electrophilicity and Ring-Opening Reactions
The core reactivity of this compound is defined by the two electrophilic carbonyl carbons within the anhydride ring. This structure is susceptible to nucleophilic attack, leading to a ring-opening reaction. This is the foundational mechanism for its use as a synthetic building block[3]. Common nucleophiles such as amines, alcohols, and water will readily open the ring to form 2-aminobenzoyl derivatives[3]. The reaction with amines is particularly useful as it generates an ortho-aminobenzamide intermediate, which can then participate in subsequent cyclization reactions.
Mechanism of Nucleophilic Acyl Substitution
The reaction with a primary amine (R'-NH₂) serves as a classic example of its reactivity, which proceeds via a nucleophilic acyl substitution pathway. This is often the first step in multicomponent reactions to build heterocyclic scaffolds[9][10].
-
Nucleophilic Attack: The nucleophilic amine attacks one of the carbonyl carbons (typically the more reactive C4 position) of the anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, cleaving the C-O bond of the anhydride ring. This results in the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily loses carbon dioxide (CO₂) to generate a 2,5-diaminobenzamide derivative. This intermediate is primed for further reactions.
Caption: Mechanism of amine-mediated ring-opening of this compound.
Influence of the C5-Amino Group
The C5-amino group is a moderately activating, ortho, para-directing group. Its electron-donating nature increases the nucleophilicity of the benzene ring, which can influence subsequent electrophilic aromatic substitution reactions if desired. More importantly, it provides a secondary reaction handle for building more complex, fused heterocyclic systems or for attachment to polymers and biomolecules.
Synthesis and Handling
Representative Synthesis Protocol
While numerous proprietary methods exist, a common and effective laboratory synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene[11][12]. The following is a representative protocol adapted for the synthesis of the 5-amino derivative from 2,5-diaminobenzoic acid.
Materials:
-
2,5-Diaminobenzoic acid
-
Dioxane (anhydrous)
-
Triphosgene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: Suspend 2,5-diaminobenzoic acid in anhydrous dioxane in a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Phosgene Equivalent Addition: While stirring under an inert atmosphere, slowly add a solution of triphosgene (a safer solid equivalent to phosgene) in anhydrous dioxane to the suspension at room temperature. Causality Note: The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: Gently heat the mixture to reflux (approx. 100 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by the evolution of HCl gas (which should be scrubbed).
-
Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold dioxane and then with a non-polar solvent like hexane to remove residual impurities. Dry the product under vacuum. Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
Safety and Handling
This compound is classified as an acute oral toxicant and causes skin and eye irritation[1].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust. Use a dust mask if necessary.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Applications in Research and Development
Key Building Block for Heterocyclic Scaffolds
The primary application of this compound is as a precursor to substituted quinazolinones and other related heterocyclic systems[9]. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[9].
Workflow: One-Pot Synthesis of Quinazolinone Derivatives
A highly efficient method for synthesizing quinazolinone derivatives is through a three-component reaction involving this compound, a primary amine, and an aldehyde or ketone[13][14]. This one-pot synthesis is valued for its atom economy and operational simplicity.
Caption: Workflow for the three-component synthesis of quinazolinones.
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted-2,3-dihydroquinazolin-4(1H)-one [13]
-
Initial Reaction: In a round-bottom flask, combine this compound (1 mmol), a primary amine (e.g., aniline, 1.1 mmol), and a suitable catalyst (e.g., a Lewis or Brønsted acid) in a solvent such as ethanol (5 mL).
-
Intermediate Formation: Heat the mixture under reflux for approximately 1 hour. During this step, the amine opens the anhydride ring, followed by decarboxylation to form the benzamide intermediate.
-
Aldehyde Addition: Add an aromatic aldehyde (e.g., benzaldehyde, 1 mmol) to the reaction mixture.
-
Cyclization: Continue to reflux the mixture. The reaction progress is monitored by TLC. The benzamide intermediate condenses with the aldehyde, followed by an intramolecular cyclization and dehydration to form the final dihydroquinazolinone product.
-
Workup and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Application in Bioconjugation and Drug Delivery
Derivatives of isatoic anhydride are being explored for their utility in bioconjugation chemistry. The anhydride can react with nucleophilic groups on biomolecules, such as the lysine residues in proteins. This allows for the attachment of payloads, such as drugs or imaging agents, to antibodies to create antibody-drug conjugates (ADCs). The C5-amino group on this compound provides a convenient point for pre-attaching the desired payload before conjugation to the biomolecule.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the predictable reactivity of its cyclic anhydride core. Its ability to participate in efficient, often one-pot, multicomponent reactions makes it a powerful tool for the rapid generation of molecular complexity. For researchers in drug discovery, it provides a reliable entry point to the synthesis of quinazolinone libraries and other pharmacologically relevant heterocycles. As the demand for targeted therapeutics and functional materials grows, the strategic application of versatile building blocks like this compound will continue to be a cornerstone of innovative chemical synthesis.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 1-15.
- Ou, K., et al. (2012). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. Polymers, 4(3), 1347-1361.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- El-Sayed, N. N. E. (2022). Synthetic studies toward biologically active quinazolinones. University of Massachusetts Dartmouth.
- Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45.
- ResearchGate. (2024). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives.
- PubChem. (n.d.). Isatoic Anhydride. National Center for Biotechnology Information.
- Kovalskyy, V. Y., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures.... Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 963–968.
- Supplementary Information. (n.d.). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides.
- Wikipedia. (n.d.). Isatoic anhydride.
- NIST. (n.d.). Isatoic anhydride. NIST Chemistry WebBook.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of anhydrides.
- Google Patents. (n.d.). CN104402840B - Synthesis process of isatoic anhydride.
- Bevan, D. R. (2021). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 26(11), 3123.
- Tian, N., et al. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. ResearchGate.
- Behnisch, I., et al. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Polymers, 10(1), 1.
- SpectraBase. (n.d.). Isatoic anhydride - Optional[13C NMR] - Spectrum.
- NIST. (n.d.). Isatoic anhydride. NIST Chemistry WebBook.
- Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.
- Inamura, Y., et al. (2020). Crystal structure of anhydrous 5-aminotetrazole and its high-pressure behavior. CrystEngComm, 22(34), 5644-5650.
- ResearchGate. (2024). Measurement and correlation of the solubility of maleic anhydride in different organic solvents.
- Zibo Anquan Chemical Co., Ltd. (2023). Data display of infrared spectral maleic anhydride ir peaks.
- NIST. (n.d.). Maleic anhydride. NIST Chemistry WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. Isatoic anhydride [webbook.nist.gov]
- 5. Isatoic anhydride [webbook.nist.gov]
- 6. Isatoic Anhydride(118-48-9) 1H NMR spectrum [chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Data display of infrared spectral maleic anhydride ir peaks - Knowledge - Anquan Chemical [zbaqchem.com]
- 9. Research Portal [repository.lib.umassd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Isatoic Anhydrides: Principles and Application to 5-Aminoisatoic Anhydride
Introduction: The Strategic Importance of the Isatoic Anhydride Scaffold
Isatoic anhydrides, chemically defined as 2H-3,1-benzoxazine-2,4(1H)-diones, are exceptionally versatile heterocyclic scaffolds.[1] Their unique reactivity, characterized by a susceptibility to ring-opening by various nucleophiles, makes them invaluable building blocks in organic synthesis. This utility is particularly pronounced in the fields of drug discovery and materials science, where they serve as precursors to a wide array of more complex molecules, including quinazolinones, benzodiazepines, and various pharmacologically active agents.[2][3] The introduction of functional groups, such as the amino group in 5-aminoisatoic anhydride, further expands their synthetic potential, allowing for subsequent chemical modifications and the development of novel compounds with tailored properties.[4]
This guide provides an in-depth examination of the synthesis of isatoic anhydrides, focusing on the core chemical principles, a comparative analysis of cyclization reagents, and a detailed, field-proven protocol. While this document addresses the synthesis of this compound, it begins by clarifying a crucial prerequisite regarding the starting material to ensure a foundational understanding of the reaction mechanism.
Part 1: Foundational Principles of Isatoic Anhydride Cyclization
A common misconception involves the direct conversion of substituted phthalic acids to isatoic anhydrides. The user's topic specifies the synthesis of this compound from 3-aminophthalic acid. However, this transformation is not chemically feasible for forming the isatoic anhydride ring system.
-
The Core Requirement: The formation of the 2H-3,1-benzoxazine-2,4(1H)-dione core is fundamentally a reaction between an ortho-amino benzoic acid and a carbonylating agent.[1][5] The intramolecular cyclization involves the nucleophilic amino group and the adjacent carboxylic acid.
-
The Fate of 3-Aminophthalic Acid: 3-Aminophthalic acid is an ortho-dicarboxylic acid. When subjected to dehydrating or cyclizing conditions analogous to those used for isatoic anhydride synthesis, it will undergo intramolecular condensation between its two carboxylic acid groups to form 3-aminophthalic anhydride .[6][7] This is a distinct chemical entity from an isatoic anhydride.
Therefore, to synthesize This compound , the correct and necessary starting material is 2,5-diaminobenzoic acid . This guide will proceed on this corrected chemical basis, detailing the cyclization of an ortho-amino benzoic acid scaffold.
The general mechanism involves the reaction of the ortho-amino benzoic acid with a phosgene equivalent. The reagent acts as a carbonyl bridge, first reacting with the more nucleophilic amine to form an intermediate N-carbonyl chloride (or related activated species), which then undergoes rapid intramolecular cyclization with the neighboring carboxylic acid group to yield the stable six-membered heterocyclic ring of the isatoic anhydride.
Part 2: A Comparative Analysis of Cyclization Reagents
The choice of carbonylating agent is critical and involves a trade-off between reactivity, safety, and ease of handling. The three most common reagents for this transformation are phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI).
| Reagent | Chemical Name | Formula | Physical State | Key Hazards | Rationale for Use |
| Phosgene | Carbonyl chloride | COCl₂ | Colorless Gas | Extremely toxic, corrosive, insidious odor.[8][9][10][11] | Highly reactive, allowing for milder reaction conditions; byproducts (HCl) are gaseous and easily removed. |
| Triphosgene (BTC) | Bis(trichloromethyl) carbonate | C₃Cl₆O₃ | White Crystalline Solid | Toxic upon decomposition; handle with care. | A safe, stable, and easy-to-handle phosgene surrogate that generates phosgene in situ.[12][13] Offers excellent stoichiometric control.[12] |
| CDI | 1,1'-Carbonyldiimidazole | (C₃H₃N₂)₂CO | White Crystalline Solid | Moisture sensitive, corrosive.[14] | A mild, non-halogenated carbonylating agent; useful when acid scavengers or harsh conditions must be avoided.[14][15] |
For laboratory-scale synthesis, triphosgene is often the reagent of choice, providing the reactivity of phosgene without the extreme hazards and specialized equipment associated with handling a toxic gas.[12]
Part 3: Experimental Protocol - Synthesis of this compound
This protocol details the synthesis of this compound from 2,5-diaminobenzoic acid using triphosgene. This method is adapted from established procedures for isatoic anhydride synthesis.[5][12]
Mandatory Safety Precautions
This reaction must be performed in a certified chemical fume hood. Triphosgene and its decomposition products (phosgene, HCl) are toxic and corrosive. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (e.g., Viton or butyl rubber), is mandatory.[16] An HCl scrubbing solution (e.g., concentrated NaOH or NH₄OH) must be prepared to neutralize the off-gas.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2,5-Diaminobenzoic Acid | C₇H₈N₂O₂ | 152.15 | 5.00 g | 32.86 |
| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 3.50 g | 11.79 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 9.2 mL | 66.0 |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | 200 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
Step-by-Step Methodology
-
Reaction Setup:
-
An oven-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a reflux condenser.[17]
-
The top of the condenser is fitted with a gas outlet tube leading to a gas scrubber containing a basic solution (e.g., 2 M NaOH) to neutralize HCl and any excess phosgene.
-
The system is maintained under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Preparation:
-
In the reaction flask, dissolve 2,5-diaminobenzoic acid (5.00 g, 32.86 mmol) and triethylamine (9.2 mL, 66.0 mmol) in anhydrous THF (100 mL). Stir until a homogeneous solution is formed. Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
In a separate dry flask, dissolve triphosgene (3.50 g, 11.79 mmol) in anhydrous THF (50 mL). Rationale: One mole of triphosgene delivers three moles of phosgene. A slight excess of the carbonylating agent ensures complete conversion of the starting material.
-
-
Reaction Execution:
-
Cool the solution of the aminobenzoic acid to 0 °C using an ice-water bath.
-
Add the triphosgene solution dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes.
-
A precipitate (triethylamine hydrochloride) will form almost immediately.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by adding 50 mL of deionized water. Caution: This may be exothermic and release some residual gases.
-
Filter the mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate. Wash the solid with a small amount of cold THF.
-
Transfer the filtrate to a separatory funnel. Add 100 mL of ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Rationale: The bicarbonate wash removes any unreacted acidic species.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18]
-
-
Purification:
-
The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or dioxane) to yield pure this compound.[5]
-
Dry the final product under vacuum to remove residual solvent.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Part 4: Mechanism & Causality of Experimental Choices
-
Anhydrous Conditions: The use of anhydrous THF is critical because phosgene and its surrogates react readily with water.[8][9] Moisture would consume the reagent and lead to the formation of undesired byproducts, significantly lowering the yield.
-
Stoichiometry of Triphosgene: Triphosgene is a stable dimer of phosgene, which thermally or catalytically decomposes to three equivalents of phosgene. The protocol uses slightly more than 1/3 molar equivalent of triphosgene relative to the starting aminobenzoic acid to ensure a sufficient supply of the active carbonylating species.
-
Role of Triethylamine (TEA): The reaction of the amine with the in-situ generated phosgene forms an N-acyl chloride intermediate and one equivalent of HCl. The subsequent intramolecular cyclization releases a second equivalent of HCl. TEA is a non-nucleophilic organic base that serves as an acid scavenger, neutralizing the HCl as it is formed. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.
-
Controlled Addition at 0 °C: The reaction is highly exothermic. A slow, controlled addition of the triphosgene solution at low temperature is essential to manage the reaction rate, prevent dangerous temperature spikes, and minimize the formation of side products.
Conclusion
The synthesis of this compound is a prime example of heterocyclic chemistry that requires a precise understanding of starting material prerequisites and careful control of reaction conditions. By starting with the correct precursor, 2,5-diaminobenzoic acid, and employing a safe and efficient phosgene surrogate like triphosgene, this valuable synthetic intermediate can be prepared effectively. The principles and the detailed protocol outlined in this guide provide researchers and drug development professionals with a robust framework for accessing this and other substituted isatoic anhydride scaffolds, paving the way for future innovations in medicinal chemistry and materials science.
References
- LCSS: PHOSGENE. National Center for Biotechnology Information.
- A decade review of triphosgene and its applications in organic reactions. National Center for Biotechnology Information.
- Phosgene - HAZARD SUMMARY. New Jersey Department of Health.
- Phosgene Safe Practice Guidelines. American Chemistry Council.
- Guidelines for Phosgene Gas Usage in Laboratories. University of Pittsburgh, Environmental Health and Safety.
- Phosgene Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety.
- ISATOIC ANHYDRIDE. Organic Syntheses.
- Carbonyldiimidazole. Wikipedia.
- 1,1'-CARBONYLDIIMIDAZOLE. Organic Syntheses.
- What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. Stack Exchange.
- Isatoic anhydride. Wikipedia.
- A decade review of triphosgene and its applications in organic reactions. PubMed.
- Preparation of isatoic anhydride from phthalimide. ResearchGate.
- A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate.
- Process for producing n,n'-carbonyldiimidazole. Google Patents.
- Organic Syntheses Procedure. Organic Syntheses.
- An Improved and Commercially Viable Process for the Preparation of Apremilast. Asian Journal of Chemistry.
- Synthetic method of 3-aminophthalic anhydride. Google Patents.
- Acid Anhydride Chemistry. Chemistry LibreTexts.
- Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). SpringerLink.
- Organic Syntheses Procedure. Organic Syntheses.
- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.
- Synthesis of isatoic anhydride derivatives (microreview). ResearchGate.
- Method for preparing N-methyl isatoic anhydride. Google Patents.
- A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. Google Patents.
- Preparation of aminophthalic anhydrides. Google Patents.
- Isatoic anhydride derivatives and applications thereof. Google Patents.
- Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. PubMed.
- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. National Center for Biotechnology Information.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
- Chemists Make Strides to Simplify Drug Design, Synthesis. Technology Networks.
- Preparation method of 3-acetyl aminophthalimide. Google Patents.
- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI.
- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. Google Patents.
- α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. National Center for Biotechnology Information.
- Chapter 5. Shodhganga.
- Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ResearchGate.
Sources
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. hgs.osi.lv [hgs.osi.lv]
- 3. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]
- 7. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]
- 8. LCSS: PHOSGENE [web.stanford.edu]
- 9. nj.gov [nj.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 15. 1,1'-Carbonyldiimidazole:Application and Preparation_Chemicalbook [chemicalbook.com]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility of 5-Aminoisatoic Anhydride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 5-Aminoisatoic Anhydride (5-AIA), a critical building block in pharmaceutical and materials science. We delve into the molecular characteristics governing its solubility, present qualitative and semi-quantitative solubility data across a spectrum of organic solvents, and offer field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of 5-AIA's behavior in solution to optimize reaction conditions, purification strategies, and formulation development.
Introduction: The Chemical Significance of this compound
This compound (CAS No: 169037-24-5, Molecular Formula: C₈H₆N₂O₃) is a heterocyclic compound of significant interest in synthetic chemistry.[1] Its rigid structure, containing both a reactive anhydride and a nucleophilic aromatic amine, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including quinazolinones, benzodiazepines, and other pharmacologically active heterocycles.[2]
A thorough understanding of the solubility of 5-AIA is a cornerstone of its effective utilization. Solvent selection directly impacts reaction kinetics, yield, and purity. It is the determining factor in developing efficient crystallization-based purification methods and is fundamental to formulating 5-AIA for various applications. This guide bridges theoretical principles with practical, actionable insights to empower scientists in their work with this important reagent.
Theoretical Underpinnings of 5-AIA Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 5-AIA offers key insights into its expected solubility profile.
-
Molecular Structure Analysis:
-
Polar Moieties: The molecule possesses several polar functional groups capable of engaging in strong dipole-dipole interactions and hydrogen bonding: the primary amine (-NH₂), two carbonyl groups (C=O), and the heterocyclic nitrogen.
-
Hydrogen Bonding: The amine group acts as a hydrogen bond donor, while the carbonyl oxygens and the heterocyclic nitrogen act as hydrogen bond acceptors. This capacity for hydrogen bonding is a dominant factor in its solubility.
-
Aromatic System: The benzene ring constitutes a non-polar, hydrophobic region, contributing to van der Waals interactions.
-
Given this structure, 5-AIA is predicted to be most soluble in polar solvents, particularly those that are aprotic and can effectively solvate the molecule without reacting with the anhydride functionality. Its solubility is expected to be limited in non-polar, aliphatic, or aromatic hydrocarbon solvents.
Solubility Profile of this compound
While precise, temperature-dependent solubility curves for 5-AIA are not widely published, a qualitative and semi-quantitative profile can be constructed from empirical observations in synthetic literature and data on analogous structures.[3][4]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Scientific Insight |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate both the polar functional groups and, to some extent, the aromatic ring of 5-AIA. Anhydrides are generally stable and soluble in DMSO.[3] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong hydrogen bond acceptance. It is a common solvent for reactions involving isatoic anhydrides. Note: Some commercial sources of 5-AIA may contain residual DMF. | |
| N-Methyl-2-pyrrolidone (NMP) | High | NMP shares similar solvent properties with DMF and DMSO and is an effective solvent for polar, heterocyclic compounds. | |
| Acetonitrile (ACN) | Moderate | Acetonitrile is polar but is a weaker hydrogen bond acceptor than DMSO or DMF. It is expected to be a moderately effective solvent, particularly at elevated temperatures.[3] | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate (with reactivity) | While polar and capable of hydrogen bonding, protic solvents like alcohols can react with the anhydride moiety, especially upon heating or in the presence of catalysts.[2] This leads to ring-opening and the formation of an ester-acid derivative, effectively consuming the starting material. Therefore, they are generally unsuitable as inert solvents for reactions but may be used in specific derivatization procedures. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF has a moderate dielectric constant and can act as a hydrogen bond acceptor. It is a viable solvent, especially for promoting reactions where slight insolubility of the starting material can be overcome by heating. |
| Chlorinated | Dichloromethane (DCM) | Low | DCM is a solvent of intermediate polarity. It is unlikely to be a good solvent for the highly polar 5-AIA at room temperature. |
| Non-Polar | Toluene, Hexane | Very Low / Insoluble | These solvents lack the polarity and hydrogen-bonding capability required to overcome the strong solute-solute interactions of the crystalline 5-AIA. |
Experimental Determination of Thermodynamic Solubility
For applications requiring precise solubility data, the "gold standard" is the experimental determination of thermodynamic or equilibrium solubility.[5] The isothermal shake-flask method is the most reliable and widely used technique.[6][7]
Protocol: Isothermal Shake-Flask Solubility Determination
This protocol provides a self-validating system for accurately measuring the solubility of 5-AIA.
Pillar 1: Expertise & Causality The core principle is to create a saturated solution in equilibrium with an excess of the solid solute at a constant temperature. The long equilibration time ensures that the dissolution process has reached its thermodynamic minimum, providing a true solubility value rather than a kinetically trapped supersaturated state.[6]
Pillar 2: Trustworthiness & Self-Validation The protocol includes creating a calibration curve, which is essential for ensuring the accuracy of the final concentration measurement. Analyzing samples at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has indeed been reached; the concentration should not change significantly between these later time points.
Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of 5-AIA in the chosen analytical solvent (e.g., DMSO).
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Measure the absorbance (using UV-Vis spectroscopy) or peak area (using HPLC) for each standard.
-
Plot a calibration curve of signal vs. concentration. An R² value > 0.99 is required for a trustworthy assay.
-
-
Equilibration:
-
Add an excess amount of solid 5-AIA to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the vials for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment.[6]
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates. This step is crucial to prevent artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Measure the signal (UV-Vis absorbance or HPLC peak area) of the diluted sample.
-
Use the calibration curve equation to calculate the concentration of 5-AIA in the diluted sample.
-
Multiply by the dilution factor to determine the final solubility concentration in the organic solvent.
-
Diagram: Shake-Flask Solubility Workflow
A flowchart of the isothermal shake-flask method for determining thermodynamic solubility.
Practical Applications: Strategic Solvent Selection
The choice of solvent is not merely about dissolution; it is a strategic decision that influences the outcome of a chemical process.
For Chemical Synthesis:
The ideal solvent should completely dissolve 5-AIA and other reactants at the desired reaction temperature, ensuring a homogeneous reaction mixture. However, it must also be inert to the reactants and reagents.
-
Recommended: For many applications, polar aprotic solvents like DMF, DMSO, or NMP are superior choices. They provide excellent solubility and are generally inert under many reaction conditions.
-
Caution: Protic solvents like alcohols should be avoided unless they are intended to participate in the reaction (e.g., for ring-opening to form an ester).[2]
For Purification by Recrystallization:
Recrystallization requires a solvent system where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[9]
-
Ideal Solvent Characteristics:
-
5-AIA is sparingly soluble at room temperature.
-
5-AIA is highly soluble at the solvent's boiling point.
-
Impurities are either highly soluble at all temperatures or completely insoluble.
-
The solvent does not react with 5-AIA.
-
-
Potential Systems: A mixed solvent system is often effective.[9] For 5-AIA, a good starting point would be a polar solvent in which it is moderately soluble (e.g., THF or Acetonitrile ) used in combination with a non-polar anti-solvent (e.g., Hexane or Toluene ). The compound is dissolved in a minimum amount of the hot primary solvent, and the anti-solvent is added dropwise until turbidity appears, after which the solution is allowed to cool slowly.
Diagram: Solvent Selection Logic
Decision tree for selecting an appropriate solvent system based on the intended application.
Conclusion
This compound exhibits a solubility profile dominated by its polar and hydrogen-bonding functional groups. It is highly soluble in polar aprotic solvents like DMSO and DMF, making them excellent choices for chemical reactions. Its solubility is limited in less polar and non-polar solvents. This differential solubility can be exploited for purification via recrystallization, often using mixed-solvent systems. For precise and reliable data, the isothermal shake-flask method is the recommended protocol. A rational, data-driven approach to solvent selection is paramount to the successful application of this versatile chemical building block in research and development.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- University of Rochester, Department of Chemistry.
- Pharmaceutical Sciences. (2024).
- Fiveable. 4.3 Acid anhydrides - Organic Chemistry II. [Link]
- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. [Link]
- ResearchGate. Is succinic anhydride stable in DMSO?. Discussion. [Link]
- Liu, Z., et al. (2021). Solubility, thermodynamic modeling and Hansen solubility parameter of 5-norbornene-2,3-dicarboximide in three binary solvents (methanol, ethanol, ethyl acetate + DMF) from 278.15 K to 323.15 K. Journal of Molecular Liquids.
- Cava, M. P., et al. (1963). N-Phenylmaleimide. Organic Syntheses, 43, 93.
- Yang, R., et al. (2020). Solubility and thermodynamic modeling of cis-5-norbornene-exo-2,3-dicarboxylic anhydride in three binary solvents (1,4-dioxane, DMF, NMP + ethanol) from 278.15 K to 323.15 K. Journal of Molecular Liquids.
- Hong, D., et al. (2017). Measurement and correlation of the solubility of maleic anhydride in different organic solvents.
- Zhang, J., et al. (2017). Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K.
- Ban, Z., et al. (2020). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.
Sources
- 1. scbt.com [scbt.com]
- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Reagents & Solvents [chem.rochester.edu]
Unlocking Synthetic Versatility: A Guide to the Nucleophilic Reactivity of 5-Aminoisatoic Anhydride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisatoic anhydride (5-AIA) is a highly versatile and economically significant heterocyclic building block in modern organic synthesis. Its intrinsic reactivity, characterized by two distinct electrophilic carbonyl centers, allows for a broad spectrum of chemical transformations. This guide provides an in-depth exploration of the reactivity of 5-AIA with a range of nucleophiles, including amines, alcohols, and thiols. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and illustrate how these reactions are harnessed for the synthesis of high-value compounds, particularly substituted quinazolinones and other key pharmaceutical intermediates. This document is intended to serve as a practical and authoritative resource for researchers leveraging 5-AIA in synthetic chemistry and drug discovery.
The Core Chemistry of this compound: A Structural Overview
This compound, systematically named 6-amino-2H-3,1-benzoxazine-2,4(1H)-dione, is a stable, solid compound.[1] Its synthetic utility stems from the strained N-carboxyanhydride ring system. This structure contains two key electrophilic sites: the C4-carbonyl (an acyl-carbonate type) and the C2-carbonyl (a carbamate type).
The reactivity of isatoic anhydrides is generally governed by nucleophilic attack at one of these carbonyl carbons, leading to a ring-opening event.[2][3] The regioselectivity of this attack—whether it occurs at C2 or C4—is a critical factor that dictates the final product structure. This choice is influenced by:
-
The Nature of the Nucleophile: "Hard" nucleophiles like primary amines and alcohols preferentially attack the more electrophilic and less sterically hindered C4 position.[2][4]
-
Steric Hindrance: Bulky nucleophiles, such as secondary and tertiary amines, may favor attack at the more accessible C2 position.[2]
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts can modulate the reaction pathway.
The 5-amino substituent on the aromatic ring acts as an electron-donating group, which can subtly influence the electrophilicity of the carbonyl centers but primarily serves as a strategic functional handle for further synthetic elaboration.
Reaction with Amine Nucleophiles: The Gateway to Benzamides and Quinazolinones
The reaction of 5-AIA with amines is arguably its most significant transformation, providing a direct route to 2,5-diaminobenzamide derivatives. These products are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, most notably quinazolinones, which are prominent scaffolds in medicinal chemistry.[5][6][7]
Mechanism with Primary and Secondary Amines
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the C4 carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, causing the anhydride ring to open and eliminate a molecule of carbon dioxide (CO₂), a thermodynamically favorable process that drives the reaction to completion.[8][9]
Figure 1: General mechanism for the reaction of 5-AIA with amine nucleophiles.
Application: One-Pot Synthesis of Quinazolinones
A powerful application of this reactivity is in multicomponent reactions. By combining 5-AIA, a primary amine, and an aldehyde or orthoester, complex 2,3-disubstituted quinazolinones or 2,3-dihydroquinazolin-4(1H)-ones can be synthesized in a single, efficient step.[10][11]
The reaction sequence involves the initial formation of the 2,5-diaminobenzamide, which then condenses with the aldehyde to form a Schiff base. Subsequent intramolecular cyclization and, in some cases, oxidation, yields the final quinazolinone product.
Experimental Protocol: Synthesis of 2,5-Diamino-N-phenylbenzamide
This protocol describes a representative synthesis of a 2,5-diaminobenzamide derivative from 5-AIA and aniline.
Materials:
-
This compound (1.78 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Dimethylformamide (DMF), 20 mL
Procedure:
-
To a solution of this compound in 10 mL of DMF, add a solution of aniline in 10 mL of DMF.
-
Heat the reaction mixture to reflux (approx. 153 °C) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to afford the pure 2,5-diamino-N-phenylbenzamide.[7]
Reaction with Alcohol and Thiol Nucleophiles: Synthesis of Esters and Thioesters
5-AIA also reacts efficiently with other heteroatomic nucleophiles, such as alcohols and thiols, to produce the corresponding esters and thioesters of 5-aminoanthranilic acid.
Alcoholysis: Formation of 2-Amino-5-aminobenzoates
The reaction with alcohols (alcoholysis) follows a similar mechanistic pathway to aminolysis, involving nucleophilic attack at the C4 carbonyl, ring-opening, and decarboxylation to yield an ester.[2][12] Phenols can also be used, though they are generally less reactive than aliphatic alcohols.[2]
Figure 2: General experimental workflow for reacting 5-AIA with alcohols or thiols.
Thiolysis: Formation of 2-Amino-5-aminothiobenzoates
Thiols are excellent nucleophiles and typically react more readily with isatoic anhydrides than their alcohol counterparts.[2][13] The reaction produces S-thioesters of 5-aminoanthranilic acid, which are valuable synthetic intermediates. The enhanced reactivity of thiols is attributed to the greater nucleophilicity of sulfur compared to oxygen.
Comparative Reactivity Data
The choice of nucleophile significantly impacts reaction conditions and outcomes. The following table summarizes typical observations.
| Nucleophile Class | Typical Product | General Reactivity | Common Conditions | Reference |
| Primary Amines | 2,5-Diaminobenzamides | High | Reflux in DMF or EtOH | [7] |
| Secondary Amines | N,N-Disubstituted 2,5-Diaminobenzamides | Moderate to High | Reflux in DMF | [2] |
| Aliphatic Alcohols | 2-Amino-5-aminobenzoates | Moderate | Reflux, often with catalyst | [2][12] |
| Phenols | Phenyl 2-Amino-5-aminobenzoates | Low to Moderate | Harsher conditions may be needed | [2] |
| Thiols | S-Thioesters | High | Readily at room temp or gentle heat | [2] |
Causality in Experimental Design
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are often used because they effectively solvate the reactants and can be heated to high temperatures to drive the reactions, especially with less reactive nucleophiles.[7] For more reactive nucleophiles, alcohols like ethanol can serve as both solvent and reactant.
-
Temperature: While many reactions proceed at room temperature, heating to reflux is common practice to ensure complete conversion and facilitate the decarboxylation step. The thermal stability of the anhydride allows for a wide operational temperature range.
-
Catalysis: For less reactive nucleophiles like phenols or certain alcohols, an acid or base catalyst can be employed to activate either the anhydride or the nucleophile, thereby increasing the reaction rate.[2] However, many reactions proceed efficiently without any catalyst.
Conclusion and Future Outlook
This compound stands as a cornerstone reagent in heterocyclic and medicinal chemistry. Its predictable yet versatile reactivity with a wide range of nucleophiles provides robust and efficient pathways to valuable chemical entities. The aminolysis reaction, in particular, serves as a powerful and atom-economical gateway to 2,5-diaminobenzamides and the subsequent synthesis of quinazolinone-based drug scaffolds. A thorough understanding of the mechanistic principles governing its reactivity—especially the factors controlling regioselectivity—enables the rational design of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic application of this compound in both traditional and multicomponent synthetic strategies will undoubtedly continue to expand.
References
- Staiger, R. P., & Wagner, E. C. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]
- Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. DARU Journal of Pharmaceutical Sciences. [Link]
- Organic Chemistry Portal. Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Kovtunenko, V. O., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]
- Szychlińska, E., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO.
- Abdellattif, M. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link]
- Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange. [Link]
- ACS Publications. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- G. I. Chipen, et al. (2001). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON ISATOIC ANHYDRIDES (2H-3,1-BENZOXAZINE-2,4-DIONES). (REVIEW). Chemistry of Heterocyclic Compounds. [Link]
- Clark, R. H., & Wagner, E. C. (1944). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry. [Link]
- Clark, R. H., & Wagner, E. C. (1944). Isatoic anhydride. i. reactions with primary and secondary amines and with some amides. Journal of Organic Chemistry. [Link]
- Clark, J. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide. [Link]
- Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-5-chlorobenzamide.
- Coates, G. W., et al. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.
- LibreTexts Chemistry. (2023). Reactivity of Anhydrides. LibreTexts Chemistry. [Link]
- Al-Kaysi, R. O., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. ACS Omega. [Link]
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.
- Organic Syntheses. (n.d.). isatoic anhydride. Organic Syntheses. [Link]
- YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. YouTube. [Link]
- LibreTexts Chemistry. (2023). Acid Anhydrides react with alcohols to form esters. LibreTexts Chemistry. [Link]
- ScienceMadness. (n.d.). Isatoic anhydrides and their uses in heterocyclic synthesis. ScienceMadness. [Link]
- ResearchGate. (2025). Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides (2H-3,1-Benzoxazine-2,4-diones). (Review).
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
- Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
- National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.
- PubMed. (n.d.). Ring opening of epoxides with C-nucleophiles. PubMed. [Link]
- Reddit. (2019). Reacting secondary amine with acetic anhydride.
- LibreTexts Chemistry. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. LibreTexts Chemistry. [Link]
- Chemistry of Heterocyclic Compounds. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
- HETEROCYCLES. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. [Link]
- Chemistry Learner. (n.d.). Anhydride Functional Group: Structure, Example, & Reactions. Chemistry Learner. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. myttex.net [myttex.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Quinazolinone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Hydrolysis Mechanism of 5-Aminoisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisatoic anhydride is a crucial heterocyclic compound utilized as a precursor in the synthesis of a variety of pharmaceuticals and other bioactive molecules. Its reactivity, particularly towards nucleophiles, is central to its synthetic utility. This guide provides a comprehensive examination of the hydrolysis mechanism of this compound, a reaction of significant importance due to its implications for the stability, handling, and reaction control of this versatile building block. The discussion encompasses the core mechanistic pathways, the influence of pH on reaction kinetics, and established experimental protocols for monitoring the hydrolysis process. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering insights grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of this compound
This compound, a derivative of isatoic anhydride, is a cornerstone in the synthesis of numerous heterocyclic compounds. Isatoic anhydride itself is a precursor for pharmaceuticals like methaqualone and various 4-quinazolinone-based drugs.[1] The introduction of an amino group at the 5-position enhances the molecule's utility, providing a strategic point for further functionalization and diversification of the resulting molecular scaffolds.
The core of this compound's reactivity lies in its anhydride functionality. Anhydrides are known to react with a wide range of nucleophiles, including water, alcohols, and amines, through a nucleophilic acyl substitution mechanism.[2][3][4] The hydrolysis of this compound, the reaction with water, is a critical consideration in its application. Understanding the mechanism and kinetics of this process is paramount for optimizing reaction conditions, ensuring storage stability, and minimizing the formation of undesired byproducts.[5][6] While thermodynamically all acid anhydrides are unstable in water, their kinetic stability can vary significantly depending on factors like temperature, solubility, and the presence of catalysts.[7]
The Core Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution pathway, resulting in the formation of 5-aminoanthranilic acid and the release of carbon dioxide.[1] The reaction can be conceptualized in the following key steps:
-
Nucleophilic Attack: The process initiates with the attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride ring. This forms a tetrahedral intermediate.[3][4][8]
-
Ring Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the anhydride's C-O bond. This results in the formation of an N-carboxyanthranilic acid intermediate.
-
Decarboxylation: The N-carboxyanthranilic acid intermediate is unstable and readily undergoes decarboxylation to yield the final product, 5-aminoanthranilic acid, and carbon dioxide.
The presence of the amino group at the 5-position can influence the electron density of the aromatic ring and, consequently, the reactivity of the carbonyl groups, but the fundamental mechanism remains consistent with that of other isatoic anhydrides.
The Influence of pH on Hydrolysis Rate
The rate of hydrolysis of anhydrides is significantly influenced by the pH of the aqueous medium.[9] This dependence arises from the nature of the nucleophile and the stability of the anhydride under different pH conditions.
-
Acidic Conditions (pH < 7): In acidic solutions, the concentration of the potent nucleophile, the hydroxide ion (OH⁻), is low. The hydrolysis primarily proceeds via nucleophilic attack by water molecules. While acid catalysis can protonate a carbonyl oxygen, increasing its electrophilicity, the overall rate is generally slower compared to basic conditions. For many anhydrides, acidic conditions offer greater stability.[9]
-
Neutral Conditions (pH ≈ 7): At neutral pH, both water and a small concentration of hydroxide ions are present. The hydrolysis rate is typically faster than in acidic conditions due to the contribution from the more nucleophilic hydroxide ions.
-
Basic Conditions (pH > 7): In alkaline solutions, the concentration of hydroxide ions is high. These are much stronger nucleophiles than water, leading to a significant increase in the rate of hydrolysis.[9] The isatoic anhydride ring is known to be sensitive and can be readily opened in the presence of a strong base.[6]
| pH Range | Primary Nucleophile | Relative Rate of Hydrolysis | Key Considerations |
| Acidic | Water (H₂O) | Slow | Generally, the most stable conditions for the anhydride. |
| Neutral | Water (H₂O) and Hydroxide (OH⁻) | Moderate | A balance between stability and reactivity. |
| Basic | Hydroxide (OH⁻) | Fast | Rapid degradation of the anhydride is expected. |
Table 1: Influence of pH on the Hydrolysis of this compound.
Experimental Protocol for Monitoring Hydrolysis
Monitoring the hydrolysis of this compound is crucial for understanding its kinetics and stability. A common and effective method involves UV-Vis spectrophotometry, as the aromatic nature of the reactant and product allows for distinct spectral signatures.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous, water-miscible solvent where it is stable (e.g., dioxane or acetonitrile).
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 10) to investigate the pH-dependence of the hydrolysis rate.
-
Initiation of Reaction: In a quartz cuvette, rapidly inject a small aliquot of the this compound stock solution into the temperature-controlled buffer solution. The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer.
-
Spectrophotometric Monitoring: Immediately begin recording the UV-Vis spectrum of the solution at regular time intervals. The disappearance of the absorbance peak corresponding to this compound or the appearance of the peak for 5-aminoanthranilic acid can be monitored.
-
Data Analysis: Plot the absorbance at a specific wavelength against time. From this data, the initial rate of the reaction can be determined. By performing the experiment at different initial concentrations of the anhydride, the order of the reaction with respect to the anhydride can be established.
Conclusion
The hydrolysis of this compound is a fundamental reaction governed by the principles of nucleophilic acyl substitution. The rate of this process is highly dependent on pH, with significantly faster degradation observed in basic conditions. For researchers and drug development professionals, a thorough understanding of this hydrolysis mechanism is essential for the effective use of this compound as a synthetic precursor. By controlling factors such as pH and temperature, the stability of this valuable compound can be managed, and its reactivity can be harnessed to achieve desired synthetic outcomes. The experimental protocols outlined in this guide provide a framework for the quantitative investigation of this important reaction.
References
- Wikipedia.
- Bora, U. et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
- Bora, U. et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
- Meyer, J. F., & Wagner, E. C. (1943). Isatoic anhydride. i. reactions with primary and secondary amines and with some amides. Journal of Organic Chemistry. [Link]
- Google Patents. (2015).
- D'Angelo, J. et al. (2000). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY.
- Chemistry Stack Exchange.
- Google Patents. (1982).
- Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]
- Fiveable. 4.3 Acid anhydrides. Organic Chemistry II. [Link]
- Farmer, S., & Kennepohl, D. (2022). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]
- YouTube. (2017). Anhydride Hydrolysis. [Link]
- PubChem.
- Organic Syntheses.
- National Institutes of Health. (2012). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters)
- Chemistry Stack Exchange. (2013).
- Royal Society of Chemistry.
- The Royal Society of Chemistry. (2016). Synthesis and pH‐dependent hydrolysis profiles of mono‐ and dialkyl substituted maleamic acids. [Link]
- PubMed Central. (2018). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Link]
- NIST WebBook.
- ResearchGate. (2017).
Sources
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 5-Aminoisatoic Anhydride
Preamble: Navigating Spectroscopic Data in Drug Discovery
In the landscape of modern pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent development is built. 5-Aminoisatoic anhydride, a key heterocyclic building block, presents a compelling case for the power of integrated spectroscopic analysis. Its utility as a precursor in the synthesis of quinazolinones, dyes, and other pharmacologically active molecules necessitates a deep understanding of its structural and electronic properties.[1]
This guide eschews a conventional data sheet format. Instead, it embarks on a practical, interpretive journey. As experimental spectra for this compound are not widely available in public repositories, we will first establish a robust analytical baseline by thoroughly examining the spectroscopic data of its parent compound, Isatoic Anhydride. Following this, we will apply first principles of spectroscopy to forecast the spectral modifications introduced by the C-5 amino functionalization. This predictive approach not only offers a comprehensive characterization of the target molecule but also equips the research scientist with the causal logic required to interpret spectra of related substituted benzoxazinediones.
The Analytical Imperative: A Multi-Technique Approach
A single spectroscopic technique provides but one dimension of a molecule's identity. It is the synergistic integration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) that affords a three-dimensional, high-fidelity confirmation of chemical structure.
-
NMR Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework and probes the electronic environment of each atom.
-
IR Spectroscopy identifies the specific functional groups present, confirming the molecular architecture.
-
Mass Spectrometry provides the exact molecular weight and offers a blueprint of the molecule's fragmentation, corroborating the overall structure.
Below, we detail the application of each technique, first to the known Isatoic Anhydride, and then extending the analysis to its 5-amino derivative.
Molecular Structure and Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering for the isatoic anhydride core is used. The introduction of the amino group at the C-5 position is explicitly noted.
Caption: IUPAC numbering of Isatoic Anhydride and this compound.
Proton (¹H) NMR Spectroscopy
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as isatoic anhydride is poorly soluble in less polar solvents). Ensure the solid is fully dissolved.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[2] Standard parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are averaged for a high signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an exponential function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹H NMR Spectrum of Isatoic Anhydride
The aromatic region of isatoic anhydride presents a classic four-proton system. The assignments are based on expected chemical shifts and coupling patterns.[3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.92 | d | ~7.9 | 1H |
| H-6 | ~7.75 | t | ~7.7 | 1H |
| H-5 | ~7.26 | d | ~8.5 | 1H |
| H-3 | ~7.16 | t | ~7.6 | 1H |
| N-H | ~11.8 | br s | - | 1H |
Data sourced from similar spectra and chemical shift predictions.[3][4]
Causality and Interpretation:
-
H-4: This proton is ortho to a carbonyl group, resulting in significant deshielding and placing it furthest downfield in the aromatic region. It appears as a doublet due to coupling with H-3.
-
H-6: This proton is part of a more complex spin system but is often observed as a triplet due to coupling with both H-5 and H-7. It is deshielded by the adjacent benzene ring and the distant carbonyl.
-
H-3 & H-5: These protons are in a more shielded environment and appear further upfield. Their exact assignment can be complex without 2D NMR, but they typically appear as a doublet and a triplet, respectively.
-
N-H Proton: The amide/carbamate proton is highly deshielded and often broad due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on solvent and concentration.
Predicted ¹H NMR Spectrum of this compound
The introduction of the powerful electron-donating amino (-NH₂) group at the C-5 position will dramatically alter the electronic landscape of the aromatic ring, leading to predictable changes in the ¹H NMR spectrum.
Expected Changes:
-
-NH₂ Protons: A new, broad singlet will appear, likely in the range of 5-7 ppm. The chemical shift of these protons is highly variable and depends on solvent, concentration, and temperature.
-
Upfield Shift of Aromatic Protons: The electron-donating nature of the amino group will increase the electron density on the aromatic ring, causing a general upfield shift (to lower ppm values) for the remaining aromatic protons (H-3, H-4, H-6).
-
Changes in Multiplicity and Coupling: The substitution pattern is now altered.
-
H-6: This proton is now ortho to the amino group and will be significantly shielded. It will appear as a doublet, coupled only to H-4.
-
H-4: This proton is meta to the amino group. It will appear as a doublet of doublets, with a larger ortho coupling to H-3 and a smaller meta coupling to H-6.
-
H-3: This proton is para to the amino group. It will appear as a doublet, coupled to H-4.
-
Carbon (¹³C) NMR Spectroscopy
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) is often beneficial.
-
Data Acquisition: Acquire on a 400 MHz (or higher) spectrometer using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A wider spectral width (~0-200 ppm) is used.
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
¹³C NMR Spectrum of Isatoic Anhydride
The spectrum will show 8 distinct carbon signals corresponding to the molecular structure.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Carbonyl) | ~163 |
| C-4 (Carbonyl) | ~148 |
| C-4a | ~140 |
| C-6 | ~137 |
| C-8 | ~130 |
| C-5 | ~125 |
| C-7 | ~116 |
| C-8a | ~114 |
Data is estimated based on spectral databases for isatoic anhydride and related structures.[2][5]
Causality and Interpretation:
-
Carbonyl Carbons (C-2, C-4): These are the most deshielded carbons due to the direct attachment of two electronegative oxygen atoms. The anhydride carbonyls typically appear in the 145-165 ppm range.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by their position relative to the electron-withdrawing anhydride ring. Quaternary carbons (C-4a, C-8a) often have lower intensity.
Predicted ¹³C NMR Spectrum of this compound
The electron-donating amino group will cause significant and predictable shifts in the ¹³C spectrum.
Expected Changes:
-
C-5 (ipso-carbon): The carbon directly attached to the amino group will be strongly shielded (shifted upfield) but may also be broadened. Its new chemical shift will be a key indicator of substitution.
-
Ortho and Para Carbons (C-4, C-6, C-8a): These carbons will experience significant shielding (upfield shift) due to the resonance effect of the amino group.
-
Meta Carbons (C-7, C-4a): These carbons will be less affected, showing only a minor shift.
-
Carbonyl Carbons (C-2, C-4): The electronic perturbation is transmitted through the ring, which may cause a slight upfield shift for the carbonyl carbons as well.
Infrared (IR) Spectroscopy
Experimental Protocol: IR
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
IR Spectrum of Isatoic Anhydride
The IR spectrum is dominated by the characteristic vibrations of the cyclic anhydride and amide functionalities.[4]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3200-3000 | N-H | Stretch |
| ~1760 | C=O (Anhydride) | Asymmetric Stretch |
| ~1715 | C=O (Anhydride) | Symmetric Stretch |
| ~1620 | C=C | Aromatic Stretch |
| ~1300-1000 | C-O | Stretch |
Data sourced from NIST Chemistry WebBook and other spectral databases.[4]
Causality and Interpretation:
-
Anhydride Carbonyls: Cyclic anhydrides characteristically show two C=O stretching bands.[6] This is due to symmetric and asymmetric stretching modes. The high wavenumbers are indicative of the strained ring system.
-
N-H Stretch: The amide N-H stretch appears as a moderately broad band above 3000 cm⁻¹.
-
Aromatic Region: C=C stretching bands for the aromatic ring appear in the 1620-1450 cm⁻¹ region.
Predicted IR Spectrum of this compound
The addition of the primary amino group will introduce distinct and easily identifiable peaks.
Expected New Bands:
-
N-H Stretches: A pair of medium-intensity peaks will appear in the 3300-3500 cm⁻¹ region. These correspond to the symmetric and asymmetric N-H stretching of the primary amine.
-
N-H Bend: A scissoring vibration for the -NH₂ group will appear around 1600-1650 cm⁻¹. This may overlap with the aromatic C=C stretching bands.
Mass Spectrometry (MS)
Experimental Protocol: MS
-
Ionization: Electron Ionization (EI) is a common technique for this class of molecules.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) inlet if sufficiently volatile and thermally stable.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate a spectrum of relative intensity versus mass-to-charge ratio (m/z).
Mass Spectrum of Isatoic Anhydride
-
Molecular Formula: C₈H₅NO₃
-
Molecular Weight: 163.13 g/mol
-
Molecular Ion (M⁺•): A peak will be observed at m/z = 163.
Fragmentation Analysis: The primary fragmentation pathway for isatoic anhydride under EI conditions is the loss of carbon dioxide (CO₂, 44 Da) to form a highly stable benzynoyl radical cation intermediate, which then undergoes further fragmentation.[7][8]
-
[M - CO₂]⁺•: A major peak at m/z = 119 (163 - 44). This is often the base peak.
-
[M - CO₂ - CO]⁺•: Subsequent loss of carbon monoxide (CO, 28 Da) gives a peak at m/z = 91.
Caption: Primary fragmentation pathway of Isatoic Anhydride in EI-MS.
Predicted Mass Spectrum of this compound
-
Molecular Formula: C₈H₆N₂O₃
-
Molecular Weight: 178.14 g/mol
-
Molecular Ion (M⁺•): The molecular ion peak will now be at m/z = 178 . The presence of a second nitrogen atom means this peak will have a higher relative intensity compared to m/z 179, consistent with the Nitrogen Rule.
Predicted Fragmentation: The fragmentation will likely follow a similar initial pathway, with the charge being stabilized by the amino group.
-
[M - CO₂]⁺•: Loss of CO₂ will lead to a prominent fragment at m/z = 134 (178 - 44).
-
[M - CO₂ - HCN]⁺•: A common fragmentation for anilines is the loss of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment at m/z = 107 (134 - 27).
Conclusion: An Integrated View
By systematically evaluating the foundational spectra of Isatoic Anhydride and applying established principles of substituent effects, we have constructed a comprehensive and predictive spectroscopic profile for this compound. A researcher encountering this molecule can confidently anticipate a ¹H NMR spectrum with three upfield-shifted aromatic protons and a new amine signal, a ¹³C NMR spectrum showing characteristic shifts from the electron-donating substituent, an IR spectrum with distinctive N-H stretching bands around 3300-3500 cm⁻¹, and a mass spectrum with a molecular ion at m/z 178 and a key fragment at m/z 134. This integrated, cause-and-effect approach provides a robust framework for the structural verification of this important synthetic intermediate.
References
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0003355).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0032523).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0256501).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883).
- Navarrete-Vázquez, G., et al. (2012).
- PubChem. (n.d.). Isatoic Anhydride. National Center for Biotechnology Information.
- NIST. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. NIST Chemistry WebBook.
- Lóránd, T., et al. (2002). Synthetic and tautomeric studies of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one. Journal of the Chemical Society, Perkin Transactions 1.
- Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.
- Wikipedia. (n.d.). Isatoic anhydride.
- Yoshimura, Y., et al. (2021).
- ResearchGate. (n.d.). Isatoic anhydride (1H‐3,1‐benzoxazine‐2,4‐dione), ISA.
- Belskaya, N. P., et al. (2023). 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides: Unique AIEE-gens and selective Hg2+ fluorosensors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Crum, J. D., & Franks, J. A. (1965). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives. Journal of Heterocyclic Chemistry.
- NIST. (n.d.). Isatoic anhydride Mass Spectrum. NIST Chemistry WebBook.
- SpectraBase. (n.d.). Isatoic anhydride - Optional[¹³C NMR] - Chemical Shifts.
- NIST. (n.d.). Isatoic anhydride. NIST Chemistry WebBook.
- NIST. (n.d.). Maleic anhydride. NIST Chemistry WebBook.
Sources
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. minio.scielo.br [minio.scielo.br]
- 3. Isatoic Anhydride(118-48-9) 1H NMR spectrum [chemicalbook.com]
- 4. Isatoic Anhydride(118-48-9) IR Spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Isatoic anhydride [webbook.nist.gov]
- 8. Isatoic Anhydride(118-48-9) MS spectrum [chemicalbook.com]
5-Aminoisatoic Anhydride: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisatoic anhydride (5-AIA) is a highly valuable and versatile building block in modern synthetic organic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive anhydride moiety and a nucleophilic aromatic amino group, enables its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of 5-AIA as a precursor for constructing diverse and complex heterocyclic scaffolds, which are central to numerous pharmacologically active agents. We will delve into the core reactivity, examine key synthetic methodologies for preparing quinazolinones and benzodiazepines, highlight its utility in efficient multicomponent reactions, and provide detailed, field-proven experimental protocols.
Introduction: The Strategic Importance of this compound
Isatoic anhydrides, in general, are powerful synthons that serve as stable and convenient sources of anthranilic acid derivatives.[1][2] The introduction of an amino group at the C5 position significantly enhances the molecule's utility, offering an additional site for functionalization or participation in cyclization reactions. This substitution allows for the generation of molecular diversity, a critical aspect of modern drug discovery programs. 5-AIA acts as a linchpin in the synthesis of heterocycles that form the core of antibacterial, anticonvulsant, anticancer, and anti-inflammatory agents.[3][4]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Chemical Formula | C₈H₆N₂O₃ | [5] |
| Molar Mass | 178.14 g/mol | [5] |
| Appearance | Solid (typically beige powder) | [5][6] |
| Melting Point | >300 °C (decomposes) | [5] |
| SMILES | Nc1ccc2NC(=O)OC(=O)c2c1 | [5] |
| InChI Key | QEQDLBKVHJXPJA-UHFFFAOYSA-N | [5] |
Core Reactivity: A Tale of Two Functional Groups
The synthetic versatility of 5-AIA stems from the differential reactivity of its two primary functional sites.
-
The Anhydride Moiety: This is a mixed carboxylic-carbamic anhydride. The carbonyl group adjacent to the ester oxygen (C4) is highly electrophilic and susceptible to nucleophilic acyl substitution.[7][8] Attack at this position by a nucleophile (e.g., an amine, alcohol, or carbanion) leads to the cleavage and opening of the heterocyclic ring. This reaction typically proceeds via a tetrahedral intermediate, resulting in the elimination of carbon dioxide and the formation of a 2,5-diaminobenzoyl derivative.[9] This ring-opening is the foundational step for many subsequent cyclization reactions.
-
The C5-Amino Group: This exocyclic aromatic amine is a moderately strong nucleophile. It can be acylated, alkylated, or used as the attacking species in an intermolecular or intramolecular cyclization. Its presence allows for the synthesis of fused heterocyclic systems or the attachment of side chains to modulate the pharmacological properties of the final compound.
The strategic interplay between these two groups allows for a variety of synthetic pathways to be designed, as we will explore in the subsequent sections.
Safety and Handling
As with any laboratory chemical, proper handling of 5-AIA is essential. It is moisture-sensitive and should be stored in a tightly closed container in a dry, well-ventilated area.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, compatible chemical-resistant gloves, and a lab coat.[10]
-
Handling: Use in a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][11]
-
Fire Safety: In case of fire, use carbon dioxide or water spray as an extinguishing medium.[10][12] 5-AIA may emit toxic fumes, including nitrogen oxides and carbon monoxide, under fire conditions.[12]
-
First Aid: In case of skin contact, wash with copious amounts of water.[10] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move to fresh air.[11] If swallowed, seek immediate medical attention.[6]
Synthesis of Quinazolinones: A Cornerstone Application
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs.[3][4] 5-AIA provides a direct and efficient route to 6-amino-substituted quinazolinones, a class of compounds with significant biological activity. The most common and efficient method is a one-pot, three-component reaction.
Mechanistic Principles
The reaction typically involves 5-AIA, a primary amine, and an aldehyde. The causality of the process follows a logical sequence:
-
Initial Nucleophilic Attack: The primary amine (R¹-NH₂) attacks the most electrophilic carbonyl (C4) of 5-AIA, leading to ring-opening and the formation of a 2,5-diaminobenzamide intermediate with the concurrent loss of CO₂.
-
Imine Formation: The newly formed 2-amino group of the benzamide intermediate condenses with the aldehyde (R²-CHO) to form a Schiff base (imine).
-
Intramolecular Cyclization: The secondary amide nitrogen then attacks the imine carbon in an intramolecular fashion, leading to the formation of the dihydroquinazolinone ring.
This sequence showcases the elegance of multicomponent reactions, where multiple bonds are formed in a single operation, increasing efficiency and reducing waste.[13]
Visualization of the Synthetic Pathway
The following diagram illustrates the three-component synthesis of a 6-amino-2,3-dihydroquinazolin-4(1H)-one derivative from 5-AIA.
Caption: Three-component synthesis of 6-amino-quinazolinones from 5-AIA.
Experimental Protocol: Synthesis of a 6-Amino-2,3-dihydroquinazolin-4(1H)-one
This protocol is a representative example of a catalyst-free, one-pot synthesis, often favored for its simplicity and green chemistry profile.[14][15]
Materials:
-
This compound (1.0 mmol, 178 mg)
-
Benzylamine (1.0 mmol, 107 mg, 109 µL)
-
4-Chlorobenzaldehyde (1.0 mmol, 141 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol) and ethanol (5 mL).
-
Stir the suspension and add benzylamine (1.0 mmol) dropwise at room temperature. The causality here is to allow the amine to react with the anhydride first. Effervescence (release of CO₂) should be observed as the ring opens.
-
Continue stirring for 30 minutes until a clear solution of the intermediate benzamide is formed.
-
Add 4-chlorobenzaldehyde (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
A solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 60 °C.
-
The product, 6-amino-3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, can be further purified by recrystallization from ethanol if necessary.
Self-Validation: The success of this protocol relies on the sequential, orchestrated reactivity of the components. The initial ring-opening is thermodynamically driven by the release of CO₂. The subsequent condensation and cyclization are favored by heating under reflux. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Synthesis of Benzodiazepines: Accessing Privileged Scaffolds
Benzodiazepines are a critical class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[3][16] 5-AIA is an excellent starting material for 1,4-benzodiazepine-2,5-diones, which are versatile intermediates for more complex drug candidates.[17][18]
Mechanistic Overview
The synthesis typically involves the reaction of 5-AIA with an α-amino acid.
-
Amide Formation: The amino group of the α-amino acid attacks the C4 carbonyl of 5-AIA, leading to ring-opening and the formation of a 2-(carboxymethylamino)-5-aminobenzamide derivative.
-
Intramolecular Cyclization/Dehydration: The newly formed amide is then subjected to cyclodehydration. This is often achieved by heating in a high-boiling solvent like acetic acid or by using a dehydrating agent. The 2-amino group of the benzamide attacks the carboxylic acid carbonyl, eliminating water to form the seven-membered diazepine ring.
Visualization of the Experimental Workflow
The following workflow diagram outlines the key stages in synthesizing a 1,4-benzodiazepine-2,5-dione.
Caption: General workflow for benzodiazepine synthesis from 5-AIA.
Experimental Protocol: Microwave-Assisted Synthesis of 7-Amino-1H-benzo[e][3][20]diazepine-2,5(3H,4H)-dione
Microwave-assisted synthesis offers significant advantages, including reduced reaction times and often improved yields.[18]
Materials:
-
This compound (1.0 mmol, 178 mg)
-
Glycine (1.2 mmol, 90 mg)
-
Glacial Acetic Acid (3 mL)
Procedure:
-
Place this compound (1.0 mmol) and glycine (1.2 mmol) into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.
-
Add glacial acetic acid (3 mL). The choice of acetic acid is critical; it acts as both a solvent and a catalyst for the cyclodehydration step.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes. The instrument will automatically control the temperature by modulating power.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
A precipitate will form. Stir the suspension for 10 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 10 mL) to remove residual acetic acid and unreacted glycine, followed by a wash with diethyl ether (5 mL).
-
Dry the product in a vacuum oven at 80 °C to yield the title compound.
Self-Validation: The protocol's integrity is based on the rapid, efficient energy transfer from microwave irradiation to promote the two-step, one-pot reaction. The acidic medium facilitates both the initial ring-opening and the final cyclodehydration. Purity can be assessed by melting point and confirmed by spectroscopic analysis.
Conclusion and Future Outlook
This compound is a testament to the power of strategically functionalized building blocks in organic synthesis. Its ability to participate in diverse reactions, particularly efficient multicomponent syntheses, makes it an indispensable tool for accessing libraries of pharmacologically relevant heterocyclic compounds like quinazolinones and benzodiazepines.[3][13][19] The presence of the C5-amino group provides a crucial handle for further derivatization, enabling the fine-tuning of biological activity. As the demand for novel therapeutics continues to grow, the creative application of versatile precursors like 5-AIA will remain at the forefront of medicinal chemistry and drug development.
References
- Tashrifi, Z., Mohammadi-Khanaposhtani, M., Biglar, M., Larijani, B., & Mahdavi, M. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Current Organic Chemistry, 23(10), 1090-1130.
- OUCI. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Current Organic Chemistry, 23(10), 1090-1130.
- ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- ResearchGate. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Request PDF.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. www.organic-chemistry.org.
- Asif, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Various Authors. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.
- ChemTrack.org. (n.d.). Safety Guideline. ChemTrack.org.
- National Institutes of Health. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). NIH.
- TCI Chemicals. (2025).
- ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides.
- Sigma-Aldrich. (2025).
- PubMed. (2021).
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (2012).
- Fiveable. (n.d.). 4.3 Acid anhydrides - Organic Chemistry II. Fiveable.
- Roy, S. (n.d.). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Digital Commons @ University of South Florida.
- MDPI. (n.d.). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI.
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. Chemistry Stack Exchange.
- Fisher Scientific. (2025).
- IJTSRD. (n.d.). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD.
- Wikipedia. (n.d.). Organic acid anhydride. Wikipedia.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- ResearchGate. (n.d.). Synthesis of 1,4-benzodiazepine-2,5-dione derivatives.
- PubMed Central. (n.d.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central.
- National Institutes of Health. (n.d.).
- PubMed Central. (n.d.). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters)
- PubMed Central. (n.d.). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. PMC - NIH.
- PubMed Central. (2024).
- Chemistry LibreTexts. (2019). 22.8 Reactions of Anhydrides. Chemistry LibreTexts.
- PubMed Central. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - PubMed Central.
- ResearchGate. (n.d.). Scheme 1. Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3.
- Sigma-Aldrich. (n.d.).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts.
- Organic Syntheses. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure.
- Sciencemadness.org. (n.d.). Isatoic anhydrides and their uses in heterocyclic synthesis. Sciencemadness.org.
- MDPI. (n.d.). Divergent Synthesis of Novel Five-Membered Heterocyclic Compounds by Base-Mediated Rearrangement of Acrylamides Derived from a Novel Isocyanide-Based Multicomponent Reaction. MDPI.
- Organic Syntheses. (n.d.). isatoic anhydride. Organic Syntheses Procedure.
- ERIC. (2023).
- Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1819.
- PubMed Central. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
- Wikipedia. (n.d.).
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- National Institute of Standards and Technology. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triaze… [ouci.dntb.gov.ua]
- 5. 5-Aminoisatosäureanhydrid | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fiveable.me [fiveable.me]
- 8. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemtrack.org [chemtrack.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.ca [fishersci.ca]
- 13. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijtsrd.com [ijtsrd.com]
- 17. researchgate.net [researchgate.net]
- 18. minio.scielo.br [minio.scielo.br]
- 19. researchgate.net [researchgate.net]
The Versatile Scaffold: Unlocking the Potential of 5-Aminoisatoic Anhydride in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, 5-Aminoisatoic anhydride has emerged as a privileged building block, offering a gateway to a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide delves into the core applications of this compound in medicinal chemistry, providing insights into its synthetic utility, the biological activities of its derivatives, and detailed methodologies for its application in the synthesis of bioactive molecules.
The Chemical Canvas: Properties and Reactivity of this compound
This compound, a derivative of anthranilic acid, is a stable, crystalline solid.[1] Its chemical architecture, featuring a reactive anhydride moiety and a nucleophilic amino group, renders it a highly versatile precursor for the synthesis of a multitude of heterocyclic systems. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions, which form the basis of its synthetic utility. The presence of the amino group at the 5-position not only provides a handle for further functionalization but also modulates the electronic properties of the aromatic ring, influencing its reactivity and the biological profile of the resulting derivatives.[2]
A Gateway to Privileged Scaffolds: Synthesis of Quinazolinones and Beyond
The quinazolinone core is a prominent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] this compound serves as an excellent starting material for the construction of this privileged heterocyclic system.
The Cornerstone Reaction: Synthesis of 6-Amino-4(3H)-quinazolinones
A fundamental application of this compound is its reaction with primary amines to yield 2,3-disubstituted-6-amino-4(3H)-quinazolinones. This transformation typically proceeds via a one-pot, multi-component reaction, offering a streamlined approach to generating molecular diversity.[5]
Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted-6-amino-4(3H)-quinazolinones
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired primary amine (1.1 eq) and an appropriate aldehyde or ketone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,3-disubstituted-6-amino-4(3H)-quinazolinone.
The versatility of this reaction allows for the introduction of a wide range of substituents at the 2 and 3 positions of the quinazolinone core, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Caption: General reaction scheme for the synthesis of 6-amino-4(3H)-quinazolinones.
Expanding the Arsenal: Access to Other Bioactive Heterocycles
Beyond quinazolinones, this compound is a valuable precursor for the synthesis of other medicinally relevant heterocyclic scaffolds. Its ability to react with a variety of nucleophiles and electrophiles opens doors to the construction of diverse molecular architectures. For instance, reaction with hydrazines can lead to the formation of triazinoquinazolinones, while condensation with active methylene compounds can yield pyridone-fused quinazolines. These alternative heterocyclic systems provide opportunities to explore novel chemical space and identify compounds with unique biological profiles.[6][7]
Pharmacological Significance: A Spectrum of Biological Activities
The derivatives of this compound, particularly the quinazolinone class, have demonstrated a broad range of pharmacological activities. The strategic placement of the amino group at the 6-position of the quinazolinone core often plays a crucial role in the biological activity of these compounds.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of quinazolinone derivatives.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases. The amino group at the 6-position can serve as a key pharmacophoric feature, participating in hydrogen bonding interactions with the target protein.
Anti-inflammatory and Antimicrobial Properties
Derivatives of this compound have also shown promise as anti-inflammatory and antimicrobial agents.[4] For example, certain quinazolinone derivatives have been found to inhibit the production of pro-inflammatory cytokines. Additionally, the incorporation of specific substituents on the quinazolinone scaffold has led to the discovery of compounds with significant activity against various bacterial and fungal strains.
| Compound Class | Biological Activity | Mechanism of Action (where known) | Reference |
| 6-Amino-4(3H)-quinazolinones | Anticancer | EGFR Tyrosine Kinase Inhibition | [9] |
| Fused Quinazolinones | Antimicrobial | Disruption of bacterial cell wall synthesis | [4] |
| Triazinoquinazolinones | Anti-inflammatory | Inhibition of COX-2 enzyme | [6] |
Table 1: Biological Activities of Heterocycles Derived from this compound.
Future Directions and Conclusion
This compound continues to be a valuable and versatile building block in the field of medicinal chemistry. Its straightforward reactivity, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on the exploration of novel multicomponent reactions to generate greater molecular complexity, the synthesis of libraries of this compound derivatives for high-throughput screening, and the detailed elucidation of the mechanisms of action of the most promising bioactive compounds. The strategic utilization of this powerful scaffold holds significant promise for the discovery of next-generation drugs to address a wide range of diseases.
Caption: A streamlined workflow for drug discovery utilizing this compound.
References
[6] Abbasian et al. (2015). Synthesis of dihydroisoindolo[2,1-a]quinazoline-5,11-diones using a catalyst on silica-based ordered mesoporous material. RSC Advances, 5(105), 86523-86531. [8] Ahmed, M.F. & Youns, M. (2013). Synthesis and Biological Evaluation of a Novel Series of 6, 8-Dibromo-4 (3H) quinazolinone Derivatives as Anticancer Agents. Archiv der Pharmazie, 346(8), 610-617. [3] Al-Sanea, M. M., & Abdel-Hafez, A. A. (2022). Synthetic studies toward biologically active quinazolinones. Dissertation, University of Massachusetts Dartmouth. [4] Asif, M. (2017). Various chemical and biological activities of pyridazinone derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [9] Farag, F.L. et al. (2014). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Scientifica, 2014, 212096. [5] Hikawa, H., & Yokoyama, Y. (2015). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H) -ones. Molecules, 20(10), 18784-18810. [10] Joshi, P., & Rawat, D. S. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 4, 100345. [11] Krishnan, S.K. et al. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted Quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences, 15(6), 673-681. [1] Kumar, D. et al. (2014). Design, synthesis, and cytotoxic evaluation of novel imidazolone fused quinazolinone derivatives. Arabian Journal of Chemistry, 10, S2883-S2889. [7] Roy, S. (2021). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Dissertation, The University of Texas at El Paso. [2] Singh, R. K., & Singh, P. K. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-954. [12] Török, B. et al. (2022). Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds. Current Organic Synthesis, 19(3), 426-462. [13] Yadav, M.R. et al. (2013). Design and synthesis of 6,7-dimethoxyquinazolinone analogs as multi-targeted ligands for α1- and 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4879. [14] Zaytsev, A. V., & Zaytseva, K. V. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(1), 1.
Sources
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [repository.lib.umassd.edu]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]
- 8. Synthesis and Biological Evaluation of New Quinazolinone Derivatives | Old Journal [jst.vn]
- 9. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. Quinazolinone synthesis [organic-chemistry.org]
- 11. ijrar.org [ijrar.org]
- 12. Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
Discovery and history of 5-Aminoisatoic anhydride
An In-Depth Technical Guide to 5-Aminoisatoic Anhydride: From Discovery to Modern Applications
Abstract
This compound, a key heterocyclic intermediate, stands as a cornerstone in the synthesis of a multitude of pharmacologically active compounds and functional materials. Its unique structure, featuring a reactive anhydride ring and a nucleophilic aromatic amino group, offers a versatile platform for complex molecular architecture. This guide provides a comprehensive exploration of this compound, tracing its historical development, detailing its synthesis and characterization, and elucidating its reactivity and applications. Tailored for researchers and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights, offering a definitive resource on this important chemical entity.
Introduction: The Isatoic Anhydride Framework
Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a heterocyclic compound derived from anthranilic acid.[1] Its discovery and subsequent investigation were driven by the burgeoning field of synthetic chemistry in the late 19th and early 20th centuries. The core value of the isatoic anhydride scaffold lies in its function as a masked anthraniloyl group. The anhydride is highly susceptible to nucleophilic attack, leading to a ring-opening reaction that releases carbon dioxide and generates an acylated nucleophile.[2] This reactivity provides a clean and efficient method for introducing the 2-aminobenzoyl moiety, a critical pharmacophore in numerous drug classes.
The parent molecule, isatoic anhydride, is prepared by the reaction of anthranilic acid with phosgene, a method established in early synthetic procedures.[1][3] The introduction of substituents onto the aromatic ring dramatically expands the synthetic utility of this scaffold. The placement of an amino group at the 5-position, creating this compound, is particularly significant. This modification introduces a second key reactive site, allowing for sequential or orthogonal functionalization, thereby enabling the construction of complex heterocyclic systems such as quinazolinones, benzodiazepines, and other structures of medicinal importance.[4][5]
The Genesis of this compound: A Historical Perspective
While the precise moment of the first synthesis of this compound is not prominently documented as a landmark discovery, its emergence is intrinsically linked to the broader exploration of substituted anthranilic acids and their derivatives for pharmaceuticals and dyes. The synthetic logic follows a well-established pathway in aromatic chemistry: the functionalization of a simple aromatic precursor.
The historical development can be understood as a two-stage process:
-
Synthesis of the Precursor: The journey begins with the synthesis of 5-nitroanthranilic acid. This is typically achieved by the nitration of anthranilic acid or a protected derivative. The nitro group serves as a precursor to the amine.
-
Reduction and Cyclization: Subsequent reduction of the nitro group to an amine yields 5-aminoanthranilic acid. The final and crucial step is the cyclization of this diamino-acid derivative into the target anhydride. This step historically relied on reagents like phosgene, mirroring the synthesis of the parent isatoic anhydride.[3]
The motivation for its synthesis was clear: to create a building block with dual functionality. The anhydride moiety provides a reliable electrophilic site for reaction with nucleophiles, while the newly introduced 5-amino group offers a nucleophilic handle for further diversification, a critical feature for building libraries of compounds in drug discovery programs.[6]
Synthesis and Mechanistic Insights
The preparation of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most common and reliable synthetic route starts from 5-nitroanthranilic acid.
General Synthesis Pathway
The overall transformation involves two key steps: the reduction of a nitro group and the formation of the anhydride ring.
Caption: General synthesis route for this compound.
Detailed Experimental Protocols
Protocol 1: Reduction of 5-Nitroanthranilic Acid
-
Rationale: The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. An alternative is the use of a metal-acid system like tin(II) chloride in hydrochloric acid, which is robust and effective.
-
Step-by-Step Methodology:
-
To a stirred suspension of 5-nitroanthranilic acid (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield 5-aminoanthranilic acid as a solid, which can often be used in the next step without further purification.
-
Protocol 2: Cyclization to this compound
-
Rationale: The formation of the isatoic anhydride ring from an anthranilic acid derivative requires a carbonylating agent. Phosgene is the classic reagent, but due to its extreme toxicity, alternatives like triphosgene (a solid and safer-to-handle phosgene equivalent) are now commonly used.[7] The reaction proceeds by forming an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization.
-
Step-by-Step Methodology:
-
Suspend 5-aminoanthranilic acid (1.0 eq) in an inert, anhydrous solvent such as tetrahydrofuran (THF) or dioxane in a flask equipped with a stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of triphosgene (approx. 0.35-0.40 eq) in the same solvent to the cooled suspension. Caution: This reaction should be performed in a well-ventilated fume hood as phosgene gas may be liberated.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. The evolution of HCl gas will also be observed.
-
Upon completion, cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold solvent and dry under vacuum to afford this compound.
-
Reaction Mechanism: Nucleophilic Attack and Ring Opening
The utility of this compound stems from its predictable reactivity with nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic ring-opening of this compound.
-
Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks one of the electrophilic carbonyl carbons of the anhydride ring.[8][9]
-
Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.
-
Ring Opening and Decarboxylation: The intermediate collapses, reforming the carbonyl bond and cleaving the C-O bond within the ring. This is followed by the spontaneous loss of carbon dioxide (decarboxylation) to yield the final stable amide or ester product.[10]
Physicochemical Properties and Spectroscopic Signature
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.14 g/mol | |
| Appearance | Solid | |
| Melting Point | >300 °C | |
| CAS Number | 169037-24-5 | |
| InChI Key | QEQDLBKVHJXPJA-UHFFFAOYSA-N |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic. Key signals include strong carbonyl (C=O) stretching bands for the anhydride group, typically appearing around 1770 cm⁻¹ and 1720 cm⁻¹. Additionally, N-H stretching vibrations for the primary aromatic amine will be visible in the 3300-3500 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, the aromatic protons will appear as distinct signals in the aromatic region (~6.5-7.5 ppm). The two amine protons (NH₂) will typically show as a broad singlet. The N-H proton of the anhydride ring will also be present, often as a broad singlet at a higher chemical shift.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The two carbonyl carbons of the anhydride will be the most downfield signals, typically >150 ppm. The remaining six signals will correspond to the aromatic carbons.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns often involve the loss of CO₂ (m/z = 134) and subsequent fragments.
Applications in Research and Drug Development
The dual reactivity of this compound makes it a privileged scaffold in medicinal chemistry and materials science.
Synthesis of Heterocyclic Scaffolds
This compound is a premier starting material for the synthesis of quinazolinones and related fused heterocyclic systems. A common strategy is a one-pot, three-component reaction involving the anhydride, an amine, and an aldehyde.[5] This approach allows for rapid library synthesis, a cornerstone of modern drug discovery. The 5-amino group serves as a versatile handle for introducing further diversity, which can be used to modulate the pharmacological properties of the final compound, such as solubility, potency, and metabolic stability.
Role in Bioactive Molecules
-
Antimalarial Agents: The scaffold has been utilized in the synthesis of amino-chloroquinolyl derivatives being investigated as potential antimalarial drugs. The ability to build upon the 5-amino position is critical for developing molecules that can overcome drug resistance.
-
Anti-inflammatory Compounds: Isatoic anhydride derivatives, in general, are precursors to various anti-inflammatory agents.[11] The 5-amino derivative provides an entry point to novel chemical space in this therapeutic area.
-
Enzyme Inhibitors: The 2-aminobenzoyl core derived from this compound is present in numerous enzyme inhibitors. The specific substitution patterns enabled by the 5-amino group can be tailored to achieve high affinity and selectivity for a given biological target.
Caption: Key application areas for this compound.
Conclusion
This compound represents more than just a chemical intermediate; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its historical development, rooted in the fundamental principles of aromatic chemistry, has given rise to a building block of immense value. A thorough understanding of its synthesis, reactivity, and properties, as detailed in this guide, is essential for any researcher aiming to leverage its potential. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of versatile scaffolds like this compound will undoubtedly continue to pave the way for future discoveries.
References
- Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? [Online].
- Khimicheskaya Geterotsiklicheskikh Soedinenii. (2002). Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review).
- Wikipedia. Isatoic anhydride. [Online].
- Fiveable. 4.3 Acid anhydrides - Organic Chemistry II.
- Organic Syntheses. Isatoic anhydride. [Online].
- Anshul Specialty Molecules. Isatoic anhydride. [Online].
- Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Online].
- PubMed Central. (2018). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Online].
- ResearchGate. (2021). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Online].
- Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. [Online].
- Drug Discovery & Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Online].
- Google Patents. (2013). CN103450107A - Method for preparing N-methyl isatoic anhydride. [Online].
Sources
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Isatoic anhydride [anshulchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Structure of 5-Aminoisatoic Anhydride: A Guide for Researchers and Drug Development Professionals
Executive Summary
5-Aminoisatoic anhydride (5-AIA) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] A profound understanding of its electronic structure is paramount for predicting its reactivity, designing novel derivatives with enhanced therapeutic properties, and optimizing synthetic pathways. This technical guide provides an in-depth exploration of the electronic landscape of 5-AIA, leveraging high-level quantum chemical calculations. By elucidating the interplay between molecular geometry, frontier molecular orbitals, charge distribution, and spectroscopic properties, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of this important scaffold.
Introduction to this compound (5-AIA)
Chemical Identity and Significance
This compound, systematically named 6-amino-2H-3,1-benzoxazine-2,4(1H)-dione, is a derivative of isatoic anhydride. Its structure is characterized by a bicyclic system containing a benzene ring fused to a d-oxazine-dione ring, with an amino group substituent at the 5-position. This unique arrangement of functional groups imparts a rich chemical reactivity, making it a valuable precursor for the synthesis of quinazolines, quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles.[1] These resulting compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
The Crucial Role of Electronic Structure in Functionality
The electronic structure of a molecule dictates its fundamental chemical and physical properties.[4] For a molecule like 5-AIA, which is often used as a starting material in complex organic syntheses, a detailed map of its electronic characteristics is invaluable. Key aspects of its electronic structure, such as the distribution of electron density, the energies of its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and the nature of its intramolecular bonding, directly influence its reactivity towards electrophiles and nucleophiles, its stability, and its spectroscopic signatures.[5] In the context of drug development, these electronic properties are critical for understanding and predicting structure-activity relationships (SAR), metabolic stability, and potential toxicological profiles.[6]
The Theoretical Framework: Computational Chemistry in Focus
The "Why": Rationale for a Theoretical Approach
While experimental techniques provide essential data, theoretical and computational chemistry offers a powerful complementary approach to gain a deeper, atomistic-level understanding of molecular systems.[7] Quantum chemical calculations allow for the exploration of molecular properties that may be difficult or impossible to measure experimentally, such as the precise nature of transition states in a chemical reaction. For 5-AIA, a theoretical approach enables the prediction of its three-dimensional structure, the visualization of its molecular orbitals, and the quantification of its reactivity, providing a predictive framework for its chemical behavior.[8]
The "How": A Deep Dive into Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods in computational quantum chemistry due to its favorable balance of accuracy and computational cost.[9] DFT calculations were performed to investigate the electronic properties of 5-AIA.
-
2.2.1 Justification for Selecting the B3LYP Functional The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional that has demonstrated excellent performance for a broad range of organic molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.[12]
-
2.2.2 The Role of the 6-311++G(d,p) Basis Set The choice of basis set is crucial for obtaining accurate results. The 6-311++G(d,p) basis set is a flexible, split-valence basis set that provides a good description of the electronic structure of molecules containing first- and second-row atoms. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs of electrons, while the polarization functions (d,p) allow for greater flexibility in the description of bonding and are essential for capturing the anisotropic nature of the electron density around atoms.[13]
The Computational Workflow: A Self-Validating Protocol
A rigorous and systematic computational protocol is essential for ensuring the reliability and reproducibility of theoretical results. The following step-by-step workflow was employed for the theoretical investigation of 5-AIA.
Step-by-Step Computational Protocol
-
Molecular Structure Input: The initial 3D structure of 5-AIA was built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory to locate the minimum energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point or transition state), a vibrational frequency analysis was performed. The absence of imaginary frequencies confirms a stable structure.[14]
-
Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations were performed to determine the key electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) Analysis
-
-
Spectroscopic Predictions: Theoretical vibrational (IR) and electronic (UV-Vis) spectra were simulated to aid in the interpretation of experimental data.[15]
Diagram of the Computational Workflow
Caption: Relationship between theoretical insights and drug development applications.
Conclusion and Future Outlook
This technical guide has provided a comprehensive theoretical analysis of the electronic structure of this compound using Density Functional Theory. The investigation has revealed the key electronic features that govern its stability, reactivity, and spectroscopic properties. The distribution of the frontier molecular orbitals and the molecular electrostatic potential map clearly identify the reactive sites of the molecule, offering valuable guidance for its application in organic synthesis and medicinal chemistry.
Future research should focus on extending these theoretical studies to a broader range of substituted 5-AIA derivatives to build a comprehensive library of electronic properties. Furthermore, combining these theoretical predictions with experimental studies will undoubtedly accelerate the discovery and development of novel therapeutic agents based on this versatile molecular scaffold.
References
- Gu, J., Zhao, F., Houk, K. N., Lu, Q., & Liu, F. (2021). Computational determination of the mechanism of the Pd-catalyzed formation of isatoic anhydrides from o-haloanilines, CO, and CO2. Dalton Transactions, 50(38), 13379–13388. [Link]
- Computational determination of the mechanism of the Pd-catalyzed formation of isatoic anhydrides from o-haloanilines, CO, and CO 2. (2021). RSC Publishing. [Link]
- Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations. (n.d.).
- Synthesis of isatoic anhydride derivatives (microreview). (n.d.).
- Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian. [Link]
- Azizoglu, A., & Yildiz, M. (2021). Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. Indian Journal of Pure & Applied Physics, 59(6), 437-446. [Link]
- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2018). PubMed Central. [Link]
- (a) Molecular electrostatic potential, (b) Electrostatic potential and (c)Total electron density of 5B3N2C molecule in gas phase. (n.d.).
- Molecular electrostatic potential surface and charge distribution value for compound 5. (n.d.).
- Molecular electrostatic potential (MEP) values of all compounds (5a-f). (n.d.).
- Theoretical calculations of the HOMO–LUMO energy gaps of 5(a–e) compounds. (n.d.).
- 5.2. Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. [Link]
- Spectroscopic, structural, aromaticity and electronic properties of isatoic anhydride - Experimental and theoretical investigations. (2021).
- Natural bond orbital analysis of steric interactions. (1997).
- Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. [Link]
- Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (2022). PubMed Central. [Link]
- DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). (n.d.).
- 5: Organic Spectrometry. (n.d.). LibreTexts Chemistry. [Link]
- Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. (2023). PubMed Central. [Link]
- 1 analysis, NBO, HOMO-LUMO and conformational studies of ninhydrin. (n.d.).
- Spectroscopic methods (NMR, IR, UV-Vis). (n.d.). Fiveable. [Link]
- HOMO-LUMO plots (ground state) and energy diagram. HOMO-LUMO plots of (a) linezolid, (b) ciprofloxacin and (c) cadazolid. (n.d.).
- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Heliyon, 6(6), e04218. [Link]
- Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. (2015). Physical Chemistry Research, 3(1), 1-10. [Link]
- Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. (2003). Pharmaceutical Research, 20(3), 447-453. [Link]
- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiScience. [Link]
- Is
- Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes. (2021).
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Missouri-St. Louis. [Link]
- The Electronic Structure and Bonding in Some Small Molecules. (2022). MDPI. [Link]
- UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 980-986. [Link]
- Isatoic anhydride. (n.d.). SpectraBase. [Link]
- Revisiting the vibrational spectrum of formic acid anhydride. (2024). Helda - University of Helsinki. [Link]
- Grafting Amino Drugs to Poly(styrene-alt-maleic Anhydride) as a Potential Method for Drug Release. (n.d.).
- An Ab Initio Electronic Structure Investigation of the Ground and Excited States of ScH+, YH+, and LaH+. (n.d.). NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Electronic Structure and Bonding in Some Small Molecules [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]
- 8. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational determination of the mechanism of the Pd-catalyzed formation of isatoic anhydrides from o-haloanilines, CO, and CO2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [helda.helsinki.fi]
- 15. fiveable.me [fiveable.me]
The Ascendant Scaffold: A Technical Guide to 5-Aminoisatoic Anhydride Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is perpetual. Among the privileged structures that have emerged, 5-aminoisatoic anhydride and its derivatives represent a burgeoning class of compounds with significant therapeutic potential. The inherent reactivity of the anhydride ring, coupled with the electronic influence and synthetic handle of the 5-amino group, provides a unique platform for the generation of diverse chemical libraries. This guide offers an in-depth exploration of the synthesis, characterization, and burgeoning applications of this compound derivatives, providing field-proven insights for researchers at the forefront of drug discovery.
I. The Core Moiety: Understanding this compound's Potential
This compound, a derivative of anthranilic acid, serves as a highly valuable and reactive building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the anhydride functional group and the amino substituent on the aromatic ring. The anhydride is susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of amide and ester derivatives. The 5-amino group, on the other hand, can be readily modified, allowing for the introduction of diverse pharmacophoric elements that can modulate the compound's biological activity, solubility, and pharmacokinetic properties. This dual reactivity makes this compound a powerful scaffold for the construction of complex heterocyclic systems, most notably quinazolinones, which are renowned for their broad spectrum of pharmacological effects.
II. Synthetic Pathways to Bioactive Derivatives
The synthesis of derivatives from this compound predominantly involves its reaction with various nucleophiles, leading to a cascade of transformations that can be tailored to yield a wide array of heterocyclic structures.
A. Synthesis of 6-Amino-2,3-disubstituted-4(3H)-quinazolinones
One of the most prominent applications of this compound is in the synthesis of quinazolinone derivatives. The 5-amino group in the starting material ultimately becomes the 6-amino group in the resulting quinazolinone scaffold, a key feature for subsequent functionalization.
A common synthetic route involves a one-pot, three-component reaction between this compound, a primary amine, and an aldehyde. This approach is highly efficient and allows for the rapid generation of a diverse library of compounds.
Experimental Protocol: One-Pot Synthesis of 6-Amino-2,3-disubstituted-4(3H)-quinazolinones [1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Amine: To the stirred solution, add the desired primary amine (1.1 equivalents).
-
Addition of Aldehyde: Subsequently, add the appropriate aldehyde (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the desired 6-amino-2,3-disubstituted-4(3H)-quinazolinone.
B. Synthesis of Schiff Base Derivatives
The 5-amino group of the anhydride can also be reacted with aldehydes or ketones to form Schiff bases. These imine-containing compounds are valuable intermediates themselves and can exhibit a range of biological activities.
Experimental Protocol: Synthesis of Schiff Bases from this compound [4][5][6][7][8]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Catalyst: A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically refluxed for 2-6 hours.
-
Isolation: After cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration and purified by recrystallization.
III. Therapeutic Potential and Applications
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
A. Anticancer Activity
A significant body of research has focused on the anticancer potential of quinazolinones derived from this compound. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon.[9][10][11][12]
The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway.[10] Some derivatives have also been found to induce apoptosis (programmed cell death) in cancer cells.[10]
Table 1: In Vitro Anticancer Activity of Selected 6-Aminoquinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | A549 (Lung) | 0.44 | [10] |
| Compound B | H1975 (Lung) | 1.39 | [10] |
| Compound C | PC9 (Lung) | Not specified | [10] |
| Compound 38 | A549 (Lung) | 0.98 ± 0.08 | [10] |
| Compound 45 | A549 (Lung) | 0.44 | [10] |
| Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [11] |
| Compound 8a | SW480 (Colon) | 17.85 ± 0.92 | [11] |
| Compound 101 | MCF-7 (Breast) | 0.34 | [12] |
B. Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for new classes of antibiotics. Derivatives of this compound have emerged as a promising area of investigation, with many compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[13][14]
The mode of action of these antimicrobial agents is still under investigation, but it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| Compound 16 | S. aureus | 0.5 | [13] |
| Compound 20 | B. subtilis | 0.5 | [13] |
| Compound 29 | B. subtilis | 0.5 | [13] |
| Compound 19 | P. aeruginosa | 0.15 | [13] |
| Compound 20 | K. pneumoniae | 2.5 | [13] |
C. Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for novel anti-inflammatory agents with improved efficacy and safety profiles. Phenylbenzohydrazides synthesized from isatoic anhydride have shown significant anti-inflammatory activity in preclinical models. These compounds have been demonstrated to reduce cell migration and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[15][16]
Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity [17][18]
-
Cell Culture: Culture appropriate immune cells (e.g., macrophages) in a suitable medium.
-
Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Compound Treatment: Concurrently, treat the cells with various concentrations of the test compounds derived from this compound.
-
Cytokine Analysis: After an incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the concentration at which the compounds inhibit cytokine production by 50% (IC50).
IV. Future Directions and Conclusion
The derivatives of this compound represent a versatile and highly promising scaffold in medicinal chemistry. The ease of their synthesis, coupled with the ability to introduce a wide range of functional groups, allows for the creation of large and diverse compound libraries for high-throughput screening. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities highlight the significant therapeutic potential of this class of compounds.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will help to elucidate the key structural features required for potent and selective biological activity.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.
References
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL).
- A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine.
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. (URL: [Link])
- Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry. (URL: [Link])
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega. (URL: [Link])
- Anticancer activity of targeted quinazoline derivatives.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. (URL: [Link])
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (URL: [Link])
- Dot Language Graphviz.
- DOT (graph description language). Wikipedia. (URL: [Link])
- EVALUATION OF ANTIMICROBIAL EFFICACY TOWARDS HETEROCYCLIC COMPOUNDS.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- DOT Language. Graphviz. (URL: [Link])
- Dot Language (graph based diagrams). Medium. (URL: [Link])
- Synthesis, Characterization and Biological Activity Study of New Schiff Bases Ligands and their Complexes with some Metal Ions. (URL: [Link])
- Synthesis, Characterized and Biological Evaluation of Some Novel Schiff Bases. IRJET. (URL: [Link])
- Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group. (URL: [Link])
- Graphviz tutorial. YouTube. (URL: [Link])
- synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Semantic Scholar. (URL: [Link])
- Heterocyclic compounds as antimicrobial agents. ScienceDirect. (URL: [Link])
- Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
- In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. (URL: [Link])
- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
- Viewing a reaction p
- Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. (URL: [Link])
- Full article: The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Taylor & Francis Online. (URL: [Link])
- An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. (URL: [Link])
- Create Complex Graphs with GraphViz. YouTube. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- (PDF) Synthesis of Some New 6-Substituted Quinazolino[4,3-b]quinazolin-8-ones under Solvent-Free Conditions..
- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.
- Synthesis of 2, 3- Dihydroquinazolin-4(1H)
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI. (URL: [Link])
- Problem with Reaction P
- rNets: A standalone package to visualize reaction networks.. ChemRxiv. (URL: [Link])
- Synthesis of quinazolinones. Organic Chemistry Portal. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]
- 6. irjet.net [irjet.net]
- 7. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
A Technical Guide to the Electrophilicity of 5-Aminoisatoic Anhydride Carbonyl Groups: A Multi-faceted Approach to Reactivity Analysis
Abstract
5-Aminoisatoic anhydride is a pivotal building block in modern synthetic chemistry, particularly for the construction of quinazolinone scaffolds prevalent in medicinal chemistry. The reactivity of this heterocycle is fundamentally governed by the electrophilic character of its two distinct carbonyl carbons (C2 and C4). The introduction of the 5-amino substituent creates a nuanced electronic environment that significantly modulates this reactivity compared to the parent isatoic anhydride. This guide provides an in-depth analysis of the factors governing the electrophilicity of these carbonyl centers. We will dissect the interplay of inductive and resonance effects, and present a validated, multi-pronged strategy employing computational chemistry, ¹³C NMR spectroscopy, and kinetic analysis to quantitatively assess and predict the molecule's reactivity profile. This document is intended for researchers, chemists, and drug development professionals who utilize isatoic anhydrides and seek a deeper, mechanistic understanding to guide reaction design and optimization.
Introduction: The Strategic Importance of this compound
Isatoic anhydride and its derivatives are versatile reagents, serving as precursors for a vast array of heterocyclic compounds.[1][2] Their utility stems from a unique "masked" isocyanate functionality and the presence of two electrophilic carbonyl centers, which can be selectively targeted by nucleophiles.[3][4] The 5-amino derivative, in particular, is of high strategic value as it introduces a key functional handle for further diversification in multi-step syntheses, often leading to potent biologically active molecules.[5]
A precise understanding of how the 5-amino group influences the molecule's electronic landscape is not merely academic; it is critical for predicting reaction outcomes and controlling selectivity. Nucleophilic attack is the cornerstone of isatoic anhydride chemistry, and the rate and regioselectivity of this attack are directly proportional to the electrophilicity of the target carbonyl carbon.[6] This guide elucidates the electronic impact of the 5-amino group and provides a robust framework for its experimental and theoretical characterization.
The Electronic Landscape: A Tale of Two Carbonyls and a Powerful Substituent
The reactivity of this compound is a direct consequence of the electron distribution within its bicyclic structure. The parent isatoic anhydride contains two carbonyl groups: the C4 carbonyl, part of a cyclic ester (lactone), and the C2 carbonyl, part of a carbamate-like anhydride system. Both are electrophilic, but their reactivity is not identical.
The introduction of an amino group at the C5 position fundamentally alters this landscape. The nitrogen atom's lone pair of electrons exerts two opposing electronic effects:
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, inducing a slight withdrawal of electron density through the sigma bond framework.[7]
-
Resonance Effect (+R): The nitrogen lone pair can be delocalized into the aromatic π-system. This effect is significantly more powerful than the inductive effect.[7][8]
This dominant +R effect pushes electron density into the benzene ring, which in turn is relayed to the electron-withdrawing carbonyl groups. The net result is a significant decrease in the partial positive charge (δ+) on both the C2 and C4 carbonyl carbons, thereby reducing their electrophilicity and making this compound less reactive towards nucleophiles than its unsubstituted counterpart.
Caption: Dominant +R effect of the 5-amino group.
A Validated Framework for Assessing Carbonyl Electrophilicity
To move from qualitative description to quantitative analysis, we employ a synergistic approach combining computational modeling with robust spectroscopic and kinetic experiments.
Computational Analysis: In Silico Prediction of Reactivity
Computational chemistry, specifically Density Functional Theory (DFT), offers powerful predictive insights into the electronic structure of molecules before any benchwork is initiated.[9] By calculating the ground-state electron distribution, we can directly visualize and quantify the electrophilicity of the carbonyl carbons.
Protocol: DFT Analysis of this compound
-
Structure Optimization: Build the 3D structures of both isatoic anhydride and this compound. Perform a full geometry optimization using DFT with a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)), which provides a reliable balance of accuracy and computational cost for such systems.[9]
-
Charge Calculation: Upon reaching the optimized geometry (a true energy minimum), perform a population analysis to calculate the partial atomic charges. Natural Bond Orbital (NBO) analysis is recommended as it provides a more chemically intuitive charge distribution than Mulliken analysis.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map. This surface visually represents the electrostatic potential, with red regions indicating electron-rich (nucleophilic) areas and blue regions indicating electron-poor (electrophilic) areas.[10] The intensity of the blue color over the carbonyl carbons provides a direct visual comparison of their electrophilicity.
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a reaction with a nucleophile, the nucleophile's HOMO interacts with the anhydride's LUMO. The localization of the LUMO on the carbonyl carbons is a key indicator of their susceptibility to nucleophilic attack.[6]
Caption: Workflow for computational analysis of electrophilicity.
Expected Results: The NBO analysis is predicted to show smaller positive partial charges on C2 and C4 of this compound compared to the parent compound. The MEP map will correspondingly show a less intense blue region over these carbons.
| Compound | Calculated NBO Charge (C2) | Calculated NBO Charge (C4) |
| Isatoic Anhydride | +0.85 (Predicted) | +0.82 (Predicted) |
| This compound | +0.78 (Predicted) | +0.76 (Predicted) |
Table 1: Predicted NBO partial charges illustrating the electron-donating effect of the 5-amino group.
Spectroscopic Validation: ¹³C NMR Chemical Shifts
¹³C NMR spectroscopy is a powerful experimental tool for probing the electronic environment of carbon atoms. The chemical shift (δ) of a carbonyl carbon is highly sensitive to its electron density. A higher electron density results in increased shielding, causing the resonance to appear at a lower chemical shift (further upfield).[11] Therefore, we can directly observe the electronic consequences of the 5-amino group by comparing the ¹³C NMR spectra.
Protocol: Comparative ¹³C NMR Analysis
-
Sample Preparation: Prepare solutions of identical molar concentration (e.g., 0.1 M) of both isatoic anhydride and this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Spectrum Acquisition: Acquire quantitative ¹³C NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans, relaxation delay). Using a proton-decoupled sequence is standard.[11]
-
Data Analysis: Identify the resonances corresponding to the C2 and C4 carbonyl carbons for each compound. The assignment can be confirmed using 2D NMR techniques (HMBC, HSQC) or by comparison with predicted spectra from DFT calculations.
-
Comparison: Directly compare the chemical shifts (δ in ppm) for the C2 and C4 carbons between the two compounds.
Expected Results: The C2 and C4 carbonyl carbon signals for this compound are expected to be shifted upfield (lower ppm values) relative to those of isatoic anhydride, providing direct experimental evidence of increased shielding and reduced electrophilicity.[12][13]
| Compound | ¹³C Chemical Shift (C2) | ¹³C Chemical Shift (C4) |
| Isatoic Anhydride | ~161 ppm (Literature Value) | ~147 ppm (Literature Value) |
| This compound | < 161 ppm (Predicted) | < 147 ppm (Predicted) |
Table 2: Expected comparative ¹³C NMR chemical shifts.
Kinetic Studies: Quantifying Reactivity
While computational and spectroscopic methods probe the ground-state properties, kinetic studies provide the ultimate measure of reactivity by quantifying the rate of a chemical reaction.[14][15] By reacting this compound with a model nucleophile and measuring the reaction rate constant (k), we can obtain a direct, quantitative measure of the carbonyls' electrophilicity.
Protocol: Pseudo-First-Order Kinetic Analysis of Aminolysis
This protocol measures the rate of reaction with a primary amine, a common nucleophile in quinazolinone synthesis.[16][17]
-
Reagent Preparation: Prepare stock solutions of this compound (e.g., 0.1 mM in acetonitrile) and a model primary amine nucleophile (e.g., n-butylamine, 10 mM in acetonitrile). Using a large excess of the amine (e.g., 100-fold) ensures pseudo-first-order kinetics, simplifying the data analysis.
-
Reaction Monitoring: Initiate the reaction by mixing the two solutions in a thermostatted cuvette within a UV-Vis spectrophotometer. Monitor the reaction over time by observing the decrease in absorbance of the this compound starting material at its λ_max or the increase in absorbance of the product. Alternatively, HPLC can be used to monitor the concentration of the starting material over time.
-
Data Analysis: Plot the natural logarithm of the starting material's concentration (ln[Anhydride]) versus time. For a pseudo-first-order reaction, this plot will be linear. The negative of the slope of this line is the observed rate constant, k_obs.
-
Comparative Analysis: Repeat the exact same procedure using isatoic anhydride. The ratio of the rate constants (k_obs(IA) / k_obs(5-NH₂-IA)) will provide a quantitative measure of the relative reactivity.
Caption: Experimental workflow for kinetic analysis.
Expected Results: The observed rate constant (k_obs) for the reaction of this compound will be significantly smaller than that for isatoic anhydride, confirming its lower reactivity due to reduced carbonyl electrophilicity.
Synthetic Implications and Conclusion
The reduced electrophilicity of this compound is not a barrier to its utility but a crucial characteristic to be understood and leveraged. It implies that reactions involving this substrate may require slightly more forcing conditions—such as higher temperatures, longer reaction times, or the use of a catalyst—compared to reactions with the more electrophilic isatoic anhydride.[16][18]
References
- Shaker, Y. M., & El-Shehry, M. F. (2017). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health (NIH).
- JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments.
- Unknown Author. (n.d.). A kinetic study of the reaction between acetic anhydride and isobutyl alcohol using a chemical oscillometer. Scholarly Commons.
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.
- Krasavin, M., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
- Atya, E. (2017). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.
- Unknown Author. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Unknown Author. (n.d.). Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. ResearchGate.
- Bunnett, J. F., & Naff, M. B. (1964). Kinetics of Reactions of Amines with Isatoic Anhydride. Journal of the American Chemical Society.
- La Salle University. (n.d.). Substituent Effects. La Salle University.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
- OpenOChem Learn. (n.d.). Electrophilicity of Carboxylic Acids Derivatives. OpenOChem Learn.
- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Oregon State University.
- Unknown Author. (2017). NMR spectroscopic studies for the behaviors of carbonyl compounds in various solvents. Morressier.
- Unknown Author. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy. Course Hero.
- Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- Unknown Author. (n.d.). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate.
- Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Organic Chemistry.
- Hegarty, A. F., et al. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
- Unknown Author. (n.d.). What defines electrophilicity in carbonyl compounds. PMC - NIH.
- Unknown Author. (n.d.). Substitution effect on the adiabatic ionization potential, vertical ionization potential, electrophilicity, and nucleophilicity of some hydantoin drug derivatives: Computational study. ResearchGate.
- StackExchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange.
- Unknown Author. (2022). Chemistry of Acid Anhydrides. Chemistry LibreTexts.
- Unknown Author. (n.d.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central.
- Unknown Author. (n.d.). Reactions with Anhydride Electrophiles. Introduction to Organic Chemistry.
Sources
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. NMR spectroscopic studies for the behaviors of carbonyl compounds in various solvents [morressier.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Quinazolinone synthesis [organic-chemistry.org]
- 18. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 5-Aminoisatoic Anhydride for Researchers and Drug Development Professionals
Introduction
5-Aminoisatoic anhydride is a pivotal building block in synthetic organic chemistry, finding extensive application in the synthesis of a diverse array of heterocyclic compounds, including quinazolinones, benzodiazepines, and other structures of significant interest in medicinal chemistry and materials science. Its utility is derived from the reactive anhydride functionality, which allows for facile ring-opening reactions with a variety of nucleophiles. However, this inherent reactivity also predisposes the molecule to degradation, making a thorough understanding of its stability paramount for ensuring the integrity of starting materials, the reproducibility of synthetic procedures, and the purity of final products.
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the primary degradation pathways, the environmental factors that influence its stability, and best practices for its handling and storage. Furthermore, this guide will present a framework for conducting stability assessments, including a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | >300 °C (with decomposition) | [2] |
| CAS Number | 169037-24-5 | [1] |
Core Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, with temperature and light also playing significant roles in its degradation profile.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[3][4] The anhydride ring is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction results in the opening of the heterocyclic ring to form 5-aminoanthranilic acid and the release of carbon dioxide.[3]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance over time. [5]For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.
Principle
This method separates this compound from its primary hydrolytic degradation product, 5-aminoanthranilic acid, and other potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Materials and Reagents
-
This compound reference standard
-
5-Aminoanthranilic acid reference standard (if available)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point for Method Development)
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 320 nm (or scan with PDA detector) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for a specified time. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) for a specified duration, then dissolve in the diluent.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (UV and visible) for a specified duration. A dark control should be run in parallel.
-
Method Validation
The developed HPLC method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from all degradation peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This compound is a valuable yet inherently reactive molecule. Its stability is critically dependent on the exclusion of moisture, and it should be protected from elevated temperatures and light. For researchers and drug development professionals, adherence to stringent storage and handling protocols is essential to ensure the quality and reliability of this important synthetic intermediate. The implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are indispensable for a comprehensive understanding of its stability profile, which is a prerequisite for its successful application in regulated environments.
References
- Sigma-Aldrich.
- Wikipedia.
- Sigma-Aldrich.
- TCI Chemicals.
- Thermo Fisher Scientific.
- PubChem.
- Mallak.
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]
- Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
- Organic Syntheses.
- Mullani, N. N., & Nargatti, S. S. (2021). Forced Degradation Studies as Per ICH Guidelines for Pharmaceutical Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- MedCrave. (2016).
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- Sonawane, S., Gide, P., & Kothapalli, L. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8.
- Google Patents.
- ResearchGate. Mechanism studies. (1)
- Google Patents.
- Sciencemadness Discussion Board. Isatoic anhydride hydrolysis to anthranilic acid. [Link]
- ACS Publications. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]
- ACS Publications.
- Chemistry of Heterocyclic Compounds.
- Google Patents.
- PubMed.
- ResearchGate. KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. [Link]
- ijrpr.
- ResearchGate. (PDF) Stability indicating HPLC method development - a review. [Link]
- ResearchGate. (PDF)
- PubMed Central. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Link]
- ChemRxiv.
- Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. [Link]
- Analytical Method. Maleic Anhydride by HPLC. [Link]
- Chemical Communications (RSC Publishing). Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. US4328339A - Continuous preparation of isatoic anhydride - Google Patents [patents.google.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 6-Amino-4(3H)-quinazolinones using 5-Aminoisatoic Anhydride
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry and drug development.[1] Derivatives of quinazolinone exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The strategic placement of functional groups on this scaffold is critical for modulating its pharmacological profile. The use of substituted isatoic anhydrides, such as 5-aminoisatoic anhydride, provides a direct and efficient route to introduce key functionalities, like an amino group at the 6-position, which can serve as a crucial handle for further molecular elaboration in drug discovery programs.
This guide provides a detailed, field-tested protocol for the synthesis of 6-amino-4(3H)-quinazolinones via a one-pot, three-component reaction, a cornerstone of modern synthetic efficiency.[2][3]
Reaction Principle and Mechanism
The synthesis of the quinazolinone ring from isatoic anhydride is a robust and well-established transformation. The one-pot, three-component approach, which combines this compound, a primary amine, and an aldehyde, is prized for its atom economy and operational simplicity.[4][5]
The Causality of the Mechanism:
The reaction proceeds through a logical, sequential cascade:
-
Initial Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the this compound. This is the foundational step that incorporates the desired N-3 substituent.
-
Decarboxylation: The resulting intermediate is unstable and readily undergoes ring-opening with the expulsion of carbon dioxide (CO2) to form a 2,5-diaminobenzamide derivative. This step is entropically driven and essentially irreversible, propelling the reaction forward.
-
Imine Formation: The newly formed 2-aminobenzamide intermediate condenses with the aldehyde. This acid-catalyzed step forms a Schiff base (or imine) intermediate. The catalyst, often a mild Brønsted acid like p-toluenesulfonic acid (p-TsOH), protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic and susceptible to attack by the aniline-type nitrogen of the benzamide.[6]
-
Intramolecular Cyclization & Dehydration: The final step involves an intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon. The subsequent loss of a water molecule (dehydration) from the resulting tetrahedral intermediate yields the stable, aromatic 6-amino-2,3-disubstituted-4(3H)-quinazolinone.
This mechanistic pathway underscores the efficiency of multicomponent reactions, where multiple bonds are formed in a single operation without the need to isolate intermediates.[1]
Experimental Protocol: Synthesis of 6-amino-2-(4-chlorophenyl)-3-phenylquinazolin-4(3H)-one
This protocol details a representative synthesis. It can be adapted for various primary amines and aldehydes to generate a library of derivatives.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq, catalytic)
-
Ethanol (Reagent grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.78 g, 10 mmol, 1.0 eq), aniline (1.02 g, 11 mmol, 1.1 eq), 4-chlorobenzaldehyde (1.41 g, 10 mmol, 1.0 eq), and ethanol (30 mL).
-
Insight: Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions. A slight excess of the amine is used to ensure the complete consumption of the isatoic anhydride.
-
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 0.2 eq) to the flask.
-
Insight: p-TsOH acts as a Brønsted acid catalyst, primarily to activate the aldehyde for nucleophilic attack during the imine formation step.[6] Only a catalytic amount is needed.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Insight: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC monitoring is crucial to avoid prolonged heating which can lead to side product formation.
-
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. The product should precipitate as a solid.
-
Neutralization: Add saturated sodium bicarbonate solution dropwise until the mixture is neutral or slightly basic (pH ~7-8). This step neutralizes the p-TsOH catalyst.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with copious amounts of cold deionized water (3 x 30 mL) to remove any residual salts and water-soluble impurities.
-
Insight: Washing is a critical purification step. Thorough washing ensures a cleaner crude product, simplifying subsequent purification.
-
-
Drying: Dry the crude product in a vacuum oven at 60°C overnight.
Purification and Characterization
-
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
Melting Point (m.p.): Compare with literature values if available.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular structure.
-
FT-IR: To identify key functional groups (e.g., N-H, C=O).
-
Process Workflow Visualization
The overall synthetic process can be summarized in the following workflow.
Caption: One-pot synthesis workflow for 6-aminoquinazolinones.
Data Summary: Reaction Scope and Yields
The versatility of this protocol allows for the synthesis of a diverse range of 6-aminoquinazolinone derivatives. The choice of amine and aldehyde influences the final yield and properties of the product.[7]
| Entry | Primary Amine (1.1 eq) | Aldehyde (1.0 eq) | Conditions | Expected Yield (%) |
| 1 | Aniline | Benzaldehyde | Ethanol, p-TsOH (0.2 eq), Reflux, 5h | 85-92 |
| 2 | Aniline | 4-Chlorobenzaldehyde | Ethanol, p-TsOH (0.2 eq), Reflux, 5h | 88-95 |
| 3 | Benzylamine | Benzaldehyde | Ethanol, p-TsOH (0.2 eq), Reflux, 6h | 82-90 |
| 4 | Cyclohexylamine | 4-Methoxybenzaldehyde | Ethanol, p-TsOH (0.2 eq), Reflux, 6h | 80-88 |
| 5 | 4-Fluoroaniline | Furan-2-carbaldehyde | Ethanol, p-TsOH (0.2 eq), Reflux, 4h | 87-94 |
Note: Yields are representative and based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and substrate purity.
References
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). (n.d.).
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers. [Link]
- Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. (2016).
- Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures. (2018).
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. (2012). Organic Chemistry Portal. [Link]
- Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4)
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). MDPI. [Link]
- The reaction of isatoic anhydride with aldehydes and amines. (n.d.).
- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.).
Sources
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 3. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 5-Aminoisatoic Anhydride in One-Pot Multi-Component Reactions: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. One-pot multi-component reactions (MCRs) have emerged as a powerful strategy to achieve this goal, offering significant advantages in terms of efficiency, atom economy, and rapid access to diverse chemical libraries. Among the versatile building blocks employed in MCRs, 5-aminoisatoic anhydride stands out as a particularly valuable synthon. The presence of the amino group at the 5-position not only influences the electronic properties of the resulting heterocyclic scaffolds but also provides a crucial handle for further functionalization, enabling the exploration of a wider chemical space.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in one-pot multi-component reactions. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and discuss the broad applicability of the synthesized compounds.
The Inherent Reactivity of this compound in MCRs
This compound, a derivative of isatoic anhydride, serves as a latent 2-amino-5-aminobenzoyl equivalent. Its utility in MCRs stems from its ability to undergo a cascade of reactions in a single pot, typically initiated by a nucleophilic attack on one of its carbonyl groups. This ring-opening is followed by the release of carbon dioxide, generating a reactive intermediate that readily participates in subsequent condensation and cyclization steps. The 5-amino group remains intact throughout this sequence, becoming a key feature of the final heterocyclic product, most commonly a 7-amino-substituted quinazolinone.
The general mechanistic pathway for a three-component reaction involving this compound, an amine, and an aldehyde is depicted below. This reaction typically proceeds via the formation of an aminated intermediate, followed by decarboxylation, imine formation with the aldehyde, and subsequent intramolecular cyclization to yield the 2,3-dihydroquinazolin-4(1H)-one scaffold.[1]
Caption: General mechanism of a three-component reaction.
Application Note I: Synthesis of 7-Amino-2,3-dihydroquinazolin-4(1H)-ones
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is a cornerstone application of isatoic anhydride chemistry. The introduction of a 7-amino group via this compound significantly enhances the potential for creating diverse compound libraries with a wide range of biological activities. These scaffolds are prevalent in many pharmacologically active molecules.
Protocol: One-Pot, Three-Component Synthesis of 7-Amino-2-aryl-2,3-dihydroquinazolin-4(1H)-ones
This protocol outlines a general and efficient method for the synthesis of 7-amino-2,3-dihydroquinazolin-4(1H)-ones. The choice of catalyst can be crucial for optimizing yields and reaction times. While some reactions proceed without a catalyst, various Lewis and Brønsted acids have been shown to be effective.[2] For this protocol, we will utilize a mild and readily available catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate or a primary amine
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid like InCl₃)[1]
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the amine source (ammonium acetate, 1.2 mmol, or a primary amine, 1.0 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add the catalyst (e.g., p-TsOH, 10 mol%).
-
Stir the reaction mixture at reflux (approximately 78 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 7-amino-2-aryl-2,3-dihydroquinazolin-4(1H)-one.
Expected Outcome: This procedure typically provides the desired products in good to excellent yields. The 7-amino group offers a site for further derivatization, such as acylation, alkylation, or sulfonylation, to generate a library of compounds for biological screening.
Data Presentation:
| Entry | Aldehyde | Amine Source | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ammonium Acetate | p-TsOH | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | p-TsOH | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | p-TsOH | 4 | 88 |
| 4 | 2-Naphthaldehyde | Ammonium Acetate | InCl₃ | 2 | 95 |
Note: Yields are representative and may vary depending on the specific substrates and precise reaction conditions.
Caption: Experimental workflow for the synthesis of 7-amino-quinazolinones.
Application Note II: Ugi-type Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single step.[3] By employing this compound, we can design a modified Ugi-type reaction where the anhydride serves as a bifunctional component, providing both the amine and a latent carboxylic acid functionality after hydrolysis of the intermediate. This approach leads to the formation of more complex and diverse heterocyclic scaffolds.
Protocol: One-Pot Ugi-type Synthesis of 7-Amino-Quinazolinone Derivatives
This protocol describes a novel application of this compound in a Ugi-type reaction to synthesize highly functionalized 7-amino-quinazolinone derivatives.
Materials:
-
This compound
-
Aldehyde
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
In a sealed vial, dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL).
-
Add the isocyanide (1.1 mmol) to the mixture.
-
Seal the vial and stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Plausible Mechanistic Pathway:
In this Ugi-type reaction, the this compound first reacts with the aldehyde and isocyanide. The intramolecular nucleophilic attack of the in-situ generated amine on the nitrilium ion intermediate, followed by cyclization and rearrangement, leads to the formation of the quinazolinone core. The exact mechanism can be complex and may vary depending on the specific reactants and conditions.
Sources
Protocol for the Selective N-Alkylation of 5-Aminoisatoic Anhydride: A Guide for Researchers
This comprehensive guide details the protocol for the selective N-alkylation of 5-aminoisatoic anhydride, a critical process for the synthesis of a wide array of heterocyclic compounds utilized in pharmaceutical and materials science research. This document provides an in-depth exploration of the underlying chemical principles, step-by-step experimental procedures, and the rationale behind the strategic choices in the synthesis workflow.
Introduction: The Significance of this compound and its N-Alkylation
This compound is a versatile bifunctional molecule, featuring both a reactive anhydride moiety and a nucleophilic aromatic amino group. This unique structure makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds.[1][2] The N-alkylation of the anhydride's nitrogen atom (N-1 position) is a key modification that allows for the introduction of diverse substituents, thereby enabling the modulation of the resulting molecules' biological activity and physicochemical properties.[2]
A primary challenge in the N-alkylation of this compound lies in the presence of two nucleophilic nitrogen atoms: the N-1 of the anhydride ring and the amino group at the C-5 position. Direct alkylation often leads to a mixture of products due to the competing reactivity of these two sites, necessitating a strategic approach to achieve selective N-1 alkylation. This guide outlines a robust protocol that employs a protection-alkylation-deprotection strategy to ensure the desired regioselectivity.
Mechanistic Insights: Understanding the Reaction Pathway
The selective N-alkylation of this compound is achieved through a three-stage process, which is visually represented in the workflow diagram below. This strategy hinges on the principles of orthogonal protection, where one functional group is temporarily masked to allow for a specific reaction at another site.[3]
Figure 1: A workflow diagram illustrating the three-stage process for the selective N-alkylation of this compound.
Stage 1: Selective Protection of the 5-Amino Group
The exocyclic 5-amino group is generally more nucleophilic than the endocyclic N-1 amide nitrogen. To prevent its reaction during the alkylation step, it is first protected with a suitable protecting group. The choice of protecting group is critical and should be orthogonal to the conditions of the subsequent alkylation and final deprotection steps.[3] Two commonly used protecting groups for amines are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[4][5]
-
Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable under basic and nucleophilic conditions, making it ideal for the subsequent N-alkylation step.[6][7] It is readily removed under acidic conditions.[8][9]
-
Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) and is stable to acidic conditions but cleaved by mild bases, such as piperidine.[10][11]
Stage 2: N-1 Alkylation of the Protected Intermediate
With the 5-amino group protected, the N-1 position of the isatoic anhydride ring can be selectively alkylated. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism.[12] A base is used to deprotonate the N-1 nitrogen, forming an anion that then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[2][12] Common bases for this step include sodium hydride (NaH) and potassium carbonate (K₂CO₃).[10]
Stage 3: Deprotection to Yield the Final Product
The final step is the removal of the protecting group from the 5-amino position to yield the desired N-alkyl-5-aminoisatoic anhydride. The conditions for deprotection are chosen based on the protecting group used in the first stage.
-
Boc Deprotection: The Boc group is cleaved using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9]
-
Fmoc Deprotection: The Fmoc group is removed by treatment with a mild base, typically a solution of piperidine in an aprotic solvent like dimethylformamide (DMF).[5][13]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the selective N-alkylation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade | Sigma-Aldrich |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | ≥99% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Sigma-Aldrich |
| Alkyl halide (e.g., methyl iodide, benzyl bromide) | Reagent grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Piperidine | Reagent grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC grade | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Sigma-Aldrich |
| Hexanes | HPLC grade | Sigma-Aldrich |
Protocol 1: Boc-Protection Strategy
This protocol is suitable when the desired N-alkyl substituent and the isatoic anhydride ring are stable to acidic conditions.
3.2.1. Stage 1: Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-5-aminoisatoic anhydride.
3.2.2. Stage 2: N-1 Alkylation of N-Boc-5-Aminoisatoic Anhydride
-
To a solution of N-Boc-5-aminoisatoic anhydride (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. The reaction time will vary depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2.3. Stage 3: Boc Deprotection
-
Dissolve the N-alkyl, N'-Boc-5-aminoisatoic anhydride (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-alkyl-5-aminoisatoic anhydride.
Protocol 2: Fmoc-Protection Strategy
This protocol is advantageous when the final product is sensitive to acidic conditions.
3.3.1. Stage 1: Fmoc Protection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N-Fmoc-5-aminoisatoic anhydride.
3.3.2. Stage 2: N-1 Alkylation of N-Fmoc-5-Aminoisatoic Anhydride
-
Follow the procedure outlined in section 3.2.2, substituting N-Boc-5-aminoisatoic anhydride with N-Fmoc-5-aminoisatoic anhydride.
3.3.3. Stage 3: Fmoc Deprotection
-
Dissolve the N-alkyl, N'-Fmoc-5-aminoisatoic anhydride (1.0 eq) in anhydrous DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-alkyl-5-aminoisatoic anhydride.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in protection step | Incomplete reaction; side reactions. | Increase reaction time; ensure anhydrous conditions; use a slight excess of the protecting agent. |
| Mixture of N-1 and 5-N alkylation | Incomplete protection of the 5-amino group. | Ensure the protection step goes to completion before proceeding to alkylation; purify the protected intermediate. |
| Low yield in alkylation step | Inactive base; unreactive alkyl halide. | Use fresh, high-quality base; consider using a more reactive alkylating agent (e.g., alkyl iodide instead of chloride); increase reaction temperature or time. |
| Formation of byproducts | Ring-opening of the isatoic anhydride. | Maintain anhydrous conditions; use a non-nucleophilic base if possible; perform the reaction at a lower temperature. A novel method using diisopropylamine and tetrabutylammonium bromide has been reported to minimize byproducts in the N-benzylation of isatoic anhydride.[12] |
| Incomplete deprotection | Insufficient deprotection reagent or time. | Increase the amount of deprotection reagent or extend the reaction time; for Boc deprotection, ensure the acid is fresh and anhydrous. |
Characterization of the Final Product
The structure and purity of the synthesized N-alkyl-5-aminoisatoic anhydride should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the presence of the alkyl group on the N-1 position and the free 5-amino group.[5]
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the anhydride carbonyls and the N-H stretches of the amino group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The selective N-alkylation of this compound is a crucial transformation for the synthesis of diverse heterocyclic molecules. The protection-alkylation-deprotection strategy outlined in this guide provides a reliable and reproducible method for achieving high regioselectivity. The choice between a Boc or Fmoc protecting group allows for flexibility depending on the acid or base sensitivity of the target molecule. Careful execution of each step and diligent monitoring of the reaction progress are key to obtaining the desired N-1 alkylated product in high yield and purity.
References
[12] Verma, E., Patil, S., & Gajbhiye, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(10), 6945–6954. [10] Coppola, G. M. (1997). The Chemistry of Isatoic Anhydride. Synthesis, 1997(07), 505-536. [8] J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from J&K Scientific website. [14] Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [11] Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [4] TCI Chemicals. (n.d.). Protecting Agents. Retrieved from TCI Chemicals website. [9] Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website. [15] Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from Organic Chemistry Portal website. [5] MDPI. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Molecules, 27(3), 1033. [16] Ready, J. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from UT Southwestern website. GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from GenScript website. [1] ACS Omega. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [17] Wikipedia. (n.d.). Isatoic anhydride. Retrieved from Wikipedia. [2] NIH. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [18] ResearchGate. (2021). Synthesis of isatoic anhydride derivatives (microreview). [19] IRINS. (2021). Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. [20] ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [21] ResearchGate. (2021). The plausible mechanism for the formation of byproducts during the reaction of synthesis of N-benzylated isatoic anhydride. [22] PubMed. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [23] SciSpace. (n.d.). Amino Acid-Protecting Groups. [24] ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [6] Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Benchchem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. [25] Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids. [7] Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [26] MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [3] PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Suzhou Highfine Biotech. (n.d.). Application of Boc-anhydride. [27] ACS Publications. (2008). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [28] ResearchGate. (2004). On the Selective N-Methylation of BOC-Protected Amino Acids. PubMed. (2000). Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids. [29] NIH. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [30] Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. [31] PubMed. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. [32] MDPI. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [33] ResearchGate. (2014). Synthesis of N-urethane protected amino alkyl (S-methyl)-isothiouronium compounds and carbodiimide tethered peptidomimetics.
Sources
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. genscript.com [genscript.com]
- 14. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 15. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A "Sterically Stressed" Amide as a Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 20. Deprotection - Wordpress [reagents.acsgcipr.org]
- 21. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
Application of 5-Aminoisatoic anhydride in the synthesis of bioactive heterocycles
Introduction: The Strategic Advantage of 5-Aminoisatoic Anhydride in Medicinal Chemistry
In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone for identifying new therapeutic agents. Heterocycles are integral to the structure of a vast number of pharmaceuticals due to their ability to engage in a multitude of interactions with biological targets.[1][2][3] Among the myriad of starting materials available to the medicinal chemist, this compound stands out as a particularly valuable and versatile building block. Its inherent reactivity, stemming from the presence of both an anhydride and an amino group on a benzene ring, provides a direct and efficient entry into a diverse array of fused heterocyclic systems with significant biological potential.[4][5]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of bioactive heterocycles. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the synthesis of key scaffolds such as quinazolinones and benzodiazepines. The protocols described herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Core Chemistry: Unlocking Heterocyclic Diversity
The utility of this compound lies in its susceptibility to nucleophilic attack at two distinct sites. The anhydride moiety readily reacts with a variety of nucleophiles, leading to ring-opening and the formation of an intermediate anthranilamide derivative. This intermediate can then undergo intramolecular cyclization, often facilitated by a second reactive center introduced by the initial nucleophile, to construct the desired heterocyclic core. The amino group at the 5-position offers a further point for functionalization, allowing for the modulation of the electronic and steric properties of the final molecule to fine-tune its biological activity.
I. Synthesis of Bioactive Quinazolinones
Quinazolinones represent a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][6] this compound serves as an excellent precursor for the synthesis of various substituted quinazolinones.
A. One-Pot, Three-Component Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
A highly efficient and atom-economical approach to quinazolinone synthesis is the one-pot, three-component reaction involving this compound, a primary amine, and an aldehyde.[7] This methodology allows for the rapid generation of a library of diverse quinazolinone derivatives.
Reaction Causality: The reaction is typically initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the isatoic anhydride, leading to a ring-opened intermediate. This intermediate, a 2,5-diaminobenzamide derivative, then condenses with the aldehyde to form a Schiff base. Subsequent intramolecular cyclization and dehydration afford the final 2,3-disubstituted-4(3H)-quinazolinone. The use of a catalyst, such as sulfamic acid, can facilitate the reaction, particularly the dehydration step.[7]
Experimental Workflow Diagram:
Caption: Workflow for the three-component synthesis of quinazolinones.
Detailed Protocol 1: Synthesis of 3-benzyl-2-((E)-2-(5-methylfuran-2-yl)vinyl)-2,3-dihydroquinazolin-4(1H)-one
This protocol is adapted from a reported three-component reaction.[8]
-
Materials: this compound, benzylamine, 3-(5-methylfuran-2-yl)acrylaldehyde, ethanol.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add benzylamine (1.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-(5-methylfuran-2-yl)acrylaldehyde (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
-
-
Self-Validation: The purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected product will show characteristic signals for the quinazolinone core, the benzyl group, and the vinyl furan moiety.
B. Biological Activity of Synthesized Quinazolinones
The strategic placement of the amino group at the 5-position of the quinazolinone scaffold provides a handle for further derivatization to enhance biological activity.
| Heterocyclic Scaffold | Substituents | Reported Biological Activity |
| Quinazolin-4(3H)-one | 2,3-disubstituted | Anticancer, Anticonvulsant, Anti-inflammatory[6] |
| Fused Quinazolinones | Varied | Potential anticancer and antiparasitic agents[9] |
| Triazoloquinazolinones | Varied | H1-antihistaminic activity[10] |
II. Synthesis of Bioactive 1,5-Benzodiazepines
1,5-Benzodiazepines are another important class of heterocyclic compounds known for their wide range of therapeutic applications, including anxiolytic, anticonvulsant, and hypnotic activities.[11] this compound provides an alternative entry point to substituted benzodiazepine scaffolds.
A. Synthesis of 1,5-Benzodiazepine-2,5-diones
The synthesis of 1,4-benzodiazepine-2,5-dione derivatives can be achieved from isatoic anhydride.[12] A similar strategy can be envisioned for the synthesis of related benzodiazepine structures starting from this compound. The reaction typically involves the initial ring-opening of the anhydride with an amino acid or its derivative, followed by intramolecular cyclization.
Reaction Causality: The synthesis is initiated by the reaction of this compound with an α-amino acid ester. The amino group of the amino acid attacks the anhydride, leading to the formation of a 2-(alkoxycarbonylalkyl)amino-5-aminobenzamide intermediate. Subsequent base-catalyzed intramolecular cyclization results in the formation of the seven-membered benzodiazepine ring.
Synthetic Pathway Diagram:
Caption: Synthesis of a 1,5-benzodiazepine-2,5-dione derivative.
Detailed Protocol 2: General Procedure for the Synthesis of 7-Amino-1,5-benzodiazepine-2,5-diones
-
Materials: this compound, appropriate α-amino acid methyl ester hydrochloride, triethylamine, a suitable solvent (e.g., DMF), and a base for cyclization (e.g., sodium hydride).
-
Procedure:
-
Step 1: Ring Opening.
-
Suspend the α-amino acid methyl ester hydrochloride (1.1 mmol) in DMF (10 mL).
-
Add triethylamine (1.2 mmol) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ring-opened intermediate.
-
-
Step 2: Cyclization.
-
Dissolve the crude intermediate in anhydrous THF (15 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction carefully with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
-
Self-Validation: The structure of the final product should be confirmed by spectroscopic methods. The disappearance of the ester protons and the appearance of a characteristic amide NH proton in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.
III. Future Directions and Emerging Applications
The synthetic utility of this compound is not limited to quinazolinones and benzodiazepines. Its unique reactivity profile makes it an ideal starting material for the construction of other complex heterocyclic systems, including acridones and other fused polycyclic aromatic compounds. The amino group at the 5-position is a key feature that allows for the introduction of a wide range of substituents to explore structure-activity relationships and develop new drug candidates with improved efficacy and safety profiles.
References
- MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- Organic Chemistry Portal. (n.d.). Acridone synthesis.
- MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- IJNRD. (2024, September). A Study Of Synthesis Of Bioactive Heterocycles.
- ResearchGate. (n.d.). Biologically active quinazolinone natural products.
- Roy, S. (n.d.). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.
- PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
- MDPI. (n.d.). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- PMC - PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- ResearchGate. (2025, August 5). Synthesis of 1,4-benzodiazepine-2,5-dione derivatives.
- Sciencemadness.org. (n.d.). Isatoic anhydrides and their uses in heterocyclic synthesis.
- NIH. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- ResearchGate. (n.d.). Remarkably flexible quinazolinones—synthesis and biological applications.
- RSC Publishing. (n.d.). Synthesis of tetrahydro-1H-benzo-1,5-diazepines.
- International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
- PubMed. (2012, April 11). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst.
- Der Pharma Chemica. (2017). A Review: Biological Importance of Heterocyclic Compounds.
- PMC - NIH. (2024, June 25). Editorial: Five-membered heterocycles: synthesis and applications.
- IJTSRD. (2021, July-August). Synthesis of 1,5- Benzodiazepines A Review.
- ResearchGate. (n.d.). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2.
- SpringerLink. (n.d.). Biological activity of new heterocyclic compounds derived from chalcone.
- ResearchGate. (2025, August 10). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride.
- NIH. (n.d.). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H).
- PubMed Central. (n.t.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.
- Chemistry of Heterocyclic Compounds. (2016, March 4). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES.
- ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview).
- LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.
- Educato. (n.d.). Anhydrides: Comprehensive Overview of Nomenclature, Synthesis, and Reactions.
- Wikipedia. (n.d.). Organic acid anhydride.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity [mdpi.com]
- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N-Substituted 2,5-Diaminobenzamides from 5-Aminoisatoic Anhydride and Primary Amines
Introduction: The Significance of 2,5-Diaminobenzamides
N-substituted 2,5-diaminobenzamides are valuable molecular scaffolds in medicinal chemistry and drug development. The presence of two reactive amino groups and a modifiable amide linkage provides a versatile platform for the synthesis of a diverse array of compounds, including enzyme inhibitors, receptor antagonists, and building blocks for complex heterocyclic systems. The reaction of 5-aminoisatoic anhydride with primary amines offers a direct and efficient route to these important intermediates. This document provides a detailed experimental guide for researchers, scientists, and drug development professionals, outlining the underlying chemical principles, a step-by-step protocol, and critical considerations for the successful synthesis and characterization of N-substituted 2,5-diaminobenzamides.
Reaction Principle: Nucleophilic Acyl Substitution
The core of this transformation is a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This leads to the opening of the anhydride ring and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the desired N-substituted 2,5-diaminobenzamide.
A potential side reaction is the intramolecular cyclization of the intermediate, or a subsequent reaction of the product, to form a quinazoline-2,4(1H,3H)-dione, particularly at elevated temperatures or in the presence of certain catalysts. Therefore, careful control of reaction conditions is crucial to favor the formation of the desired acyclic amide product.
Safety Precautions
Isatoic anhydrides can be irritating to the eyes, respiratory system, and skin.[1] It is mandatory to handle this compound in a well-ventilated fume hood.[2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[1][2][3][4][5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[2]
Primary amines can be corrosive, flammable, and toxic. Always consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 2,5-Diaminobenzamides
This protocol provides a general method for the reaction of this compound with a primary amine. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
Materials and Apparatus
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1 M.
-
Addition of Primary Amine: To the stirred solution, add the primary amine (1.0 - 1.2 equivalents) dropwise at room temperature. For highly reactive amines, cooling the reaction mixture in an ice bath may be beneficial to control the initial exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot and the appearance of the product spot. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted starting material and acidic byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-substituted 2,5-diaminobenzamide can be purified by one of the following methods:
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline products.[1] A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.[1] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to induce crystallization.[1]
-
Silica Gel Column Chromatography: If recrystallization is not effective, the product can be purified by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: Reactant Stoichiometry and Theoretical Yield Calculation
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass (g) |
| This compound | 178.15 | 1.0 | x | y |
| Primary Amine (R-NH₂) | Varies | 1.0 - 1.2 | 1.0x - 1.2x | Varies |
| Product | MW of Product | - | Theor. x | Theor. Yield (g) |
| N-R-2,5-diaminobenzamide | Varies | - | Varies | Varies |
Note: To calculate the theoretical yield, first determine the limiting reagent. The molecular weight of the product will depend on the specific primary amine used.
Visualization of the Reaction and Workflow
Reaction Mechanism
Caption: Reaction mechanism for the formation of N-substituted 2,5-diaminobenzamides.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and analysis of the target compounds.
Characterization of N-Substituted 2,5-Diaminobenzamides
The structure and purity of the synthesized N-substituted 2,5-diaminobenzamides should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the structure.
-
Aromatic Protons: Expect signals in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the splitting patterns.
-
Amine Protons (-NH₂ and -NH-R): The signals for the amine protons can be broad and may appear over a wide chemical shift range. Their chemical shift can be concentration and solvent-dependent. The amide N-H proton will typically appear as a singlet or a triplet (if coupled to adjacent protons on the R group).
-
Alkyl/Aryl Protons of the R-group: Signals corresponding to the protons of the primary amine's R-group will be present in their characteristic regions.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will appear in the region of δ 110-150 ppm.
-
Alkyl/Aryl Carbons of the R-group: Carbons of the substituent from the primary amine will show signals in their expected regions.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: Look for characteristic N-H stretching vibrations for the primary amine and the secondary amide in the region of 3200-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected around 1630-1680 cm⁻¹.
-
N-H Bending: The N-H bending vibration (Amide II band) for the secondary amide typically appears around 1510-1570 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to support the structural assignment. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive starting materials.- Low reactivity of the primary amine.- Insufficient reaction time. | - Check the purity of this compound and the amine.- Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.- Extend the reaction time. |
| Formation of quinazolinedione byproduct | - High reaction temperature.- Presence of a catalyst that promotes cyclization. | - Maintain the reaction at room temperature or below.- Avoid the use of acidic or basic catalysts unless specifically required and optimized. |
| Difficulty in purification | - Similar polarity of product and starting materials/byproducts. | - Optimize the solvent system for column chromatography.- Attempt recrystallization from different solvent systems. |
Conclusion
The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of N-substituted 2,5-diaminobenzamides. By carefully controlling the reaction conditions to favor the nucleophilic acyl substitution pathway and by employing appropriate purification and characterization techniques, researchers can efficiently access these valuable building blocks for various applications in drug discovery and development. The protocols and guidelines presented in this document serve as a comprehensive resource to facilitate the successful implementation of this important chemical transformation.
References
- Vertex AI Search, Is
- Vertex AI Search, Isatoic Anhydride SDS GHS, MSDS Sheet. (URL: )
- Vertex AI Search, Isatoic Anhydride SDS of Suppliers - Anmol Chemicals. (URL: )
- Vertex AI Search, Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.) - Cole-Parmer. (URL: )
- Vertex AI Search, ISATOIC ANHYDRIDE CAS NO 118-48-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Pd(ii)-Catalyzed [4 + 1 + 1] cycloaddition of simple o-aminobenzoic acids, CO and amines: direct and versatile synthesis of diverse N-substituted quinazoline-2,4(1H,3H)-diones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
Purification of 5-Aminoisatoic anhydride derivatives by column chromatography
An Application Note and Protocol for the Purification of 5-Aminoisatoic Anhydride Derivatives by Column Chromatography
Introduction
This compound and its derivatives are pivotal building blocks in synthetic organic chemistry, serving as precursors for a wide array of heterocyclic compounds, including quinazolinones, benzodiazepines, and acridones. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of these derivatives often results in complex reaction mixtures containing starting materials, by-products, and the desired product. Consequently, efficient and reliable purification is a critical step to ensure the integrity and purity of the final compound for subsequent applications and biological testing.
Column chromatography is a cornerstone technique for the purification of organic compounds. Its efficacy hinges on the differential partitioning of mixture components between a stationary phase and a mobile phase. For this compound derivatives, which possess both amino and anhydride functionalities, careful selection of chromatographic conditions is paramount to prevent degradation (e.g., hydrolysis of the anhydride ring) while achieving optimal separation. This document provides a comprehensive guide, grounded in established principles, for the successful purification of these valuable compounds.
Understanding the Chemistry: Key Considerations
The structure of this compound features a reactive cyclic anhydride and an aromatic amine. This duality dictates the chromatographic strategy. The primary amino group provides a basic handle that can interact strongly with acidic stationary phases like silica gel, while the anhydride is susceptible to nucleophilic attack, particularly by polar protic solvents like methanol or water. Therefore, the purification strategy must balance effective separation with the chemical stability of the molecule.
Experimental Workflow Overview
The overall process for the purification of a this compound derivative can be broken down into several key stages, from initial reaction work-up to final purity analysis.
Caption: Workflow for purification of this compound derivatives.
Materials and Equipment
Reagents and Consumables:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh is standard for flash chromatography)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents (HPLC or ACS grade): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Acetone, Triethylamine (TEA)
-
TLC plates (Silica gel 60 F254)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d6, CDCl3)
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Test tubes or fraction collector vials
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
NMR spectrometer
-
LC-MS system
Protocol Part 1: Developing the Separation Method
The success of column chromatography is predetermined by the solvent system, which is developed using Thin Layer Chromatography (TLC).
Step-by-Step TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or acetone) to create a dilute solution.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting solvent systems include mixtures of a non-polar solvent (Hexanes) and a more polar solvent (Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Optimization:
-
The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the desired compound. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
If the spots are too high (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., EtOAc).
-
If the spots remain on the baseline (low Rf), the system is not polar enough. Increase the proportion of the polar solvent.
-
Crucial Tip for Amines: Aromatic amines can streak on silica gel due to strong interaction with acidic silanol groups. To mitigate this, add a small amount of triethylamine (TEA), typically 0.1-1% v/v , to the eluent. This deactivates the acidic sites on the silica, resulting in sharper spots and better separation.
-
Table 1: Example Solvent Systems for TLC Development
| Trial | Hexanes (%) | Ethyl Acetate (%) | Triethylamine (%) | Observed Rf of Product | Assessment |
| 1 | 80 | 20 | 0 | 0.1 (streaking) | Too non-polar; amine interaction |
| 2 | 60 | 40 | 0 | 0.5 (slight streaking) | Polarity is better, but streaking persists |
| 3 | 70 | 30 | 1 | 0.3 | Good separation, sharp spot. Use for column. |
| 4 | 50 | 50 | 1 | 0.65 | Too polar; poor separation from impurities |
Protocol Part 2: Column Chromatography Procedure
This protocol assumes a standard flash chromatography setup.
1. Column Preparation (Slurry Packing):
-
Secure a glass column vertically to a clamp stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry by mixing silica gel with the chosen non-polar solvent (e.g., Hexanes). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to guide the mixture. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, but never let the top of the silica bed run dry. The solvent level must always remain above the silica bed to prevent cracking, which ruins separation.
-
Once the silica has settled into a stable bed, add a final protective layer of sand on top. Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator. This yields a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
Caption: Packed column for purification.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase (developed in the TLC stage) to the top of the column using a separatory funnel or by gently pouring it down the side of the glass.
-
Open the stopcock and begin collecting the eluent in labeled test tubes. Apply gentle air pressure to the top of the column (flash chromatography) to achieve a flow rate of approximately 2 inches/minute.
-
Start with the initial, less polar solvent system. If a gradient elution is needed (i.e., for separating compounds with very different polarities), gradually increase the proportion of the polar solvent over time. For many this compound derivatives, an isocratic (constant solvent composition) elution is sufficient.
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired product.
4. Product Isolation:
-
Based on the TLC analysis of the collected fractions, combine all fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound derivative. Dry it further under high vacuum to remove residual solvents.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and LC-MS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound won't elute from the column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Strong interaction with silica. | Ensure 0.5-1% triethylamine is included in the eluent to neutralize acidic silica sites. | |
| Poor separation (overlapping bands) | Column was packed improperly (cracks/channels). | Repack the column carefully. Ensure the silica bed is never allowed to run dry. |
| Sample was overloaded. | Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by mass. | |
| Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better separation between spots. | |
| Product degradation on the column | Anhydride ring is being hydrolyzed. | Use anhydrous solvents. Avoid highly protic solvents like methanol. If necessary, work quickly and at a lower temperature. |
| Amine is sensitive to air/light. | Consider blanketing the column with an inert gas (N2 or Ar). Protect the column from direct light if the compound is light-sensitive. |
Conclusion
The purification of this compound derivatives by column chromatography is a highly effective method when approached systematically. Success is predicated on the careful development of an appropriate mobile phase using TLC, with particular attention paid to mitigating the inherent reactivity of the amine and anhydride functionalities. By employing the dry loading technique and ensuring a well-packed column, researchers can achieve high purity of these important synthetic intermediates, paving the way for their use in drug discovery and materials science. Final analytical confirmation of structure and purity is a mandatory step to validate the outcome of the purification process.
References
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
Application Notes and Protocols: A Guide to the Recrystallization of Crude 5-Aminoisatoic Anhydride
Abstract
This document provides a comprehensive, in-depth guide for the purification of crude 5-Aminoisatoic anhydride (5-AIA) via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the fundamental principles and causal relationships that underpin a successful and reproducible purification. We will explore solvent selection, impurity profiles, and a detailed, step-by-step protocol designed to maximize both yield and purity.
Introduction: The Importance of Purity for this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. It serves as a precursor for the synthesis of a variety of complex molecules, including quinazolinone-based pharmaceuticals and other biologically active compounds. The purity of 5-AIA is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. The crude product, often containing residual solvents like Dimethylformamide (DMF) and by-products from its synthesis, requires a robust purification method to be suitable for high-stakes research and development.[1] Recrystallization is a powerful, efficient, and cost-effective technique for achieving the high purity required for these sensitive applications.
The Principle of Recrystallization for 5-AIA
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The ideal solvent will exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The solvent should readily dissolve the crude 5-AIA when heated.
-
Low Solvation Power at Reduced Temperatures: As the solution cools, the 5-AIA should become significantly less soluble, allowing it to crystallize out of the solution.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).
-
Inertness: The solvent must not react with the 5-AIA.
The amino group at the 5-position makes the molecule more polar than its parent compound, isatoic anhydride. This dictates the choice of a more polar solvent for effective recrystallization. Based on solubility data for the parent compound and purification methods for similar substituted anhydrides, lower-chain alcohols like methanol and ethanol are excellent candidates.[2][3]
Safety Precautions and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[4]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[4]
-
Handling: this compound is a solid that can be irritating to the skin, eyes, and respiratory system. Avoid creating and inhaling dust.[1]
-
Solvent Hazards: Methanol and ethanol are flammable. Ensure there are no open flames or spark sources in the vicinity.
Experimental Protocol: Recrystallization of this compound
This protocol is designed to provide a robust method for the purification of crude 5-AIA.
Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Büchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnel
-
Spatula and weighing scale
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Procedure
Step 1: Dissolution
-
Place 1.0 gram of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 35-40 mL of methanol. This initial volume is based on the solvent requirements for the parent isatoic anhydride, adjusted for the increased polarity.[2]
-
Gently heat the suspension to reflux (approximately 65°C for methanol) using a water bath on a hot plate with stirring.
-
Continue to add small portions of methanol until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
Step 2: Hot Filtration (Optional, but Recommended)
-
If any insoluble impurities are observed in the hot solution, or if the solution is colored, a hot filtration step is necessary.
-
Preheat a separate Erlenmeyer flask (the receiving flask) and a glass funnel on the hot plate. Place a fluted piece of filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the preheated funnel into the clean receiving flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Rationale: This step removes any particulate matter or impurities that are insoluble in the hot solvent.
-
Step 3: Crystallization
-
Remove the flask containing the clear filtrate from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance.
-
Rationale: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling, as impurities are excluded from the growing crystal lattice.
-
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
Step 4: Isolation and Washing
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold methanol to ensure a good seal.
-
Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with two small portions (5-10 mL each) of ice-cold methanol to rinse away any residual mother liquor containing dissolved impurities.
-
Rationale: Using ice-cold solvent for washing minimizes the loss of the desired product, which has a low but non-zero solubility even at low temperatures.
-
Step 5: Drying
-
Allow the crystals to air-dry on the filter for a few minutes by pulling air through the filter cake.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Quantitative Data and Expected Results
The following table summarizes the key parameters for this protocol. Note that the expected yield is dependent on the purity of the crude material.
| Parameter | Value/Range | Rationale & Notes |
| Solvent | Methanol | A polar protic solvent suitable for the polar nature of 5-AIA.[3] |
| Solvent Volume | ~35-45 mL per gram | Based on data for isatoic anhydride.[2] Use the minimum required for full dissolution at reflux. |
| Dissolution Temp. | ~65°C (Reflux) | Ensures complete dissolution of the target compound. |
| Cooling Protocol | Slow cooling to RT, then ≥30 min in ice bath | Promotes the formation of pure, large crystals and maximizes yield. |
| Washing Solvent | Ice-cold Methanol | Removes adhering impurities without significant product loss. |
| Expected Yield | 75-90% | Highly dependent on the initial purity of the crude product. |
| Expected Purity | >98% (by HPLC/NMR) | Recrystallization is highly effective at removing occluded and soluble impurities. |
| Melting Point | >300 °C | The melting point should be sharp and consistent with literature values for the pure compound.[1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve | Insufficient solvent. | Add more hot solvent in small increments until dissolution is complete. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add a small amount of additional hot solvent. Ensure the cooling process is very slow. |
| No crystals form on cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. |
| Premature crystallization | Apparatus was not preheated for hot filtration. | Ensure the funnel and receiving flask are sufficiently hot before filtering. |
| Low yield | Too much solvent was used; crystals were washed with warm solvent; crude material was very impure. | Optimize solvent volume. Always use ice-cold solvent for washing. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of crude this compound by recrystallization. By understanding the principles behind solvent choice and the rationale for each step, researchers can consistently obtain high-purity material essential for successful downstream applications in drug discovery and materials science. Adherence to safety protocols is mandatory for the successful and safe execution of this procedure.
References
- Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. (n.d.). PMC - NIH.
- The Synthesis of 1,3,4-Benzotriazepine-5-one Derivatives. (1976). J-STAGE.
- Isatoic anhydride. (n.d.). Organic Syntheses Procedure.
- Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (2016). ResearchGate.
- Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. (2020). ResearchGate.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
Sources
Application Note: Real-Time and Ex Situ Analytical Techniques for Monitoring the Synthesis of Quinazolinone Scaffolds from 5-Aminoisatoic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminoisatoic anhydride (5-AIA) is a pivotal starting material in synthetic organic and medicinal chemistry. Its unique structure, combining an activated cyclic anhydride with an aromatic amine, makes it a versatile precursor for a wide array of heterocyclic compounds. Among these, the quinazolinone core is of particular interest due to its prevalence in numerous biologically active natural products and synthetic pharmaceuticals, which exhibit anticancer, anti-inflammatory, and antimicrobial properties.[1]
In the context of drug discovery and process development, the ability to accurately monitor the progress of a chemical reaction is paramount. Effective reaction monitoring provides critical insights into reaction kinetics, helps determine the optimal endpoint, minimizes the formation of impurities, and ensures process reproducibility and safety. This application note provides a detailed guide for researchers on the application of key analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in situ Fourier-Transform Infrared (FTIR) Spectroscopy—to monitor the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from this compound.
The Model Reaction: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-one
A common and efficient method for synthesizing the quinazolinone scaffold involves a one-pot, three-component reaction between this compound, a primary amine, and an aldehyde.[2][3][4] This reaction serves as our model for demonstrating the various monitoring techniques.
Reaction Scheme:
(Image depicting the chemical reaction of this compound, a primary amine, and an aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one derivative, with the release of CO2 and water.)
The reaction proceeds through a well-established mechanism.[5][6] Initially, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the 5-AIA ring. This is followed by ring-opening and decarboxylation to yield a 2,5-diaminobenzamide intermediate. This intermediate then condenses with the aldehyde to form a Schiff base (imine), which subsequently undergoes an intramolecular cyclization to form the final 2,3-dihydroquinazolin-4(1H)-one product.
Caption: Reaction mechanism for quinazolinone synthesis.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of organic reactions at the bench.[7][8] It allows for the simultaneous analysis of the starting materials, reaction mixture, and product, providing a visual confirmation of the reaction's progression.
Principle of Operation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a liquid mobile phase. In this reaction, the starting material (5-AIA) and the final quinazolinone product have different polarities and will, therefore, travel up the TLC plate at different rates, resulting in distinct spots with different Retention Factor (Rf) values.
Protocol
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Dissolve small amounts of the starting materials (5-AIA, amine, aldehyde) in a suitable solvent (e.g., ethyl acetate) to create reference spots.
-
Dip a capillary tube into the reaction mixture and gently touch it to the origin line to create a spot for the reaction.
-
Spot the reference solutions alongside the reaction mixture spot.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 3:1).[9] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[8]
-
Analysis: The reaction is complete when the spot corresponding to the limiting reagent (e.g., 5-AIA) has disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent.
| Compound | Typical Mobile Phase | Typical Rf Value | Visualization |
| This compound | Hexane:Ethyl Acetate (3:1) | ~0.2 - 0.3 | UV (254 nm) |
| Aldehyde (e.g., Benzaldehyde) | Hexane:Ethyl Acetate (3:1) | ~0.6 - 0.7 | UV (254 nm) |
| 2,3-Dihydroquinazolin-4(1H)-one | Hexane:Ethyl Acetate (3:1) | ~0.4 - 0.5 | UV (254 nm) |
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, HPLC is the method of choice. It provides accurate data on the concentration of reactants and products, allowing for precise determination of reaction conversion and purity of the final product.[10]
Principle of Operation
Reverse-phase HPLC separates molecules based on their hydrophobicity. A liquid sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and compounds are separated based on their affinity for the two phases. A UV detector is typically used to quantify the eluting compounds.[11]
Protocol
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of the mobile phase to prevent further reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the quinazolinone product over time. Percentage conversion can be calculated using the relative peak areas (assuming similar response factors) or by using a calibration curve.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water (0.1% FA) / Acetonitrile (0.1% FA) |
| Detection | UV at 254 nm |
| Typical Retention Time (5-AIA) | ~2.5 min |
| Typical Retention Time (Product) | ~6.8 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and reaction monitoring, providing detailed information about the molecular framework.[12]
Principle of Operation
¹H NMR spectroscopy detects the distinct magnetic environments of protons in a molecule. As the reaction progresses, the chemical environment of the protons changes. By observing the disappearance of proton signals from the starting materials and the emergence of new signals from the product, one can track the reaction's progress.
Protocol (Ex Situ Monitoring)
-
Sample Preparation: Withdraw an aliquot (e.g., 0.5 mL) from the reaction.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
NMR Sample: Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆), which is excellent for dissolving all components of the reaction.[13] Add an internal standard if precise quantification is needed.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify characteristic peaks for the reactants and the product. The conversion can be calculated by comparing the integration of a product peak to a reactant peak.
| Compound | Proton | Typical ¹H Chemical Shift (δ, ppm) in DMSO-d₆ |
| This compound | Aromatic Protons | 6.5 - 7.5 |
| Amine Protons | ~5.0 (broad) | |
| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one (Example Product) | NH (Position 1) | ~8.3 (broad s)[13][14] |
| Aromatic Protons | 6.7 - 7.7[13][14] | |
| CH (Position 2) | ~5.8 (s)[13][14] | |
| NH (Position 3) | ~7.1 (broad s)[13][14] |
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In situ FTIR with an Attenuated Total Reflectance (ATR) probe is a premier process analytical technology (PAT) tool that allows for real-time, continuous monitoring of a reaction without the need for sampling.[15]
Principle of Operation
An ATR probe is inserted directly into the reaction vessel. An infrared beam is passed through an internal crystal (e.g., diamond or silicon), where it reflects and creates an evanescent wave that penetrates a short distance into the reaction mixture. Specific functional groups absorb IR radiation at characteristic frequencies. For this reaction, the key is to monitor the disappearance of the anhydride C=O stretches and the appearance of the product's amide C=O stretch.[16]
Protocol
-
Setup: Insert the ATR-FTIR probe into the reaction vessel.
-
Background Spectrum: Before adding the reactants, collect a background spectrum of the solvent at the reaction temperature.
-
Data Acquisition: Start the reaction and begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Analysis: Create a trend plot of the absorbance at the characteristic wavenumbers for the anhydride and the amide carbonyl groups. The reaction is complete when the anhydride peaks have disappeared and the amide peak has reached a plateau.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation |
| Isatoic Anhydride | Asymmetric C=O Stretch | ~1760 - 1780 | Disappears |
| Symmetric C=O Stretch | ~1715 - 1725 | Disappears | |
| Quinazolinone Product | Amide C=O Stretch | ~1650 - 1670 | Appears |
Workflow and Technique Selection
Choosing the right analytical technique depends on the specific requirements of the study, such as the need for quantitative data, the speed of the reaction, and available resources.
Caption: General workflow for monitoring the reaction.
Technique Comparison Summary
| Technique | Data Type | Speed | Cost | Expertise | In Situ Capability |
| TLC | Qualitative | Very Fast | Low | Low | No |
| HPLC | Quantitative | Moderate | High | High | No |
| NMR | Quantitative | Slow | Very High | High | Possible (Flow NMR) |
| FTIR-ATR | Quantitative | Very Fast | High | Moderate | Yes |
Conclusion
The synthesis of quinazolinones from this compound is a cornerstone reaction in medicinal chemistry. The ability to effectively monitor its progress is crucial for developing robust and efficient synthetic processes. This guide outlines four powerful analytical techniques, from the simple, qualitative check provided by TLC to the precise, real-time quantitative data offered by in situ FTIR. By understanding the principles and protocols of each method, researchers can select the most appropriate tool to gain deeper insights into their chemical transformations, ultimately accelerating the drug development pipeline.
References
- Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy.
- A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). Accessed January 9, 2026.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Accessed January 9, 2026.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (2020). National Institutes of Health.
- ResearchGate. (n.d.). 1 H NMR spectrum of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one.
- Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.). Accessed January 9, 2026.
- Quora. (2017). How to monitor a chemical reaction.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of North Texas.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2011). RSC Publishing.
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2021). PubMed Central.
- MDPI. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study.
- Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H)-ones. (n.d.). Accessed January 9, 2026.
- FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. (2000). PubMed.
- Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (1959). Journal of the American Chemical Society.
- Bruker. (n.d.). Reaction Monitoring.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones.
- Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology.
- An Efficient and Simple Method for Synthesis of 2-Phenyl-2,3-Dihydroquinazolin-4(1H)-Ones Catalyzed by ImidazoliumIonic Liquids. (2019). International Journal of Research and Analytical Reviews.
- ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. (2022). Baghdad Science Journal.
- Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. (2010). PubMed Central.
- ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
- Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2020). National Institutes of Health.
- Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020). RSC Publishing.
- Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid - Supplementary Information. (n.d.). Accessed January 9, 2026.
- Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. (2005). Florida Online Journals.
- Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. (2010). PubMed.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (2006). PubMed.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). PubMed Central.
- Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (2020). Journal of Education and scientific studies.
- ResearchGate. (n.d.). Table 1 H NMR chemical shifts and coupling constants for anhydride (1)....
- 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004). Modgraph.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. quora.com [quora.com]
- 8. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. acgpubs.org [acgpubs.org]
- 15. Reaction Monitoring | Bruker [bruker.com]
- 16. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Aminoisatoic Anhydride as a Versatile Building Block for Novel Pharmaceutical Scaffolds
Introduction: The Strategic Value of 5-Aminoisatoic Anhydride in Drug Discovery
In the landscape of modern medicinal chemistry, the efficiency and novelty of synthetic routes are paramount to the successful discovery of new therapeutic agents.[1] this compound, a derivative of isatoic anhydride, has emerged as a highly valuable and versatile starting material.[2] Its pre-activated bifunctional nature, combining an electrophilic cyclic anhydride with a nucleophilic aromatic amine, makes it an ideal precursor for the rapid assembly of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of pharmaceutically relevant compounds, particularly quinazolinones and benzodiazepines. These scaffolds are central to numerous approved drugs and clinical candidates, valued for their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3][4]
The primary advantage of using this compound lies in its ability to participate in cascade or multi-component reactions, which streamline synthetic pathways by forming multiple bonds in a single operation. This approach aligns with the principles of green chemistry by reducing steps, solvent usage, and waste generation. The reaction of isatoic anhydride with various nucleophiles is a well-established method for generating anthranilamide intermediates, which can then undergo further cyclization to yield a diverse array of heterocyclic systems.[5][6] The presence of the additional amino group at the 5-position offers a strategic handle for further functionalization, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
Part 1: Core Reactivity - The Nucleophilic Acyl Substitution Pathway
The utility of this compound is fundamentally rooted in the principles of nucleophilic acyl substitution.[7][8] The anhydride moiety contains two electrophilic carbonyl carbons. The reaction is typically initiated by the attack of a nucleophile (such as a primary amine) on one of these carbonyls. This attack leads to the formation of a tetrahedral intermediate.[7][9] The subsequent collapse of this intermediate results in the irreversible opening of the anhydride ring, releasing carbon dioxide and generating a reactive 2,5-diaminobenzoyl intermediate. This in-situ generation of a versatile intermediate is the cornerstone of its application in multi-component reactions.
The general mechanism is outlined below:
-
Nucleophilic Attack: A primary amine attacks one of the carbonyl carbons of the this compound.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form an unstable carbamic acid derivative.
-
Decarboxylation: The carbamic acid intermediate readily loses carbon dioxide (CO2) to yield a substituted 2,5-diaminobenzamide derivative.
-
Further Reaction/Cyclization: This newly formed intermediate can then react with other electrophiles (like aldehydes) and undergo intramolecular cyclization to form the final heterocyclic scaffold.
Diagram 1: General Reaction Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isatoic anhydride [anshulchemicals.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myttex.net [myttex.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
Method for fluorescently labeling the N-terminus of a peptide with 5-Aminoisatoic anhydride
Application Note & Protocol
Selective N-Terminal Fluorescent Labeling of Peptides with 5-Aminoisatoic Anhydride (5-AIA)
Abstract
This guide provides a comprehensive technical overview and a detailed protocol for the selective fluorescent labeling of a peptide's N-terminus using this compound (5-AIA). 5-AIA serves as a valuable fluorogenic probe, reacting with the primary amine of the N-terminus to yield a highly fluorescent anthraniloyl derivative. The intrinsic pKa difference between the N-terminal α-amine and the ε-amine of lysine side chains is exploited to achieve high selectivity under controlled pH conditions. This document outlines the underlying chemical principles, a step-by-step experimental workflow, methods for purification and characterization, and a guide for troubleshooting common issues. The protocols described herein are designed for researchers in biochemistry, cell biology, and drug development to facilitate the synthesis of fluorescently tagged peptides for use in binding assays, cellular imaging, and interaction studies.
Introduction: The Chemistry of N-Terminal Labeling with 5-AIA
Fluorescently labeled peptides are indispensable tools for visualizing and quantifying molecular interactions and biological processes.[1][2] The choice of labeling site is critical to preserving the peptide's native biological activity. The N-terminus offers a unique, single site for modification, ensuring a homogeneously labeled product, which is often preferable to random labeling of lysine residues.[3][4]
This compound (5-AIA) is an excellent reagent for this purpose. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated N-terminal α-amine attacks one of the carbonyl carbons of the anhydride ring. This is followed by the ring-opening of the anhydride and the release of carbon dioxide, resulting in the stable formation of an amide bond with the fluorescent 2-aminobenzoyl (anthraniloyl) group.
The key to achieving selectivity for the N-terminus over the ε-amino group of internal lysine residues lies in careful pH control. The pKa of a typical peptide N-terminal α-amine is between 7.0 and 8.5, whereas the pKa of the lysine ε-amine is around 10.5.[5] By maintaining the reaction pH in a slightly basic range (e.g., 8.0-9.0), a significant fraction of the N-terminal amines will be deprotonated and nucleophilic, while the vast majority of lysine amines remain protonated (as -NH3+) and unreactive.[4]
Reaction Mechanism
The labeling reaction is a two-step process initiated by the nucleophilic attack of the peptide's N-terminal amine on the anhydride.
-
Nucleophilic Attack & Ring Opening: The deprotonated primary amine of the peptide N-terminus attacks one of the electrophilic carbonyl carbons of the 5-AIA molecule. This forms a tetrahedral intermediate which quickly resolves, leading to the opening of the anhydride ring.
-
Decarboxylation & Amide Formation: The resulting unstable carbamic acid intermediate spontaneously loses a molecule of carbon dioxide (CO₂) to form the final, stable amide bond, covalently linking the fluorescent anthraniloyl group to the peptide.
Caption: Fig 1. Reaction mechanism of 5-AIA with a peptide N-terminus.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Peptide of Interest | >95% Purity (HPLC) | User-defined | Must have a free N-terminus. Purity is critical for clean reaction. |
| This compound (5-AIA) | ≥98% | Sigma-Aldrich, etc. | Store desiccated and protected from light. |
| Dimethylformamide (DMF) or DMSO | Anhydrous/Molecular Biology | Fisher Scientific, etc. | Use anhydrous grade to prevent hydrolysis of the anhydride. |
| Sodium Bicarbonate (NaHCO₃) Buffer | ACS Grade | User-defined | 0.1 M, pH 8.5. Prepare fresh. |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich | For HPLC mobile phase. Corrosive and toxic. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | For HPLC mobile phase. |
| Water | HPLC Grade / Ultrapure | Millipore, etc. | For buffers and HPLC mobile phase. |
| Reverse-Phase C18 HPLC Column | N/A | Waters, Agilent, etc. | Analytical and Preparative columns will be needed. |
| Mass Spectrometer (ESI or MALDI-TOF) | N/A | User-defined | For confirmation of labeling. |
Detailed Experimental Protocol
This protocol is a general guideline. Optimal conditions, such as the molar excess of 5-AIA and reaction time, may need to be determined empirically for each specific peptide.
Part A: Reagent Preparation
-
Peptide Stock Solution:
-
Accurately weigh ~1-2 mg of your lyophilized peptide.
-
Dissolve the peptide in the reaction buffer (0.1 M NaHCO₃, pH 8.5) to a final concentration of 1-5 mg/mL. Note: If peptide solubility is an issue, a minimal amount of an organic co-solvent like DMF or ACN can be added, but should not exceed 20% of the total volume to maintain pH buffering.
-
-
5-AIA Stock Solution:
-
Prepare a 10 mg/mL stock solution of 5-AIA in anhydrous DMF or DMSO.
-
This solution should be prepared immediately before use, as 5-AIA can hydrolyze in the presence of trace amounts of water.
-
Part B: Labeling Reaction
-
Initiate Reaction: To the peptide solution, add a 5 to 10-fold molar excess of the 5-AIA stock solution.
-
Rationale: A molar excess drives the reaction towards completion. A higher excess may be needed for less reactive or dilute peptide samples. However, a very large excess can complicate purification.[6]
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.
-
Rationale: The reaction is typically complete within this timeframe. Protecting it from light prevents potential photobleaching of the newly formed fluorophore.
-
-
Monitoring (Optional but Recommended): To check for completion, a small aliquot of the reaction mixture can be analyzed by analytical RP-HPLC and Mass Spectrometry. The labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the anthraniloyl group, and its mass will increase by 119.05 Da .
Caption: Fig 2. Step-by-step experimental workflow for peptide labeling.
Part C: Purification by RP-HPLC
Purification is essential to remove unreacted peptide, hydrolyzed 5-AIA, and other side products.[7][8]
-
System Setup:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Equilibrate a preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
-
Sample Injection: Inject the entire reaction mixture onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be 5% to 65% B over 30-40 minutes. The optimal gradient will depend on the peptide's sequence and may need to be optimized on an analytical scale first.[7]
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes after the unlabeled peptide. The labeled product is more hydrophobic and will have a longer retention time.
-
Purity Analysis: Analyze the collected fractions using an analytical C18 column to confirm purity (>95%). Pool the pure fractions.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified, labeled peptide as a dry powder. Store at -20°C or -80°C, protected from light.
Characterization of the Labeled Peptide
Proper characterization is a self-validating step to ensure the success of the protocol.
Mass Spectrometry
Analysis by ESI-MS or MALDI-TOF MS should be performed on the purified product to confirm the covalent addition of the label.
| Modification | Chemical Formula Change | Monoisotopic Mass Shift (Da) |
| N-terminal Anthraniloyl tag | + C₇H₅NO | +119.0371 |
Example: If the unlabeled peptide has a monoisotopic mass of 1500.50 Da, the successfully labeled product should exhibit a mass of 1619.54 Da .
Fluorometric Analysis
The resulting anthraniloyl-peptide conjugate exhibits distinct fluorescent properties.
| Photophysical Property | Typical Value | Notes |
| Excitation Maximum (λex) | ~330-340 nm | Can be determined using a spectrophotometer or spectrofluorometer. |
| Emission Maximum (λem) | ~410-420 nm | Emission is in the blue region of the spectrum. |
| Quantum Yield (Φ) | Varies with environment | Should be determined experimentally if required. |
| Molar Extinction Coeff. (ε) | ~4,000-6,000 M⁻¹cm⁻¹ | At the absorbance maximum (~335 nm). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH (too acidic).2. Hydrolyzed 5-AIA reagent.3. Peptide aggregation.[9][10]4. Insufficient molar excess of 5-AIA. | 1. Verify buffer pH is 8.0-9.0.2. Prepare fresh 5-AIA solution in anhydrous solvent immediately before use.3. Add denaturants (e.g., urea) or organic co-solvents (e.g., ACN, DMSO) to the reaction.[11]4. Increase the molar excess of 5-AIA to 15- or 20-fold. |
| Multiple Labeled Products | 1. pH is too high, leading to lysine side-chain labeling.2. Peptide contains multiple N-termini (e.g., branched peptide). | 1. Lower the reaction pH to 8.0-8.5 to increase selectivity for the N-terminus.2. This method is not suitable for peptides with multiple N-termini; an alternative strategy is required. |
| No Labeled Product Detected | 1. N-terminus of the peptide is blocked (e.g., acetylated).2. Peptide degradation. | 1. Confirm the peptide sequence and N-terminal status with the supplier or via sequencing.2. Check peptide integrity by MS before starting the reaction. Ensure reaction conditions are mild. |
| Poor HPLC Separation | 1. Unlabeled and labeled peptides are co-eluting.2. Inappropriate gradient. | 1. Use a shallower gradient (e.g., 0.5% B/min) to improve resolution.[7]2. Optimize the gradient on an analytical scale before moving to preparative purification. |
Conclusion
The method described provides a robust and reliable strategy for the selective fluorescent labeling of peptide N-termini with this compound. By leveraging fundamental principles of amine reactivity and carefully controlling reaction conditions, researchers can generate high-purity, homogeneously labeled peptides. The subsequent purification and characterization steps are critical for validating the final product, ensuring its suitability for downstream applications in biological research and therapeutic development.
References
- GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- AAPPTec.
- ResearchGate. Can FITC-labeled peptides be purified other than HPLC?. [Link]
- The Royal Society of Chemistry. Solid Phase Fluorescent Labeling of Peptides. [Link]
- Reddit. TMT inefficient labeling : r/proteomics. [Link]
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- SB-PEPTIDE. Peptide fluorescent labeling. [Link]
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- LubioScience. Fluorescent Dyes for Labeling Peptides. [Link]
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Late-stage labeling of diverse peptides and proteins with iodine-125. [Link]
- The Rockefeller University.
- National Institutes of Health (NIH).
- University of Calgary. Reactions of Amines. [Link]
- National Institutes of Health (NIH). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. [Link]
- National Institutes of Health (NIH).
- Organic Chemistry Portal. Synthesis of primary amines. [Link]
- Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. [Link]
- MDPI.
- PubMed.
- Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]
- OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. lubio.ch [lubio.ch]
- 3. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 5. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. blog.mblintl.com [blog.mblintl.com]
Synthesis of Substituted Benzoxazinones from 5-Aminoisatoic Anhydride: An Application Guide for Researchers
Introduction: The Significance of Benzoxazinones in Medicinal Chemistry
Substituted benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development.[1] These scaffolds are integral components of numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatile benzoxazinone core allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical properties and biological targets. This guide provides detailed protocols and insights for the synthesis of substituted benzoxazinones, with a specific focus on utilizing 5-aminoisatoic anhydride as a readily available and versatile starting material. By leveraging the inherent reactivity of this precursor, researchers can efficiently access a diverse library of novel benzoxazinone derivatives for screening and development.
Core Synthetic Strategy: From this compound to Substituted Benzoxazinones
The primary strategy for the synthesis of substituted benzoxazinones from this compound involves a two-step sequence:
-
N-Acylation: The exocyclic amino group of this compound is first acylated using an appropriate acylating agent, such as an acyl chloride or an acid anhydride. This reaction forms an N-acyl-5-aminoanthranilic acid intermediate.
-
Cyclization: The intermediate is then subjected to cyclodehydration to form the final benzoxazinone ring system. This step can often be achieved by heating or by using a dehydrating agent.
This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazinone ring, depending on the choice of the acylating agent.
Visualizing the General Reaction Pathway
Sources
Catalytic Pathways for the Synthesis of 5-Aminoisatoic Anhydride Derivatives: A Guide for Researchers
Introduction: The Strategic Importance of 5-Aminoisatoic Anhydride in Medicinal Chemistry
This compound (5-AIA) is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, which are fundamental scaffolds in numerous biologically active molecules.[1][2][3][4] Its inherent reactivity, stemming from the presence of both an anhydride and an amino group, allows for a variety of chemical transformations, making it a valuable building block for drug discovery and development professionals. This guide provides an in-depth exploration of modern catalytic methods for the synthesis of 5-AIA derivatives, with a focus on practical applications and the underlying chemical principles that govern these transformations.
The strategic derivatization of 5-AIA opens pathways to several important classes of compounds, including quinazolinones, benzodiazepines, and other fused heterocyclic systems. These structures are prevalent in pharmaceuticals with a wide range of therapeutic applications, such as anticancer, anticonvulsant, and antimicrobial agents.[5] The development of efficient and selective catalytic methods is therefore crucial for the rapid and sustainable synthesis of novel drug candidates.
Core Catalytic Strategies for Derivatization
The transformation of this compound can be broadly categorized into several key catalytic strategies. These include metal-catalyzed cross-coupling reactions, organocatalytic multicomponent reactions, and catalytic C-H functionalization. Each approach offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Metal-Catalyzed Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with significant therapeutic value.[5] Metal catalysts, particularly palladium and copper, have proven to be highly effective in facilitating the synthesis of these compounds from 5-AIA and its derivatives.
a) Palladium-Catalyzed Carbonylative Annulation:
Palladium catalysts are widely employed for their ability to facilitate carbonylation reactions, which are instrumental in constructing the quinazolinone core.[6] A common strategy involves the palladium-catalyzed reaction of a 2-haloaniline derivative (which can be conceptually derived from 5-AIA) with an amine and carbon monoxide.[6] This approach allows for the efficient formation of the key C-N and C-C bonds required for the heterocyclic ring system.
A proposed catalytic cycle for a palladium-catalyzed four-component reaction to synthesize N-substituted quinazolin-4(3H)-ones is depicted below.[6] This process typically involves the use of 2-bromoanilines, various amines, orthoesters, and carbon monoxide, delivering the desired products in good to excellent yields.[6]
Caption: Proposed mechanism for palladium-catalyzed quinazolinone synthesis.
b) Copper-Catalyzed Multicomponent Reactions:
Copper catalysts have emerged as a cost-effective and environmentally benign alternative to palladium for the synthesis of quinazolinones.[6] Copper(I) iodide (CuI) is a commonly used catalyst for the multicomponent reaction of isatoic anhydrides, amines, and terminal alkynes.[6] This methodology allows for the synthesis of a broad range of quinazolinone derivatives with excellent yields.[6]
Protocol 1: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a general procedure for the copper-catalyzed three-component reaction of this compound, a primary amine, and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the primary amine, CuI, and MeCN.
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired quinazolinone derivative.
Table 1: Representative Yields for Copper-Catalyzed Quinazolinone Synthesis
| Amine | Alkyne | Yield (%) |
| Aniline | Phenylacetylene | 92 |
| Benzylamine | 1-Heptyne | 88 |
| 4-Methoxyaniline | Ethynylbenzene | 95 |
Yields are based on published data and may vary depending on specific substrates and reaction conditions.[6]
Organocatalytic Synthesis of Quinazolinone Derivatives
Organocatalysis offers a powerful and sustainable approach to the synthesis of complex molecules, avoiding the use of potentially toxic and expensive metal catalysts.[7] Several organocatalytic methods have been developed for the synthesis of quinazolinones from isatoic anhydride and its derivatives.[7][8]
a) Acid-Catalyzed Three-Component Reactions:
Simple organic acids, such as acetic acid or p-toluenesulfonic acid (p-TSA), can efficiently catalyze the three-component reaction of isatoic anhydride, an amine, and a carbonyl compound (aldehyde or ketone) to afford dihydroquinazolinones.[7][8] These can then be oxidized to the corresponding quinazolinones.
Caption: General workflow for organocatalytic quinazolinone synthesis.
Protocol 2: Acetic Acid-Catalyzed Synthesis of Spiro-Fused Quinazolinones
This protocol details the synthesis of spiro-fused quinazolinones via a one-pot, three-component reaction catalyzed by acetic acid.[8]
Materials:
-
This compound (1.0 mmol)
-
Aryl amine (1.0 mmol)
-
Cyclic ketone (e.g., cyclohexanone) (1.2 mmol)
-
Acetic acid (10 mol%)
-
Ethanol as solvent
Procedure:
-
In a round-bottom flask, dissolve this compound, the aryl amine, and the cyclic ketone in ethanol.
-
Add acetic acid to the mixture.
-
Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC).
-
After cooling to room temperature, the product often precipitates. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro-fused quinazolinone.
b) L-Proline-Catalyzed Domino Reaction:
The amino acid L-proline can act as an efficient organocatalyst for the synthesis of dihydroquinazolinones, which can be subsequently oxidized to quinazolinones.[8] This method is particularly useful for generating products with potential antimicrobial and antifungal activities.[8]
Catalytic N-Alkylation and N-Benzylation
Direct functionalization of the amino group of 5-AIA through N-alkylation or N-benzylation provides access to a different class of derivatives that are also valuable synthetic intermediates.[9] While direct alkylation can be challenging, catalytic methods have been developed to improve yields and selectivity.[9]
Protocol 3: Phase-Transfer Catalyzed N-Benzylation
A novel and efficient method for the N-benzylation of isatoic anhydride has been developed using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in the presence of a suitable base.[9]
Materials:
-
This compound (1.0 mmol)
-
Benzyl chloride (1.1 mmol)
-
Diisopropylamine (DIPA) (2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (10 mol%)
-
N,N-Dimethylacetamide (DMAc) as solvent
Procedure:
-
Dissolve this compound in DMAc in a round-bottom flask.
-
Add TBAB and DIPA to the stirred solution at 30 °C.
-
After 5 minutes, add benzyl chloride to the reaction mixture.
-
Continue stirring at 30 °C for 2 hours.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the N-benzylated product.[9]
This method offers excellent yields (>88%) and a short reaction time with no byproducts.[9]
Catalytic C-H Functionalization
Direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a highly atom-economical approach to creating molecular complexity.[10][11][12][13] While less common for 5-AIA itself, catalytic C-H activation strategies are being developed for related aniline and anthranilic acid derivatives, which are conceptually linked to 5-AIA.
Rhodium(III)-catalyzed decarbonylative annulation of isatoic anhydride with alkynes has been explored through DFT calculations, revealing a novel mechanism where the acyloxy group acts as a directing group for ortho C-H activation.[14] This theoretical work paves the way for the development of practical synthetic methods.
Palladium-catalyzed C-H activation is another powerful tool for the functionalization of aniline derivatives.[15][16] These methods often employ a directing group to achieve regioselectivity. The amino group or a derivative thereof can serve this purpose, enabling the introduction of various functional groups at the ortho position.
Conclusion and Future Outlook
The catalytic synthesis of derivatives from this compound is a rich and expanding area of research. The methods outlined in this guide, from well-established metal-catalyzed reactions to emerging organocatalytic and C-H functionalization strategies, provide a powerful toolkit for chemists in academia and industry. The continued development of novel, more efficient, and sustainable catalytic systems will undoubtedly lead to the discovery of new bioactive molecules with significant therapeutic potential. The versatility of 5-AIA as a starting material, coupled with the ever-advancing field of catalysis, ensures that it will remain a cornerstone of heterocyclic synthesis for years to come.
References
- Borah, P., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 934542. [Link]
- Onyeagba, J. N., et al. (2021). Sulfamic acid as an efficient, cost-effective, eco-friendly and recyclable solid acid catalyst for the synthesis of a novel series of 2,3-dihydroquinazolin-4(1H)-ones and antitumor evaluation.
- Shaaban, M. R., et al. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)‑ones. Molecules, 26(16), 4882. [Link]
- Phakhodee, W., et al. (2017). Ph3P−I2 mediated one-pot construction of quinazolinones. Frontiers in Chemistry. [Link]
- Abedi, A., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11333. [Link]
- Daugulis, O., et al. (2012). Palladium-Catalyzed Regioselective Carbonylation of C–H Bonds of N-Alkyl Anilines for Synthesis of Isatoic Anhydrides. Journal of the American Chemical Society, 134(42), 17490-17493. [Link]
- Wang, Y., et al. (2018). Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations.
- Roy, S. (2020). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.
- de la Torre, B. G., & Albericio, F. (2021). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, 26(11), 3326. [Link]
- S. S. S. (2024). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 9(9), d293-d298. [Link]
- Singh, P., et al. (2020). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 5(3), 1569-1576. [Link]
- Al-Ostoot, F. H., et al. (2022). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Journal of the Serbian Chemical Society, 87(1), 35-46. [Link]
- Alam, M. A. (2024). Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry, 12, 1438515. [Link]
- Itano, W. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. SlideShare. [Link]
- Clark, D. A., & Lahm, G. P. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Periana, R. A., et al. (2012). Designing catalysts for functionalization of unactivated C-H bonds based on the CH activation reaction. Accounts of Chemical Research, 45(6), 989-1000. [Link]
- Templ, J., & Schnürch, M. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal. [Link]
- Chimenti, F., et al. (2013). Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Medicinal Chemistry, 5(11), 1335-1353. [Link]
- Balamurugan, K., & Gunanathan, C. (2018). Recent advances and prospects in nickel-catalyzed C–H activation. Catalysis Science & Technology, 8(24), 6236-6263. [Link]
- El-Faham, A., et al. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews, 8(3), 220-234. [Link]
- LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]
- National Center for Biotechnology Information. (n.d.). 2,5-Diaminobenzoic Acid. PubChem. [Link]
- Clark, J. (2015). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide. [Link]
- Coppola, G. M. (1980). Isatoic anhydrides and their uses in heterocyclic synthesis. Synthesis, 1980(7), 505-536. [Link]
- Lee, J. Y., & Hoveyda, A. H. (2018). CuH-Catalyzed Olefin Functionalization: from Hydroamination to Carbonyl Addition. Accounts of chemical research, 51(10), 2664–2677. [Link]
- Kakiuchi, F., & Murai, S. (2002). Catalytic Methods for C-H Bond Functionalization: Application in Organic Synthesis. Accounts of Chemical Research, 35(10), 826-834. [Link]
- Kulyk, K., et al. (2020). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one.
- Mondal, B., et al. (2023). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 47(33), 15457-15463. [Link]
- Alfindee, M., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening.
- ChemistryViews. (2023). Copper-Catalyzed Synthesis of Carbonic Acid Anhydrides. ChemistryViews. [Link]
- Zhang, Z., et al. (2018). Palladium-Catalyzed sp3 C–H Acetoxylation of α,α-Disubstituted α-Amino Acids. Molecules, 23(11), 2993. [Link]
- Pathak, T. P., & Sigman, M. S. (2021). Copper-Catalyzed Synthesis of 5-Carboxyl-4-perfluoroalkyl Triazoles. Organic Letters, 23(15), 5937-5941. [Link]
- Wang, D., et al. (2019). Directed copper-catalyzed dehydrogenative C–H amination of unsaturated sialic acids. Organic Chemistry Frontiers, 6(15), 2736-2740. [Link]
Sources
- 1. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing catalysts for functionalization of unactivated C-H bonds based on the CH activation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in nickel-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols: 5-Aminoisatoic Anhydride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chemical Diversity with a Versatile Building Block
In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, enabling the rapid and systematic preparation of novel compounds.[1] Within the repertoire of reagents for SPOS, 5-aminoisatoic anhydride stands out as a particularly valuable building block. Its bifunctional nature—an amine for diversification and a reactive anhydride for heterocycle formation—provides a powerful tool for the synthesis of privileged scaffolds such as quinazolinones and benzodiazepines. These structural motifs are prevalent in a wide array of biologically active molecules, underscoring the importance of efficient synthetic routes to their analogs.[2][3]
This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. It is designed to equip researchers with the foundational knowledge and practical protocols to leverage this versatile reagent in their own discovery programs. We will delve into the underlying chemical principles, provide detailed step-by-step synthetic procedures, and illustrate key workflows and mechanisms.
Core Principles: The Chemistry of this compound on Solid Support
The utility of this compound in solid-phase synthesis is rooted in its predictable reactivity with nucleophiles. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening and the formation of an intermediate 2-aminobenzamide. This reaction is often accompanied by the loss of carbon dioxide.[4] When the nucleophile is a resin-bound amine, this initial acylation step effectively tethers the this compound-derived fragment to the solid support. The newly introduced amino group at the 5-position then serves as a handle for further diversification, allowing for the introduction of a wide range of substituents.
Subsequent intramolecular cyclization, often triggered by specific reaction conditions, leads to the formation of the desired heterocyclic core, such as a quinazolinone. The final product can then be cleaved from the resin, yielding the target molecule in solution. This "traceless" approach, where the point of attachment to the resin is not apparent in the final product, is a highly sought-after feature in solid-phase synthesis.[5]
Application Protocol I: Solid-Phase Synthesis of a 2,7-Diamino-4(3H)-quinazolinone Library
This protocol details a representative workflow for the synthesis of a library of 2,7-diamino-4(3H)-quinazolinones using this compound on a solid support. The synthesis begins with the immobilization of an amino acid to the resin, followed by reaction with this compound and subsequent diversification and cyclization steps.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of a 2,7-diamino-4(3H)-quinazolinone library.
Detailed Step-by-Step Methodology
1. Resin Preparation and Swelling:
-
Place Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a fritted syringe reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.
2. Loading of the First Amino Acid (R1 Diversity):
-
In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-AA-OH, 3 equivalents relative to resin loading) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC, 3 eq.) and 1-hydroxybenzotriazole (HOBt, 3 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Rationale: This step introduces the first point of diversity (R1) onto the solid support. The use of coupling reagents like DIC and HOBt facilitates efficient amide bond formation.
3. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the loaded amino acid.
-
Wash the resin extensively with DMF to remove piperidine and the Fmoc adduct.
-
Rationale: This step exposes the primary amine, which will be the nucleophile for the subsequent reaction with this compound.
4. Acylation with this compound:
-
Prepare a solution of this compound (3 eq.) in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Add the solution to the resin and agitate at room temperature for 4-6 hours, or until the reaction is complete (monitored by a negative Kaiser test for primary amines).
-
Wash the resin thoroughly with DMF and DCM.
-
Rationale: The resin-bound primary amine attacks the anhydride, leading to ring-opening and the formation of a resin-bound 2-amino-5-aminobenzamide derivative with the release of CO2.
5. Diversification of the 5-Amino Group (R2 Diversity):
-
This step introduces the second point of diversity (R2). Several chemical transformations can be employed, for example:
-
Acylation: React the resin with a carboxylic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Reductive Amination: React the resin with an aldehyde or ketone (5 eq.) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3, 5 eq.) in a solvent mixture such as 1% acetic acid in DMF.
-
-
Wash the resin thoroughly after the reaction.
-
Rationale: The free amino group at the 5-position of the tethered benzamide is a versatile handle for introducing a wide range of chemical functionalities.
6. Intramolecular Cyclization and Guanidine Formation (R3 Diversity):
-
To form the 2-amino-quinazolinone core, a guanidinylation and cyclization step is performed.
-
React the resin-bound intermediate with a thiourea derivative (e.g., N,N'-di-Boc-S-methylisothiourea, 3 eq.) and a coupling agent such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide, 3 eq.) in the presence of a base like triethylamine (TEA, 5 eq.) in DCM.
-
This is followed by treatment with a primary or secondary amine (R3-NH2, 10 eq.) to displace the S-methyl group and form the guanidine, which then cyclizes to the quinazolinone.
-
Wash the resin thoroughly.
-
Rationale: This step constructs the heterocyclic core and introduces the third point of diversity (R3) at the 2-amino position.
7. Cleavage from Resin:
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Collect the filtrate and concentrate it under reduced pressure.
-
Precipitate the crude product with cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude product under vacuum.
-
Rationale: The acid-labile linker (in this case, from the Rink Amide resin) is cleaved, releasing the final 2,7-diamino-4(3H)-quinazolinone product into solution. The scavengers (TIS and water) protect acid-sensitive functional groups.
Quantitative Data Summary
| Step | Reagents & Conditions | Equivalents | Time |
| Amino Acid Loading | Fmoc-AA-OH, DIC, HOBt in DMF | 3 | 2-4 h |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 20 min |
| Acylation | This compound in DMF/NMP | 3 | 4-6 h |
| Diversification (Acylation) | R2-COOH, DIC, HOBt in DMF | 3 | 2-4 h |
| Cyclization/Guanidinylation | N,N'-di-Boc-S-methylisothiourea, Mukaiyama's reagent, TEA, R3-NH2 | 3, 3, 5, 10 | 12-16 h |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | - | 2-3 h |
Mechanistic Insights: The Ring-Opening and Cyclization Cascade
The key to the successful application of this compound lies in understanding its reaction mechanism on the solid support. The initial step is a nucleophilic acyl substitution where the resin-bound amine attacks one of the carbonyl groups of the anhydride.
Caption: Simplified mechanism of acylation followed by intramolecular cyclization.
Following the initial ring-opening and decarboxylation to form the resin-bound benzamide, subsequent chemical transformations on the 5-amino group and the 2-amino group set the stage for the final cyclization. The formation of a guanidine at the 2-position, for example, provides an internal nucleophile that attacks the amide carbonyl, leading to the formation of the quinazolinone ring system upon dehydration.
Application Protocol II: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones
This compound can also be employed in the synthesis of other important heterocyclic scaffolds, such as 1,4-benzodiazepine-2,5-diones. This protocol outlines a general procedure for their preparation on a solid support.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of a 1,4-benzodiazepine-2,5-dione library.
Detailed Step-by-Step Methodology
1. Resin Preparation and Swelling:
-
Swell Wang resin in DMF for at least 30 minutes.
2. Loading of this compound:
-
React the swollen resin with this compound (3 eq.) in the presence of a base such as N,N-diisopropylethylamine (DIPEA, 3 eq.) in DMF.
-
Wash the resin thoroughly.
-
Rationale: The hydroxyl group of the Wang resin attacks the anhydride, leading to its immobilization on the solid support.
3. Diversification of the 5-Amino Group (R1 Diversity):
-
Perform acylation, sulfonylation, or reductive amination on the free 5-amino group as described in Protocol I, step 5.
-
Wash the resin thoroughly.
4. Coupling of N-protected Amino Acid (R2 Diversity):
-
Couple an N-protected amino acid (e.g., Fmoc-AA-OH, 3 eq.) to the secondary amine of the resin-bound anthranilate using standard coupling conditions (DIC, HOBt in DMF).
-
Wash the resin thoroughly.
-
Rationale: This step introduces the second point of diversity and completes the backbone of the benzodiazepine precursor.
5. Deprotection of the Amino Acid:
-
Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF).
-
Wash the resin thoroughly.
6. Cyclizative Cleavage:
-
Suspend the resin in a solvent such as glacial acetic acid and heat to reflux for 4-6 hours.[6]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate to obtain the crude product.
-
Rationale: The deprotected amine undergoes an intramolecular nucleophilic attack on the ester linkage to the resin, simultaneously forming the seven-membered benzodiazepine ring and cleaving the product from the solid support.
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for the solid-phase synthesis of medicinally relevant heterocyclic compounds. The protocols and principles outlined in this guide demonstrate its utility in constructing libraries of quinazolinones and benzodiazepines with multiple points of diversity. The ability to perform traceless synthesis further enhances its appeal in drug discovery campaigns. As the demand for novel chemical entities continues to grow, the strategic application of building blocks like this compound in solid-phase organic synthesis will undoubtedly play a crucial role in accelerating the discovery of new therapeutics.
References
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 63-69.
- Scilit. (1997, November 30). Solid phase synthesis of quinazolinones. Tetrahedron Letters, 38(49), 8445-8448.
- MDPI. (n.d.). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.
- PMC. (n.d.).
- PubMed. (2019, December 26). Traceless Solid-Phase Organic Synthesis.
- Musiol, R. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Scilit. (1997). Solid phase synthesis of quinazolinones. Tetrahedron Letters, 38(49), 8445-8448.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- PMC. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- MDPI. (2017, November 16). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride)
- ResearchGate. (2018). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. J. Braz. Chem. Soc.
- JOCPR. (n.d.).
- ACS Publications. (n.d.). A Mechanistic Study of R-(Amino acid)
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
- NIH. (2023, December 6). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring.
- ResearchGate. (2006). Polymerization mechanism of N‐carboxy‐α‐amino acid anhydride by organometallic compounds. II. Reaction with organozinc compounds.
- PMC. (2010, October 28).
- PubMed. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Comb Chem High Throughput Screen, 15(9), 745-8.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
- PMC. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- Moodle@Units. (n.d.). solid phase peptide.
- Frontiers. (2021, March 28). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides.
- ResearchGate. (2006).
Sources
- 1. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Illuminating Cellular Processes: A Guide to Developing Fluorescent Probes from the 5-Aminoisatoic Anhydride Scaffold
Introduction: The Versatility of the 5-Aminoisatoic Anhydride Scaffold
In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1] The design of novel fluorophores with tailored properties remains a critical endeavor. The this compound scaffold has emerged as a promising platform for the development of such probes. Its rigid, bicyclic structure provides a robust foundation for creating fluorophores with desirable photophysical properties, while the strategically positioned amino group offers a versatile handle for synthetic modification and the introduction of diverse functionalities. This allows for the rational design of probes that can respond to specific analytes or environmental changes within the complex milieu of a living cell.[2]
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and application of fluorescent probes based on the this compound scaffold. We will delve into the underlying chemical principles, provide step-by-step synthetic procedures, and offer practical guidance for their use in cellular imaging.
I. The Chemistry of this compound: A Gateway to Fluorescent Quinazolinones
The core of our approach lies in the reaction of this compound with various nucleophiles to generate a diverse library of fluorescent quinazolinone derivatives. The anhydride moiety is susceptible to nucleophilic attack, leading to a ring-opening reaction, followed by cyclization to form the stable quinazolinone core. The 5-amino group can be either preserved as a key auxochrome, modulating the photophysical properties of the final molecule, or it can be further functionalized to introduce specific targeting or sensing moieties.[3][4]
A general and efficient method for the synthesis of fluorescent quinazolinones involves the one-pot reaction of this compound with a primary amine and an aldehyde or an isocyanide.[4][5] This multicomponent reaction strategy allows for rapid access to a wide range of substituted quinazolinones with varying electronic and steric properties, which in turn tunes their fluorescence characteristics.
Diagram 1: General Synthetic Scheme
This diagram illustrates the core reaction pathway for the synthesis of fluorescent quinazolinone derivatives from this compound.
Caption: One-pot synthesis of fluorescent quinazolinones.
II. Designing Probes with Purpose: Tailoring Photophysical Properties
The fluorescence of quinazolinone derivatives is governed by the principles of intramolecular charge transfer (ICT). The quinazolinone core generally acts as an electron acceptor, while the substituent at the 5-position (originally the amino group) and other positions act as electron donors. By strategically modifying these donor and acceptor strengths, we can fine-tune the photophysical properties of the resulting probes, including their absorption and emission wavelengths, Stokes shift, and quantum yield.[6][7]
Solvatochromism: Probing the Cellular Environment
A particularly interesting property of many quinazolinone-based fluorophores is their solvatochromism – a change in their fluorescence color in response to the polarity of their environment.[8][9][10] This phenomenon arises from the change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This property can be harnessed to develop probes that report on the polarity of different subcellular compartments.[11]
Data Presentation: Photophysical Properties of Representative Probes
The following table summarizes the key photophysical properties of a series of hypothetical fluorescent probes derived from this compound, illustrating the effect of different substituents on their fluorescence characteristics.
| Probe ID | R1-Substituent | R2-Substituent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 5AQ-1 | Methyl | Phenyl | 350 | 450 | 100 | 0.65 |
| 5AQ-2 | Butyl | 4-Methoxyphenyl | 365 | 480 | 115 | 0.78 |
| 5AQ-3 | Phenyl | 2-Hydroxyphenyl | 370 | 510 | 140 | 0.55 |
| 5AQ-4 | Morpholinoethyl | Naphthyl | 385 | 530 | 145 | 0.85 |
Note: These are representative data and actual values will vary depending on the specific molecular structure and solvent.
III. Experimental Protocols: From Synthesis to Cellular Imaging
This section provides detailed, step-by-step protocols for the synthesis of a representative fluorescent quinazolinone probe and its application in live-cell imaging.
A. Protocol: Synthesis of a 5-Amino-Quinazolinone-Based Fluorescent Probe (5AQ-2)
This protocol describes the synthesis of a fluorescent probe with a butylamine and a 4-methoxyphenyl substituent.
Materials:
-
This compound
-
Butylamine
-
4-Methoxybenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (50 mL).
-
Addition of Reagents: To the stirred solution, add butylamine (1.1 eq) followed by 4-methoxybenzaldehyde (1.0 eq). Finally, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 2: Experimental Workflow for Probe Synthesis
This diagram outlines the key steps in the synthesis and purification of the fluorescent probe.
Sources
- 1. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminoisatoic Anhydride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Aminoisatoic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you can adapt and optimize the protocols for your specific laboratory environment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required for successfully synthesizing this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and historically validated method for preparing isatoic anhydrides involves the reaction of an anthranilic acid derivative with a phosgenating agent.[1] For this compound, the starting material is 4-aminoanthranilic acid. While phosgene gas is the traditional reagent, its extreme toxicity makes solid, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) a preferred choice in modern laboratories.[2] The reaction is typically performed in an aqueous acidic solution or an appropriate organic solvent.[1][2]
Q2: Can you explain the reaction mechanism for the formation of this compound?
Certainly. The synthesis is a two-step intramolecular condensation process. The mechanism is as follows:
-
N-Acylation: The primary amino group of the anthranilic acid backbone is more nucleophilic than the aromatic 5-amino group. It attacks a carbonyl carbon of the phosgenating agent (e.g., phosgene or its equivalent from triphosgene). This forms an N-carbonyl chloride intermediate.
-
Intramolecular Cyclization: The carboxylic acid group then acts as a nucleophile, attacking the newly formed N-carbonyl chloride. This ring-closing step is an intramolecular acyl substitution, which eliminates HCl and forms the six-membered heterocyclic anhydride ring.[3] The presence of the 5-amino group does not directly participate in the ring formation but influences the reactivity of the starting material.
Below is a diagram illustrating the general mechanism.
Caption: Troubleshooting workflow for low yield issues.
-
Causality Explained:
-
Reagent Quality: The starting 4-aminoanthranilic acid can degrade over time. The phosgenating agent, triphosgene, can also decompose if not stored properly.
-
Temperature Control: Exceeding 60°C can cause the intermediate or final product to decompose, drastically reducing the yield. [1] * Stirring Efficiency: The reaction involves multiple phases (solid starting material, liquid solvent, and potentially a gaseous reagent equivalent). Efficient mixing is non-negotiable to ensure the reactants interact effectively. [1] * Moisture: Isatoic anhydrides are susceptible to hydrolysis. Any water present can revert the product to the starting carboxylic acid, directly impacting the yield. [4]
-
Issue: Impure or Discolored Product
Q: My final product is a brownish or dark-colored powder, not the expected off-white solid. What causes this and how can I purify it?
A: Discoloration is almost always a sign of impurity, typically from oxidation or side reactions.
-
Primary Cause - Oxidation: The 5-amino group is an electron-donating group, making the aromatic ring susceptible to oxidation, which often produces colored byproducts. This can be exacerbated by excessive heat or the presence of metallic impurities.
-
Prevention:
-
Maintain Temperature: Strictly adhere to the recommended temperature range to minimize thermal decomposition and side reactions. [1] 2. Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidation.
-
High-Purity Reagents: Use reagents free from metal contaminants.
-
-
Purification Protocol: Recrystallization is the most effective method for purifying the final product.
-
Dissolve the crude this compound in a minimal amount of hot dioxane or 95% ethanol (approximately 10-30 mL per gram of product). [1] 2. If the solution is still colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Section 3: Optimized Experimental Protocol
This protocol is based on established methods for isatoic anhydride synthesis, adapted for this compound using the safer triphosgene. [1][2] Protocol: Synthesis of this compound from 4-Aminoanthranilic Acid
Materials:
-
4-Aminoanthranilic acid
-
Triphosgene
-
Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Condenser with a drying tube or gas outlet to a scrubber (containing NaOH solution)
-
Thermometer
-
Ice-water bath
Procedure:
-
Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and addition funnel topped with a condenser and gas outlet. Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas.
-
Reactant Preparation: In the flask, dissolve 4-aminoanthranilic acid (1.0 eq) in anhydrous dioxane.
-
Reagent Solution: In a separate, dry flask, carefully dissolve triphosgene (0.35-0.40 eq) in anhydrous toluene. Caution: Triphosgene is toxic and moisture-sensitive. Handle only in a fume hood.
-
Reaction Initiation: Transfer the triphosgene solution to the addition funnel. Begin vigorous stirring of the 4-aminoanthranilic acid solution and cool the flask to 0-5°C using an ice-water bath.
-
Controlled Addition: Add the triphosgene solution dropwise to the reaction flask over 1-2 hours. The key is to maintain the internal temperature below 15°C during the addition. A white precipitate should begin to form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with two small portions of cold, anhydrous toluene to remove any unreacted triphosgene and byproducts.
-
Drying: Dry the product thoroughly under vacuum at 50-60°C to obtain this compound.
Section 4: Data Summary
The following table summarizes the critical parameters and their expected impact on the synthesis.
| Parameter | Optimal Condition | Effect of Deviation (Too Low) | Effect of Deviation (Too High) | Impact on Yield |
| Temperature | 0-15°C (addition), RT (stir) | Very slow or incomplete reaction | Decomposition, side reactions, discoloration [1] | High |
| Triphosgene (eq) | 0.35 - 0.40 | Incomplete conversion of starting material | Increased cost, potential side reactions | High |
| Stirring Speed | Vigorous (vortex visible) | Poor mass transfer, localized overheating [1] | (Not applicable) | High |
| Moisture | Anhydrous | (Not applicable) | Hydrolysis of product back to starting material [4] | Medium |
References
- Waldmann, H., & Jähde, M. (2009). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?
- Wagner, E. C., & Fegley, M. F. (1947). Isatoic Anhydride. Organic Syntheses, 27, 45.
- Kappe, T., & Stadlbauer, W. (1981). Synthesis of heterocyclic compounds based on isatoic anhydrides. Chemistry of Heterocyclic Compounds, 17(5), 457-483.
- Mallak Specialties. Isatoic Anhydride Technical Data Sheet.
- Google Patents. (2011). Method for synthesizing isatoic anhydride. CN101973955A.
- Google Patents. (2013). Method for preparing N-methyl isatoic anhydride. CN103450107A.
- LibreTexts Chemistry. (2020). Acid Anhydride Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Isatoic Anhydride, C8H5NO3, 118-48-9, Cyclic Anhydride; Benzoic Acid, Anthranilic Acid, Anthranilic acid N-carboxylic Acid Anhydride [mallakchemicals.com]
Technical Support Center: Troubleshooting Side Products in the Reaction of 5-Aminoisatoic Anhydride with Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Aminoisatoic Anhydride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common side products encountered when reacting this compound with amines. Our goal is to move beyond simple protocols and explain the causal factors behind side product formation, empowering you to optimize your reactions for higher purity and yield.
FAQ 1: The Desired Reaction Pathway and Its Mechanism
Q: What is the expected product and mechanism for the reaction of this compound with a primary or secondary amine?
A: The reaction of this compound with a primary or secondary amine is expected to yield an N-substituted 2,5-diaminobenzamide . This transformation is a robust method for forming amide bonds on an aniline scaffold.
The reaction proceeds via a nucleophilic acyl substitution-elimination mechanism. The amine nucleophile attacks the more electrophilic C4 carbonyl of the anhydride ring, leading to a tetrahedral intermediate. This intermediate undergoes ring-opening, followed by a rapid decarboxylation (loss of CO₂) to furnish the final 2,5-diaminobenzamide product.[1][2][3][4] The evolution of CO₂ gas is a characteristic feature of this reaction and drives it to completion.
Caption: Figure 1: Desired Reaction Pathway
FAQ 2: Troubleshooting Common Side Products
This section addresses the identification, mechanism of formation, and mitigation strategies for the most frequently observed side products.
Side Product Family: Quinazolinones and Dihydroquinazolinones
Q: My LCMS shows a product with a mass corresponding to the condensation of my amine and the anhydride, but without the expected loss of CO₂. What is this impurity?
A: This observation strongly suggests the formation of a 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one or its oxidized form, a quinazolin-4(3H)-one . These heterocyclic compounds are common byproducts, particularly in multi-component reactions or when the reaction is heated for extended periods.[5][6][7]
Q: What reaction conditions lead to the formation of these quinazolinone byproducts?
A: Quinazolinone formation occurs when the initially formed 2,5-diaminobenzamide undergoes a subsequent intramolecular cyclization. This process is often catalyzed by heat or the presence of an acid.[6][8] In some cases, if there is a contaminating aldehyde in a reagent or solvent, a three-component reaction can occur, directly leading to the dihydroquinazolinone structure.[5][9]
Caption: Figure 2: Quinazolinone Side Product Formation
Q: How can I minimize or prevent the formation of quinazolinones?
A:
-
Temperature Control: Perform the reaction at or below room temperature. The initial amide formation is typically fast, while the subsequent cyclization requires higher activation energy.
-
pH Control: Avoid acidic conditions, which catalyze the cyclization step. If a salt of the amine is used, ensure sufficient base is present to free the amine without creating an overall acidic environment.
-
Reagent Purity: Ensure all reagents, especially solvents like DMF or aldehydes used in other lab processes, are free from aldehyde contaminants.
-
Reaction Time: Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to prevent the slow conversion of the desired product into the quinazolinone.
Side Product Family: o-Ureidobenzoic Acid Derivatives
Q: I've isolated an acidic byproduct that contains my amine but has not decarboxylated. It's isomeric to the ring-opened intermediate. What is it?
A: This byproduct is likely an o-ureidobenzoic acid derivative . Its formation results from an alternative mechanistic pathway where the amine attacks the C2 carbonyl (the carbamoyl carbonyl) instead of the C4 carbonyl.[10]
Q: Why does the amine sometimes attack the C2 carbonyl instead of the C4 carbonyl?
A: The regioselectivity of the amine's attack is primarily governed by sterics.[10]
-
Attack at C4 (Desired): Less sterically hindered amines (e.g., ammonia, methylamine) preferentially attack the C4 carbonyl, leading to the 2,5-diaminobenzamide.
-
Attack at C2 (Side Product): Bulkier, more sterically hindered amines (e.g., t-butylamine, diethylamine) may preferentially attack the less-hindered C2 carbonyl. This leads to a different ring-opened intermediate that, upon acidification during workup, forms the stable o-ureidobenzoic acid derivative instead of decarboxylating.[10]
Caption: Figure 3: Competing Nucleophilic Attack Pathways
Q: How can I suppress the formation of o-ureidobenzoic acid derivatives?
A:
-
Nucleophile Choice: If the substrate scope allows, use a less sterically hindered amine.
-
Solvent and Temperature: While sterics are the dominant factor, solvent polarity and temperature can subtly influence the C4/C2 attack ratio. Experimenting with solvents like THF, Dioxane, or Acetonitrile may offer better selectivity compared to polar aprotic solvents like DMF in some cases.
Side Product: Anthraniloylanthranilic Acid (Dimer)
Q: I'm seeing a high molecular weight impurity in my crude product. What could it be?
A: This is often anthraniloylanthranilic acid (or its 5-amino substituted analogue), a dimer formed from the self-condensation of the starting material.[10]
Q: What causes this dimerization?
A: This side reaction occurs when one molecule of this compound is attacked by the ring-opened form of another (the anthranilate anion), which can act as a nucleophile. This is particularly problematic under the following conditions:
-
Presence of Water: Moisture hydrolyzes the anhydride to 5-aminoanthranilic acid, which can then act as a nucleophile.
-
Slow Addition of Amine: If the intended amine nucleophile is not present in sufficient concentration, the self-condensation reaction can compete.
-
Use of Certain Bases: Strong bases can deprotonate the N-H of the anhydride, potentially increasing its nucleophilicity and promoting dimerization.
Q: How can I prevent this self-condensation reaction?
A:
-
Anhydrous Conditions: Use dry solvents and reagents. Ensure glassware is thoroughly dried before use.
-
Reaction Setup: Add the amine solution to the solution/suspension of this compound. Avoid letting the anhydride sit in a reactive solvent for extended periods before the amine is introduced.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure it is the dominant nucleophile available for reaction.
Troubleshooting Summary Table
| Side Product Family | Identification Cue (e.g., in Mass Spec) | Primary Cause | Mitigation Strategy |
| Quinazolinones | Product mass = (Anhydride + Amine - H₂O) | Post-reaction cyclization | Lower temperature, avoid acid, shorten reaction time. |
| o-Ureidobenzoic Acids | Isomer of desired intermediate; no CO₂ loss | Attack at C2 by sterically bulky amines | Use less hindered amines if possible; screen solvents. |
| Dimer (Self-Condensation) | High MW peak, approx. 2x starting material | Reaction with self or hydrolyzed anhydride | Ensure anhydrous conditions; add amine promptly. |
Recommended Experimental Protocol
Protocol: Synthesis of N-Benzyl-2,5-diaminobenzamide with Minimized Side Products
This protocol provides a general framework for cleanly synthesizing N-substituted 2,5-diaminobenzamides.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 eq).
-
Add anhydrous DMF (or THF) to create a suspension (approx. 0.2 M concentration).[11]
-
Cool the flask to 0°C using an ice-water bath.
-
-
Reaction:
-
In a separate flask, dissolve benzylamine (1.1 eq) in a small amount of the same anhydrous solvent.
-
Add the benzylamine solution dropwise to the stirred suspension of this compound over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Observe for the evolution of CO₂ gas, which indicates the reaction is proceeding.
-
-
Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction's progress by TLC or LCMS every 30-60 minutes.
-
Once the this compound is consumed (typically 2-4 hours), pour the reaction mixture into ice-water.
-
The product will often precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water and then a non-polar solvent like ether or hexanes to remove impurities.[12]
-
If the product is soluble, perform an aqueous extraction with a suitable organic solvent (e.g., Ethyl Acetate).
-
-
Purification:
-
The crude product can be further purified by recrystallization (e.g., from an Ethanol/water mixture) or by flash column chromatography on silica gel if necessary.[11]
-
References
- Ballardo, M., et al. (2019). Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives. ResearchGate.
- Fadda, A. A., et al. (2015). Reaction of isatoic anhydride with bifunctional reagents: Synthesis of some new quinazolone fused heterocycles. ResearchGate.
- Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange.
- Patil, S., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. ACS Omega.
- Atya, E. (2017). Sulfamic acid as an efficient, cost-effective, eco-friendly and recyclable solid acid catalyst for the synthesis of a novel series of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate.
- Supporting Information for "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N–H and C–H bonds". (n.d.).
- Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange.
- Heravi, M. M., et al. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives. Combinatorial Chemistry & High Throughput Screening.
- LibreTexts Chemistry. (2023). Acid Anhydrides React with Amines to Form Amides. LibreTexts.
- Der Pharma Chemica. (2016). A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica.
- Royal Society of Chemistry. (2016). Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation. Chemical Communications.
- Menger, F. M., & Kaiserman, H. B. (1987). Decarboxylation of isatoic anhydride in the crystalline state. The Journal of Organic Chemistry.
- Gardner, T. S., et al. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.
- National Institutes of Health. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. National Center for Biotechnology Information.
- Zaytsev, A. V., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. Acta Crystallographica Section E.
- ResearchGate. (2020). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate.
- Tashrifi, Z., et al. (2019). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Current Organic Chemistry.
- ResearchGate. (2019). Strategies for the synthesis of quinazolinones involving isatoic anhydride. ResearchGate.
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myttex.net [myttex.net]
- 11. rsc.org [rsc.org]
- 12. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification Strategies for Reactions Involving 5-Aminoisatoic Anhydride
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 5-Aminoisatoic anhydride from your reaction mixtures. As Senior Application Scientists, we have designed this guide to be both scientifically rigorous and practically applicable in a laboratory setting.
Frequently Asked Questions (FAQs)
This section directly addresses common challenges encountered during the purification process.
Q1: What is the quickest and most common method to remove unreacted this compound from my reaction mixture?
The most straightforward approach is to quench the reaction mixture with a basic aqueous solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), followed by a liquid-liquid extraction.[1][2][3] this compound reacts with bases to open the anhydride ring, forming a water-soluble carboxylate salt of 2,5-diaminobenzoic acid. This salt will partition into the aqueous layer during extraction, while your typically less polar organic product remains in the organic phase.[4]
Q2: My desired product is sensitive to strong bases like NaOH. What are my alternatives?
If your product is base-sensitive, you can use a milder base like sodium bicarbonate for the quenching and extraction process. Alternatively, you can add water to the reaction mixture to hydrolyze the unreacted anhydride into the corresponding amino acid, which can then be removed by extraction.[5][6] If your product is stable under acidic conditions, another strategy is to perform an acidic workup. This would protonate the amine on your desired product (if it is basic), allowing it to be extracted into an aqueous acid layer, leaving the neutral unreacted anhydride in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[7][8]
Q3: How can I confirm that all the this compound has been successfully removed?
The most reliable method for confirmation is Thin Layer Chromatography (TLC). Spot your crude reaction mixture, the purified product, and a standard of this compound on the same TLC plate. After running the plate in an appropriate solvent system, the absence of the spot corresponding to the starting material in the lane of your purified product indicates its successful removal.[9] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q4: What should I do if my desired product is also polar and potentially water-soluble?
When both your product and the unreacted starting material are polar, a simple extraction may not be effective. In such cases, flash column chromatography is the recommended purification method.[9][10][11][12][13] You may need to explore different stationary phases, such as silica gel for normal-phase chromatography or C18 for reversed-phase chromatography.[9][11] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or using an amine-functionalized silica column can also be very effective.[10][13][14]
Technical Deep Dive: The Science of Separation
Understanding the underlying chemical principles is crucial for adapting and troubleshooting purification protocols.
Exploiting the Reactivity of this compound: The Chemistry of Quenching
This compound, like other cyclic anhydrides, is susceptible to nucleophilic attack.[6][15] This reactivity is the cornerstone of its removal. When a base such as hydroxide (from NaOH) is introduced, it attacks one of the carbonyl carbons of the anhydride. This leads to the irreversible opening of the ring to form a sodium carboxylate salt of the corresponding aminobenzoic acid. This salt is ionic and therefore highly soluble in water, facilitating its separation from a non-polar organic product.
Principles of Liquid-Liquid Extraction for Amine Purification
Liquid-liquid extraction is a fundamental technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[16] By converting the unreacted this compound into a water-soluble salt as described above, its partitioning into the aqueous phase is significantly enhanced, allowing for a clean separation from the desired product that remains in the organic layer.[1][2] The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the choice of organic solvent.[17]
Navigating Chromatography for Polar Molecules
Flash chromatography is a powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9][11][12] For polar compounds like this compound and potentially your product, careful selection of the chromatographic conditions is essential.
-
Normal-Phase Chromatography: Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar compounds will have a stronger affinity for the stationary phase and elute later. A common mobile phase for polar compounds is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[12]
-
Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11] In this mode, polar compounds elute earlier.
-
Amine-Functionalized Silica: For basic compounds like amines, using an amine-functionalized silica column can prevent the strong interactions with the acidic silanol groups of standard silica gel, leading to better peak shapes and improved separation.[14]
The Art of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[18][19][20] The impure solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.[18][20] This method is effective if the unreacted this compound and the desired product have significantly different solubility profiles in a given solvent.
Protocols and Methodologies
Here we provide detailed, step-by-step protocols for the most effective purification techniques.
Protocol 1: Basic Wash and Liquid-Liquid Extraction
This protocol is ideal for reactions where the desired product is stable in the presence of a mild base and is soluble in a water-immiscible organic solvent.
Step-by-Step Methodology:
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring. Continue adding until the evolution of CO₂ gas ceases. This indicates that the unreacted anhydride has been quenched.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, add a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Shake the separatory funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the salt of the ring-opened anhydride, and the organic layer will contain your desired product.
-
-
Washing and Drying:
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain your purified product.
-
Sources
- 1. reddit.com [reddit.com]
- 2. brainly.com [brainly.com]
- 3. reddit.com [reddit.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. researchgate.net [researchgate.net]
- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. sorbtech.com [sorbtech.com]
- 10. labex.hu [labex.hu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. myttex.net [myttex.net]
- 16. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 18. Recrystallization [sites.pitt.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. ochemonline.pbworks.com [ochemonline.pbworks.com]
Troubleshooting low yield in quinazolinone synthesis from 5-Aminoisatoic anhydride
A Specialist's Guide to Troubleshooting Low Yields from 5-Aminoisatoic Anhydride
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of quinazolinone derivatives, specifically when starting from this compound. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of quinazolinones from this compound in a question-and-answer format.
Q1: My quinazolinone synthesis using this compound is resulting in a surprisingly low yield. What are the most probable causes?
Low yields in this specific synthesis can be attributed to several factors, often related to the electronic properties of the starting material and the reaction conditions. The primary areas to investigate are suboptimal reaction conditions, side reactions, and issues with starting material purity.[1]
-
Suboptimal Reaction Conditions : Temperature, reaction time, and reactant stoichiometry are critical parameters. The Niementowski reaction, a common method for quinazolinone synthesis, often requires high temperatures, which can sometimes be detrimental and lead to lower yields for certain substrates.[1]
-
Improper Solvent Selection : The choice of solvent is crucial as it affects the solubility of reactants and the overall reaction pathway.[1]
-
Side Reactions : The presence of the 5-amino group can sometimes lead to unwanted side reactions, consuming your starting material.
Q2: How does the 5-amino group on the isatoic anhydride ring affect the reaction and potentially contribute to low yields?
The 5-amino group is an electron-donating group (EDG) which influences the reactivity of the isatoic anhydride ring.
-
Activation of the Ring : The amino group increases the electron density of the aromatic ring through a resonance-donating effect, making it more nucleophilic. This can, in some cases, facilitate the desired reaction.
-
Potential for Side Reactions : The increased nucleophilicity of the ring and the presence of a second amino group can open pathways to undesired side reactions, such as polymerization or the formation of alternative heterocyclic systems, if the reaction conditions are not carefully controlled.
Q3: I suspect side reactions are the culprit for my low yield. What are the common side products when using this compound?
While specific side products can vary based on the reaction conditions and other reactants, some general possibilities include:
-
Formation of Benzoxazinone Intermediates : Incomplete reaction can lead to the isolation of the intermediate benzoxazinone, formed from the acylation of the anthranilic acid derivative.[2]
-
Decarboxylation without Cyclization : The isatoic anhydride can decarboxylate to form a reactive intermediate that may not efficiently cyclize to the desired quinazolinone, leading to a complex mixture of products.[3]
-
Polymerization : The presence of multiple reactive sites (two amino groups and the anhydride) can potentially lead to the formation of polymeric byproducts, especially at elevated temperatures.
Q4: What role does the choice of solvent play, and what are your recommendations for this specific synthesis?
The solvent plays a pivotal role in quinazolinone synthesis. The polarity of the solvent can influence the reaction pathway and yield.[4]
-
Polar Aprotic Solvents : Solvents like DMSO and DMF are commonly used and have been shown to give excellent yields in many quinazolinone syntheses.[1][4][5] They are effective at dissolving the reactants and facilitating the reaction.
-
Polar Protic Solvents : In some cases, polar protic solvents like ethanol or even water can be effective, promoting "green chemistry" principles.[5][6]
-
Non-Polar Solvents : Non-polar solvents such as toluene and THF have been reported to be ineffective in some instances.[4][5]
Experimenting with different solvent systems is a key step in optimizing your reaction.[1]
Q5: Could the catalyst be the issue? What are the common catalysts used, and how can they be optimized?
Catalysts are frequently employed to improve the efficiency of quinazolinone synthesis.
-
Acid Catalysts : Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can be used to activate the carbonyl groups of the isatoic anhydride, making them more susceptible to nucleophilic attack.[7]
-
Metal Catalysts : In some multi-component reactions, metal catalysts such as those based on copper or palladium are utilized.[8] However, catalyst deactivation can be an issue, potentially caused by impurities in the starting materials or byproducts.[1] If you suspect catalyst deactivation, ensure your glassware is meticulously clean and consider a modest increase in catalyst loading.[1]
Troubleshooting Workflow
When faced with low yields, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a common synthesis of a quinazolinone derivative from this compound.
Protocol: One-Pot Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., ethanol or DMF)
-
Catalyst (e.g., p-TsOH)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup : In a round-bottom flask, combine this compound (1.0 eq), the primary amine (1.1 eq), and the aldehyde (1.0 eq) in the chosen solvent.
-
Catalyst Addition : Add a catalytic amount of p-TsOH (e.g., 10 mol%).
-
Reaction : Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Isolation : The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent may need to be removed under reduced pressure, and the crude product purified.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The choice of solvent can dramatically impact the yield of your quinazolinone synthesis. The following table illustrates the effect of different solvents on a hypothetical reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | 25 |
| 2 | THF | 66 | 12 | 30 |
| 3 | Ethanol | 78 | 8 | 65 |
| 4 | DMF | 120 | 6 | 85 |
| 5 | DMSO | 120 | 6 | 90 |
Note: This data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The synthesis of quinazolinones from isatoic anhydride typically proceeds through the following key steps.
Caption: A simplified reaction mechanism for quinazolinone synthesis.
The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the isatoic anhydride, leading to the opening of the anhydride ring. This is followed by decarboxylation to yield a 2-amino-N-substituted benzamide intermediate. This intermediate then condenses with an aldehyde to form an imine, which subsequently undergoes intramolecular cyclization to afford the final quinazolinone product.
References
- ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. [Link]
- Royal Society of Chemistry. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. [Link]
- RJPT. (2011). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. [Link]
- University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
- National Institutes of Health. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]
- ResearchGate. (2016).
- National Center for Biotechnology Information. (2024).
- Frontiers. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. [Link]
- National Center for Biotechnology Information. (2012). Synthesis of some new 2,3-disubstituted-4(3H)
- American Chemical Society Publications. (2024). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones | Organic Letters. [Link]
- ResearchGate. (2024).
- Taylor & Francis Online. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)
- ResearchGate. (2011). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. [Link]
- National Center for Biotechnology Information. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
- ResearchGate. (2020). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines | Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
- American Chemical Society Publications. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines | ACS Omega. [Link]
- ResearchGate. (2017).
- ResearchGate. (n.d.). Methods for the synthesis of quinazolinones. [Link]
- Royal Society of Chemistry. (2020). Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)
- American Chemical Society Publications. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. [Link]
- ResearchGate. (2023).
- American Chemical Society Publications. (1987). Decarboxylation of isatoic anhydride in the crystalline state | The Journal of Organic Chemistry. [Link]
- Organic Chemistry Research. (2019). A Simple and Efficient Method for the Synthesis of Quinazolinone Derivatives Using SBA-Pr-SO3H and Investigation of Their Biological Activities. [Link]
- National Center for Biotechnology Information. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
- ResearchGate. (n.d.). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. [Link]
- ResearchGate. (n.d.). Methodologies for the synthesis of quinazolinones. [Link]
- Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]
- MDPI. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
- National Center for Biotechnology Information. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. myttex.net [myttex.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Optimizing reaction temperature for 5-Aminoisatoic anhydride condensations
Here is the technical support center guide for optimizing reaction temperature for 5-Aminoisatoic anhydride condensations.
A Guide to Optimizing Reaction Temperature
Welcome to the technical support center for this compound applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide focuses on one of the most critical parameters in condensations involving this compound: reaction temperature . We will explore how to troubleshoot common issues and systematically determine the optimal thermal conditions for your specific reaction, ensuring higher yields, better purity, and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this compound.
Q1: What is the typical temperature range for condensations involving this compound?
There is no single "correct" temperature; the optimal range is highly dependent on the specific reactants, solvent, and catalyst used. Reactions have been successfully performed anywhere from room temperature to 140°C or higher.[1][2] For many common three-component syntheses of quinazolinones, a starting point is often between 70°C and 120°C.[3][4]
Q2: Why is temperature control so critical for these reactions?
Temperature is the primary lever to control the reaction rate versus the rate of side reactions and decomposition.
-
Insufficient Temperature: The initial nucleophilic attack on the anhydride or the subsequent decarboxylation may be too slow, resulting in low or no yield.
-
Excessive Temperature: this compound has a melting point of approximately 243°C, at which it decomposes.[5] However, undesirable side reactions, such as self-condensation into polyamides or thermal degradation of reactants and products, can occur at much lower temperatures, leading to tar formation and reduced purity.[6]
Q3: How does my choice of solvent influence the reaction temperature?
The solvent's boiling point sets the practical upper limit for the reaction temperature at atmospheric pressure. More importantly, the solvent's polarity and ability to solvate intermediates can affect the energy required for the reaction to proceed.
-
High-Boiling Aprotic Polar Solvents (DMF, DMSO): These are commonly used as they can dissolve a wide range of reactants and allow for higher reaction temperatures (e.g., 80-120°C) to drive the reaction to completion.[7]
-
Protic Solvents (Ethanol, Water): While sometimes used, especially in green chemistry protocols, they can also act as nucleophiles, potentially leading to hydrolysis or alcoholysis of the anhydride as a side reaction.[2][8] Reactions in these solvents may require different temperature profiles.
Q4: My reaction isn't working at room temperature. Should I just increase the heat?
While gentle heating is a logical next step, it should be done systematically. A sudden, large increase in temperature can overshoot the optimal window and promote byproduct formation. The recommended approach is a stepwise increase in temperature (e.g., in 10-20°C increments), monitoring the reaction progress by Thin Layer Chromatography (TLC) at each stage. This allows you to identify the temperature at which the reaction initiates and find the sweet spot where product formation is efficient without significant decomposition.
Q5: I'm seeing a lot of dark coloration and insoluble material in my flask. Is my temperature too high?
This is a classic symptom of thermal decomposition.[6] High temperatures can cause isatoic anhydride to decarboxylate and polymerize, or degrade other components in your reaction mixture. If you observe this, you should immediately attempt the reaction at a lower temperature. Other strategies include changing the order of addition (e.g., adding the anhydride last to a pre-heated solution of the other components) or using a more efficient catalyst that allows for lower operating temperatures.
Part 2: Troubleshooting and Optimization Workflow
Encountering issues is a normal part of research. This section provides a structured approach to diagnosing and solving common temperature-related problems.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound condensations.
Caption: Troubleshooting workflow for temperature optimization.
Part 3: The Underlying Mechanism and Its Temperature Dependence
Understanding the reaction mechanism is key to rational optimization. The condensation of this compound with a primary amine and an aldehyde to form a 2,3-dihydroquinazolin-4(1H)-one generally proceeds through several key steps.
Reaction Mechanism Pathway
Caption: Generalized mechanism for a three-component condensation.
Temperature's Role in the Mechanism:
-
Ring Opening: The initial attack of the amine on the anhydride carbonyl is the first step.[9][10] While this can sometimes occur at room temperature, moderate heat often increases the rate, especially for less nucleophilic amines.
-
Decarboxylation: The loss of CO₂ from the carbamic acid intermediate is a crucial, often irreversible step that drives the reaction forward.[8][11] This step is frequently the most temperature-dependent part of the sequence and often requires heating to proceed at a practical rate.
-
Imine Formation & Cyclization: The condensation with the aldehyde and the final ring-closing step are also accelerated by heat. However, these steps must be balanced against potential side reactions of the aldehyde or the final product at elevated temperatures.
Part 4: Experimental Protocols and Data
This section provides actionable protocols for your lab work.
Protocol 1: Systematic Temperature Screening for a Three-Component Condensation
This protocol is designed to identify the optimal reaction temperature for the synthesis of a quinazolinone derivative.
Objective: To determine the temperature that provides the best balance of reaction rate and product purity.
Materials:
-
This compound (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Primary Amine (1.1 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Catalyst (e.g., p-TsOH, 0.1 mmol)
-
Small reaction vials with stir bars
-
Heating blocks or oil baths set to different temperatures
-
TLC plates and appropriate eluent system
Procedure:
-
Set up four identical reaction vials (labeled T1, T2, T3, T4).
-
To each vial, add the this compound, aromatic aldehyde, primary amine, and catalyst.
-
Add the solvent to each vial and ensure all components are dissolved.
-
Take a TLC spot of the starting mixture (T=0).
-
Place the vials in pre-heated blocks at four different temperatures. A good starting range would be:
-
T1: 60°C
-
T2: 80°C
-
T3: 100°C
-
T4: 120°C
-
-
Monitor each reaction by TLC after 1 hour, 3 hours, and 6 hours.
-
On the TLC plate, spot the T=0 sample alongside samples from T1, T2, T3, and T4 at each time point.
-
Analysis:
-
Identify the temperature at which the starting materials are consumed most efficiently.
-
Observe the formation of the product spot.
-
Crucially, look for the appearance of new, undesired spots (byproducts) or streaking/darkening at the baseline (decomposition).
-
-
The optimal temperature is the one that yields the cleanest conversion to the product in a reasonable timeframe. For example, if 80°C gives a clean reaction in 6 hours, while 100°C gives the same result in 3 hours but with minor byproducts, 80-90°C might be the ideal range to explore further.
Table 1: Recommended Starting Temperatures for Optimization
This table provides general starting points for temperature screening based on the solvent system. These are not absolute values but are intended to guide your initial experimental design.
| Solvent System | Catalyst Example | Recommended Starting Temp. Range (°C) | Key Considerations |
| DMF, DMSO | p-TsOH, Acetic Acid | 80 - 120 °C | High-boiling points allow for a wide range; monitor for decomposition at higher temps.[7] |
| Ethanol, Isopropanol | Sulfamic Acid, L-proline | 60 - 80 °C (Reflux) | Limited by solvent boiling point; potential for alcoholysis side reactions.[2] |
| Acetonitrile | CuI, Et₃N | Ambient - 80 °C (Reflux) | Good for milder conditions; solubility of reactants can be a limitation.[12] |
| Water | Citric Acid, β-cyclodextrin | Room Temp - 100 °C | "Green" option; pH control can be critical; solubility is a major factor.[13] |
| Solvent-Free | H₃PO₄-Al₂O₃ | 100 - 130 °C | Requires thermally stable reactants; can be very efficient but prone to charring if overheated.[3] |
References
- Organic Syntheses Procedure. (n.d.). Isatoic anhydride. Org. Synth. 1947, 27, 45.
- National Center for Biotechnology Information. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
- Royal Society of Chemistry. (2018). Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations.
- ACS Publications. (1987).
- ACS Publications. (1987).
- ResearchGate. (n.d.).
- ACS Publications. (1987).
- PubChem. (n.d.).
- ResearchGate. (n.d.). Optimization of the temperature for reaction of isatoic anhydride (1 mmol), aniline (1.1 mmol), and benzaldehyde (1 mmol) in the presence of H3PO4-Al2O3 (120 mg)
- Chemistry Stack Exchange. (2017).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides.
- ResearchGate. (n.d.).
- Chemguide. (n.d.). The reactions of acid anhydrides with ammonia and primary amines.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide in DMSO.
- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
- ResearchGate. (n.d.). Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence of [bmin]Br.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues of 5-Aminoisatoic anhydride in specific solvents
Here is a technical support center with troubleshooting guides and FAQs for Overcoming solubility issues of 5-Aminoisatoic anhydride in specific solvents.
Welcome to the technical support guide for this compound (5-AIA). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of handling 5-AIA's solubility. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to make informed decisions in your experimental design.
Overview of Physicochemical Properties
This compound is a beige, solid powder at room temperature.[1] Understanding its fundamental properties is the first step in troubleshooting its behavior in your experiments. A key characteristic to note is its high melting point and its classification as "moisture sensitive," which has significant implications for its stability in solution.[1]
| Property | Value | Source(s) |
| Appearance | Beige Powder Solid | [1] |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.14 g/mol | |
| Melting Point | >300 °C (decomposes) | |
| Moisture Sensitivity | Moisture sensitive | [1] |
| Common Impurities | May contain residual DMF from synthesis |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with 5-AIA. The answers are structured to provide both a direct solution and the scientific reasoning behind it.
Q1: What are the best starting solvents for dissolving this compound?
Answer: For most synthetic applications where the anhydride's reactivity is to be preserved, we strongly recommend starting with anhydrous, polar aprotic solvents . The most effective and commonly used solvents in this class are:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Causality: The primary challenge with 5-AIA is the high reactivity of its anhydride functional group.[2] This group is highly susceptible to nucleophilic attack. Polar aprotic solvents are ideal because they can effectively solvate 5-AIA without possessing nucleophilic protons (like the H in an O-H or N-H bond) that would react with and open the anhydride ring.[3][4] Using anhydrous grades of these solvents is critical to prevent premature hydrolysis from trace amounts of water.[5][6]
Q2: I'm trying to dissolve 5-AIA in DMSO, but it's not dissolving well. What am I doing wrong?
Answer: This is a common issue and typically points to one of three factors: insufficient solvent volume, low temperature, or poor solvent quality.
Troubleshooting Steps:
-
Increase Solvent Volume: 5-AIA has moderate, not infinite, solubility even in DMSO. Ensure you are using a sufficient volume. A good starting point is a concentration of 10-50 mg/mL.
-
Apply Gentle Heat: Gently warming the mixture to 40-50°C can significantly increase the rate of dissolution.[7] Use a water bath for controlled heating and avoid aggressive, high temperatures which could promote degradation over long periods.
-
Ensure Solvent Quality: Use an anhydrous grade of DMSO. Water is a common impurity in hygroscopic solvents like DMSO and will react with 5-AIA to form 5-aminoanthranilic acid, which has different solubility characteristics and will not perform as desired in subsequent reactions. Succinic anhydride, a similar compound, is known to be stable in DMSO, suggesting 5-AIA should be as well, provided conditions are anhydrous.[8]
Q3: Can I use protic solvents like ethanol, methanol, or water?
Answer: It depends entirely on your experimental goal.
-
For preserving the anhydride for subsequent reactions (e.g., acylation): NO. Protic solvents will act as nucleophiles and rapidly degrade the 5-AIA. The reaction involves the alcohol or water molecule attacking one of the carbonyl carbons, leading to ring-opening and the evolution of CO₂ to form an ester or the corresponding carboxylic acid (5-aminoanthranilic acid).[2][9]
-
For intentional hydrolysis or alcoholysis: YES. If your goal is to generate 5-aminoanthranilic acid or its corresponding ester, then water or an alcohol is the appropriate reagent. This reaction is often rapid.[9]
The diagram below illustrates the critical choice between solvent types.
Caption: Solvent choice dictates the stability of 5-AIA's anhydride ring.
Q4: How does pH affect the solubility and stability of 5-AIA?
Answer: The effect of pH is critical and twofold: it impacts the stability of the anhydride ring and the ionization state of the resulting hydrolysis product.
-
Stability: The anhydride linkage is most stable under acidic conditions (pH < 5). As the pH approaches neutral and becomes basic, the concentration of the hydroxide ion (OH⁻), a potent nucleophile, increases dramatically. This leads to extremely rapid, base-catalyzed hydrolysis of the anhydride ring.[10]
-
Solubility: The solubility of the hydrolysis product, 5-aminoanthranilic acid, is highly pH-dependent. This molecule is amphoteric, meaning it has both a basic amino group and an acidic carboxylic acid group. Its solubility is lowest at its isoelectric point and increases in both acidic (forming the ammonium salt) and basic (forming the carboxylate salt) conditions.
Therefore, attempting to dissolve 5-AIA directly in aqueous buffers, especially at neutral or alkaline pH, will result in rapid degradation, not dissolution of the intact molecule.[11][12]
Experimental Protocols & Workflows
Protocol 1: Standard Dissolution of 5-AIA for Synthetic Use
This protocol details the standard procedure for solubilizing 5-AIA while preserving its chemical integrity for use as a reactant.
Materials:
-
This compound (5-AIA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Glass vial or round-bottom flask, flame or oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
-
Water bath
Procedure:
-
Preparation: Place the required amount of 5-AIA solid into the dried glass vessel containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes to displace air and moisture. This is a critical step to prevent hydrolysis.[5][6]
-
Solvent Addition: Under a positive pressure of inert gas, add the desired volume of anhydrous DMF or DMSO via a dry syringe.
-
Stirring: Begin vigorous magnetic stirring. Initially, a suspension will be observed.
-
Gentle Heating (If Necessary): If the solid does not dissolve at room temperature after 10-15 minutes, place the vessel in a pre-heated water bath set to 40-50°C.
-
Observation: Continue stirring until the solution becomes clear and homogenous. Do not overheat or heat for an extended period.
-
Use: Once fully dissolved, cool the solution to the desired reaction temperature before adding other reagents. Use the solution promptly.
Troubleshooting Workflow Diagram
If you encounter issues during dissolution, follow this logical workflow to diagnose the problem.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of impurities in 5-Aminoisatoic anhydride
Technical Support Center: 5-Aminoisatoic Anhydride
A Guide to the Identification and Characterization of Impurities for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. As a crucial building block in the synthesis of various heterocyclic compounds, including pharmaceuticals like quinazolines and benzodiazepines, the purity of this compound is paramount.[1][2] The presence of impurities, even in trace amounts, can significantly impact reaction yields, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]
This guide is designed to provide you, the researcher, with practical, field-proven insights into the common impurities associated with this compound. We will explore their origins and provide robust, step-by-step troubleshooting workflows for their detection, identification, and characterization using modern analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
Impurities in this compound can be broadly categorized into three types, as defined by the International Conference on Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[4][5]
-
Organic Impurities: These are the most common and structurally similar to the main compound. They can include:
-
Starting Materials: Unreacted anthranilic acid or related precursors used in the synthesis.[1][6]
-
Intermediates: Incomplete conversion of intermediates during the synthesis process. For example, N-acylated anthranilic acid derivatives that have not fully cyclized.[2]
-
By-products: Resulting from side reactions. A common side reaction during synthesis is the formation of N-substituted anthranilic acids if the reaction conditions are not carefully controlled.[2][7]
-
Degradation Products: this compound can degrade, particularly in the presence of moisture, leading to hydrolysis of the anhydride ring to form 5-amino-2-(carboxyformamido)benzoic acid, which can further decarboxylate.[8][9]
-
-
Inorganic Impurities: These can originate from catalysts, reagents, or manufacturing equipment used during synthesis.[3][5]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed. For instance, Dimethylformamide (DMF) is a common solvent and may be present as an impurity.
Q2: How are these impurities typically formed?
Understanding the formation pathways is key to controlling impurity levels.
-
Synthesis-Related: The most common synthesis route involves the reaction of anthranilic acid with phosgene or a phosgene equivalent.[1][6] Incomplete reaction can leave residual anthranilic acid. Side reactions, such as dimerization or polymerization, can occur under non-optimized conditions.
-
Degradation: The anhydride ring is susceptible to hydrolysis. Exposure to water or alcohols (including residual solvent moisture) can open the ring, forming the corresponding carboxylic acid or ester derivatives.[9] Oxidation of the amino group is another potential degradation pathway, especially under harsh light or temperature conditions, similar to the degradation observed in related compounds like 5-aminosalicylic acid.[8]
Q3: My reaction is failing. What are the first analytical steps to check my this compound purity?
If you suspect your starting material is impure, a systematic approach is crucial.
-
Visual Inspection & Solubility: Check for discoloration or foreign particulate matter. Pure this compound is typically a solid. Note any difficulties in solubility compared to a trusted batch.
-
FTIR Analysis: This is a rapid and simple first pass. Compare the spectrum of your sample to a reference standard. Look for the characteristic dual carbonyl (C=O) stretches of the anhydride group (~1770 cm⁻¹ and ~1720 cm⁻¹) and the N-H stretches of the primary amine (~3400-3200 cm⁻¹).[10][11] The presence of a broad O-H stretch around 3000 cm⁻¹ could indicate hydrolysis to the dicarboxylic acid.
-
HPLC-UV Purity Check: This is the gold standard for initial purity assessment.[5] A simple gradient reverse-phase HPLC method can quickly reveal the presence of multiple components. See the detailed workflow in the Troubleshooting section below.
Q4: Which analytical techniques are best for identifying an unknown impurity detected by HPLC?
Once an impurity is detected, identification is the next step. A combination of techniques is often required for definitive characterization.[4][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[3][13][14] It provides the molecular weight of the impurity, which is a critical piece of the puzzle. Fragmentation data from MS/MS can reveal structural motifs.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF provide a highly accurate mass measurement, allowing you to determine the elemental composition (molecular formula) of the impurity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structure elucidation.[15][16] After isolating a sufficient quantity of the impurity (often via preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure.[17][18]
Q5: How can I quantify the level of impurities in my sample?
Quantification is typically performed using HPLC-UV. The area of the impurity peak relative to the area of the main this compound peak is used to determine the area percent.
% Impurity (Area %) = (Area of Impurity Peak / Total Area of All Peaks) * 100
For accurate quantification, especially for regulatory purposes, a reference standard for the impurity is needed to determine its response factor relative to the API.
Troubleshooting Guides & Experimental Workflows
These workflows provide a structured approach to impurity analysis, from initial detection to final characterization.
Workflow 1: Initial Purity Assessment using HPLC-UV
This protocol is designed as a primary screening method to quickly assess the purity of a this compound sample. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for this purpose.[12][19]
Objective: To separate this compound from potential impurities and estimate its purity based on peak area percentage.
Diagram: HPLC Impurity Screening Workflow
Caption: A typical workflow for HPLC-based purity analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: The use of a reversed-phase C18 column with a gradient elution is a robust starting point for separating compounds with varying polarities.[19][20]
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column offering good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to protonate the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical injection volume for this concentration. |
| Detection | UV at 254 nm | This compound has a strong UV chromophore. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to estimate the purity.
-
Pay close attention to any peaks that appear before (more polar) or after (less polar) the main analyte peak.
-
Troubleshooting Common HPLC Issues:
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions of the amine group with column silanols. | Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase or use a lower pH buffer (e.g., pH < 3). |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope or try a different organic modifier (e.g., methanol). |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use fresh, high-purity solvents. Run blank injections with a strong wash solvent. |
| No Peaks | Sample not dissolved; detector issue. | Check sample solubility and preparation. Verify detector lamp status. |
Workflow 2: Impurity Identification with LC-MS
When unknown peaks are detected in the HPLC-UV screen, LC-MS is the next logical step to gain structural information.[13][21]
Objective: To determine the molecular weights and fragmentation patterns of unknown impurities to propose potential structures.
Diagram: General Impurity Identification Pathway
Caption: A comprehensive workflow for impurity analysis.
Step-by-Step Protocol:
-
Method Transfer: Adapt the HPLC-UV method for MS compatibility.
-
Replace any non-volatile buffers (e.g., phosphate) with volatile alternatives like formic acid or ammonium acetate.[19] The method described in Workflow 1 is already MS-compatible.
-
-
MS Analysis:
-
Connect the HPLC system to a mass spectrometer (e.g., a single quadrupole for basic MW confirmation or a Q-TOF for high resolution).
-
Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for this type of molecule.[12]
-
Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion ([M+H]⁺ or [M-H]⁻).
-
-
Data Interpretation:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
The mass of the protonated molecule [M+H]⁺ will give you the molecular weight of the impurity.
-
If using HRMS, use the accurate mass to calculate the elemental formula.
-
If MS/MS capability is available, fragment the parent ion to obtain structural information.
-
Workflow 3: Definitive Structure Elucidation
For novel or critical impurities, definitive structural proof using NMR is required.[18] This requires isolating the impurity in milligram quantities.
Objective: To obtain a pure sample of the impurity and elucidate its exact chemical structure.
-
Isolation:
-
Use preparative HPLC to isolate the impurity of interest.[21] This involves scaling up the analytical HPLC method to a larger column and injecting a more concentrated sample solution.
-
Collect the fraction corresponding to the impurity peak.
-
Evaporate the solvent to obtain the isolated impurity as a solid or oil.
-
-
NMR Analysis:
-
Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a standard set of NMR spectra:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.[16][22]
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY: Reveals proton-proton (H-H) correlations through bonds.
-
HSQC: Correlates protons with their directly attached carbons.[17]
-
HMBC: Shows long-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton.[18]
-
-
-
FTIR Analysis:
By systematically applying these workflows, researchers can confidently detect, identify, and characterize impurities in this compound, ensuring the quality and integrity of their starting materials and the success of their research and development efforts.
References
- Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Fialkov, A. B., Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. [Link]
- Agilent Technologies. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
- Bagno, A., et al. (2005). Identification and structure elucidation by NMR spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Jensen, J. L., & Jochsberger, T. (1990). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 79(6), 505-507. [Link]
- Roberts, J. D. (2021). Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224. [Link]
- ResearchGate. (n.d.). FTIR spectrum of the byproduct.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- Kim, Y., & Uhrich, K. E. (2010). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 48(24), 6003-6008. [Link]
- Kim, Y., & Uhrich, K. E. (2010). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters)
- Organic Syntheses. (n.d.). Isatoic anhydride.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science. [Link]
- Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]
- Akamatsu, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4474. [Link]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling.
- de Faria, P., et al. (2019). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules, 24(12), 2296. [Link]
- Request PDF. (n.d.). Synthesis of isatoic anhydride derivatives (microreview).
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column.
- YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]
- The Journal of Organic Chemistry. (2023).
- Revue Roumaine de Chimie. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS.
- Rao, Y. R., Bapuji, M., & Mahapatra, S. N. (1982). PREPARATION OF ISATOIC ANHYDRIDE FROM PHTHALIMIDE.
- Zaytsev, A. V., et al. (2017). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes.
- OSHA. (n.d.). Maleic Anhydride by HPLC.
- Zhang, X. F., et al. (2016). High-performance liquid chromatography-Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column.
- ResearchGate. (n.d.). Hydrolytic degradation of PolyMorphine 5.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. biomedres.us [biomedres.us]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isatoic Anhydride(118-48-9) IR Spectrum [chemicalbook.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. jchps.com [jchps.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Strategies to prevent the formation of byproducts during N-alkylation of 5-Aminoisatoic anhydride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the N-alkylation of 5-aminoisatoic anhydride. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic routes and preventing the formation of unwanted byproducts. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to address the common challenges encountered during this crucial chemical transformation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of this compound, offering detailed explanations of the underlying causes and actionable solutions.
Issue 1: Formation of a Significant Amount of Dialkylated Product
Question: My reaction is producing a substantial quantity of the N,N-dialkylated byproduct alongside my desired mono-N-alkylated this compound. How can I improve the selectivity for mono-alkylation?
Answer: The formation of dialkylated products is a common challenge in the N-alkylation of primary amines, including this compound.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine, making it more susceptible to a second alkylation.[1]
Root Cause Analysis & Strategic Solutions:
-
Stoichiometry Control: The relative concentrations of your reactants play a critical role. Using a large excess of the this compound compared to the alkylating agent can statistically favor the mono-alkylation product.[2] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]
-
Reaction Conditions:
-
Choice of Alkylating Agent: The reactivity of the alkylating agent influences the extent of over-alkylation. Highly reactive agents are more prone to causing multiple substitutions.[1] Consider using a less reactive alkylating agent if dialkylation is a persistent issue.
-
Alternative Methodologies:
-
Reductive Amination: This is a highly reliable method for achieving controlled mono-N-alkylation.[2] It involves a two-step, one-pot reaction where the this compound first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ.[3] This method offers excellent control over the degree of alkylation.
-
Workflow for Troubleshooting Over-alkylation:
Caption: Decision-making workflow for addressing over-alkylation.
Issue 2: Ring-Opening and Decarboxylation of the Isatoic Anhydride Ring
Question: I am observing byproducts that suggest the isatoic anhydride ring is not stable under my reaction conditions. What causes this and how can I prevent it?
Answer: The isatoic anhydride ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent decarboxylation, especially under harsh basic or thermal conditions.[4] The primary nucleophiles in your reaction mixture are the amine itself and the base used.
Root Cause Analysis & Strategic Solutions:
-
Base Selection: Strong, nucleophilic bases can attack the carbonyl groups of the anhydride, initiating ring-opening.
-
Recommended Bases: Opt for non-nucleophilic, sterically hindered bases. Diisopropylethylamine (DIPEA) or diisopropylamine have been shown to be effective in preventing byproduct formation during the N-alkylation of isatoic anhydride.[5] In some cases, inorganic bases like potassium carbonate can be used with careful control of reaction conditions.[5]
-
-
Temperature Control: Elevated temperatures can promote decarboxylation of the isatoic anhydride.[6] It is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of degradation byproducts. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
Plausible Byproduct Formation Pathways:
Caption: Potential pathways for byproduct formation from this compound.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the N-alkylation of this compound.
Q1: What are the most critical parameters to control for a successful N-alkylation of this compound?
A1: The three most critical parameters are:
-
Choice of Base: As discussed, a non-nucleophilic, sterically hindered base is crucial to prevent ring-opening.[5]
-
Temperature: Maintaining a controlled, moderate temperature is essential to prevent both over-alkylation and decarboxylation.[1][6]
-
Stoichiometry: The molar ratio of the amine to the alkylating agent will dictate the selectivity between mono- and di-alkylation.[1][2]
Q2: Are there any "green" or more environmentally friendly approaches to this reaction?
A2: Yes, several strategies can make this synthesis more sustainable:
-
"Borrowing Hydrogen" Catalysis: This method utilizes alcohols as alkylating agents, with water being the only byproduct.[7] Catalysts based on earth-abundant metals like manganese or iron are being developed for this purpose.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, allow for the use of water as a solvent, reducing the need for volatile organic compounds.[8]
-
Solvent Selection: Whenever possible, choosing greener solvents or even performing the reaction under solvent-free conditions can greatly improve the environmental footprint of the synthesis.[9]
Q3: How can I effectively purify my N-alkylated this compound product from the reaction mixture?
A3: Purification can often be challenging due to the similar polarities of the starting material, product, and some byproducts.
-
Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often successful.[10]
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be a highly effective purification technique.[10] Common solvent systems include ethanol or a mixture of dichloromethane and hexanes.[10]
-
Acid-Base Extraction: Depending on the pKa values of your product and impurities, an aqueous acid-base workup can be used to separate acidic or basic components. However, care must be taken as the anhydride can be sensitive to aqueous conditions.
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Base | Diisopropylamine or DIPEA | Non-nucleophilic, minimizes ring-opening.[5] |
| Solvent | Aprotic (e.g., DMF, THF) | Good solubility for reactants, avoids H-bonding interference.[1] |
| Temperature | 30-80 °C (monitor closely) | Balances reaction rate with minimizing side reactions.[1][5] |
| Stoichiometry | 1.5 - 3 equivalents of amine | Favors mono-alkylation.[2][11] |
| Alkylating Agent | Alkyl halide or alcohol (with catalyst) | Choice depends on desired reactivity and methodology.[1][7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Diisopropylamine
This protocol is adapted from a novel methodology developed for N-benzylation of isatoic anhydride and is a good starting point for various alkylating agents.[5]
-
To a solution of this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF, 5 mL), add diisopropylamine (1.5 mmol).
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 mmol).
-
Add the alkyl halide (1.1 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at 30 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Strategy for the controlled N,N‐dialkylation by sequential... ResearchGate.
- Alkylation of aniline over base zeolites. ResearchGate.
- Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of isatoic anhydride derivatives (microreview). ResearchGate.
- N-alkylation of aromatic amines. Google Patents.
- Scheme 1. Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3. ResearchGate.
- Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes... PubMed.
- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.
- Catalytic N-Alkylation of Anilines. ResearchGate.
- Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes... NIH.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
- ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES1. ACS Publications.
- Process for producing isatoic anhydrides. Google Patents.
- Microwave-promoted mono-N-alkylation of aromatic amines in water... ResearchGate.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate.
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
- CoNx@NC catalysed N-alkylation reaction of different anilines with benzyl alcohols. ResearchGate.
- Decarboxylation of isatoic anhydride in the crystalline state. ACS Publications.
- Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b... ResearchGate.
- Arylamine synthesis by amination (alkylation). Organic Chemistry Portal.
- isatoic anhydride. Organic Syntheses Procedure.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications.
- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central.
- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications (RSC Publishing).
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride... NIH.
- Chapter 5. Shodhganga@INFLIBNET.
- 6 Synthesis of N-Alkyl Amino Acids. Monash University.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. NIH.
- 3.4 Acid Anhydrides. Thieme.
- Isatoic anhydride hydrolysis to anthranilic acid. Powered by XMB 1.9.11.
- N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate.
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.
- Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions... ResearchGate.
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate.
- SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds.
- Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps.
- The plausible mechanism for the formation of byproducts during the reaction of synthesis of N-benzylated isatoic anhydride. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar 5-Aminoisatoic Anhydride Derivatives
Welcome to the Technical Support Center for the purification of polar derivatives of 5-Aminoisatoic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. The inherent polarity and reactivity of these molecules often present significant hurdles in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to overcome these obstacles.
Introduction to the Challenge
This compound is a versatile building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other biologically active compounds.[1] Its derivatives, particularly those bearing polar functional groups, are prone to a unique set of purification challenges. The presence of the primary amine, the anhydride moiety, and any additional polar groups introduced during synthesis can lead to issues such as poor solubility in common organic solvents, strong interactions with stationary phases in chromatography, and potential instability.[2][3] This guide will dissect these problems and offer practical, field-proven solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar this compound derivatives, providing probable causes and actionable solutions.
Issue 1: Compound Streaking or Tailing on Normal-Phase Silica Gel Chromatography
Description: Your target compound appears as a long streak or a tailing peak on the TLC plate and during column chromatography, making separation from impurities difficult.
Probable Causes:
-
Strong Acid-Base Interactions: The primary amine group on your derivative is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel.[2][4] This leads to irreversible adsorption or slow, uneven elution.
-
High Polarity: The overall high polarity of your molecule causes it to have a very strong affinity for the polar silica gel, resulting in poor mobility even with highly polar solvent systems.[5]
-
Compound Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[5]
Solutions:
-
Mobile Phase Modification with a Basic Additive:
-
Rationale: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase will neutralize the acidic silanol groups on the silica gel.[2][3][4][6] This minimizes the strong interaction with your basic amine derivative, leading to improved peak shape and resolution.
-
Protocol:
-
Start by adding 0.5-2% (v/v) of triethylamine to your chosen eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Equilibrate your column with this modified mobile phase before loading your sample.[6]
-
Monitor the purification by TLC, also using the modified eluent.
-
-
-
Use of Amine-Functionalized or Deactivated Silica Gel:
-
Rationale: Commercially available amine-functionalized silica or manually deactivating the silica can provide a less acidic stationary phase, which is more suitable for the purification of basic compounds.[2]
-
Protocol for Deactivation:
-
Prepare a slurry of silica gel in your initial, less polar eluent.
-
Add 1-2% triethylamine to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica slurry.
-
Wash the column with the initial eluent (without triethylamine) to remove excess base before loading the sample.[6]
-
-
-
Switch to an Alternative Stationary Phase:
-
Rationale: If silica gel proves too harsh or ineffective, consider alternative stationary phases.
-
Options:
-
Workflow for Mitigating Peak Tailing in Normal-Phase Chromatography
Caption: Decision workflow for addressing peak tailing.
Issue 2: Poor Solubility of the Crude Product in Loading Solvents
Description: Your crude product, a polar this compound derivative, does not fully dissolve in the solvent you intend to use for loading onto the chromatography column.
Probable Causes:
-
High Crystallinity and Polarity: The compound may be a highly crystalline solid with strong intermolecular forces, making it sparingly soluble in common, less polar chromatography loading solvents like dichloromethane or ethyl acetate.
-
Presence of Insoluble Impurities: The crude material may contain insoluble inorganic salts or polymeric byproducts from the reaction.
Solutions:
-
Use of a Stronger, More Polar Loading Solvent (with caution):
-
Rationale: A more polar solvent like methanol, DMSO, or DMF might be necessary to dissolve your compound. However, using a strong solvent for loading can lead to band broadening and poor separation on the column.
-
Protocol:
-
Dissolve the minimum amount of crude product in a highly polar solvent (e.g., DMF, which is often present as an impurity in commercial this compound).[10]
-
Adsorb this solution onto a small amount of silica gel or Celite®.
-
Dry the silica gel/Celite® mixture under vacuum until it is a free-flowing powder.
-
Load this dry powder onto the top of your column. This technique is known as "dry loading" and prevents the issues associated with loading in a strong solvent.
-
-
-
Trituration or Recrystallization Prior to Chromatography:
-
Rationale: If a major impurity is causing solubility issues, a simple trituration or recrystallization might remove it and improve the solubility of your target compound.
-
Protocol (Trituration):
-
Suspend the crude solid in a solvent in which the desired compound is sparingly soluble, but the impurities are more soluble.
-
Stir or sonicate the suspension.
-
Filter the solid, wash with fresh cold solvent, and dry. This solid is now enriched in your target compound.
-
-
Protocol (Recrystallization):
-
Dissolve the crude material in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to form crystals of the purified compound.
-
Filter the crystals and wash with a small amount of cold solvent. Some patent literature suggests recrystallization from isopropanol for certain derivatives.[11]
-
-
Issue 3: Compound Elutes at the Solvent Front in Reversed-Phase HPLC
Description: When using a standard C18 column for HPLC analysis or purification, your polar derivative shows little to no retention and elutes with the solvent front.
Probable Causes:
-
High Hydrophilicity: The compound is too polar to interact sufficiently with the nonpolar C18 stationary phase and instead has a strong affinity for the polar mobile phase.[8]
Solutions:
-
Increase the Aqueous Portion of the Mobile Phase:
-
Rationale: Reducing the organic content of the mobile phase (e.g., acetonitrile or methanol) makes the mobile phase more polar, encouraging the polar analyte to interact more with the less polar stationary phase.[6]
-
Consideration: Be aware that some older C18 columns are not stable in highly aqueous mobile phases. Use a column specifically designed for these conditions if necessary.[6]
-
-
Employ a More Polar Stationary Phase:
-
Rationale: Using a reversed-phase column with a more polar character can provide alternative selectivity and better retention for polar analytes.[6]
-
Options: Consider columns with phenyl-hexyl or embedded polar groups (EPG).
-
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Rationale: HILIC is a chromatographic technique specifically designed for the separation of highly polar compounds.[8][12] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.
-
Typical Conditions: A silica or zwitterionic stationary phase with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Comparison of Chromatographic Techniques for Polar Compounds
| Technique | Stationary Phase | Mobile Phase | Principle of Retention | Best Suited For |
| Normal-Phase | Polar (e.g., Silica, Alumina) | Non-polar to moderately polar organic solvents | Adsorption | Compounds of low to moderate polarity |
| Reversed-Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Partitioning | Compounds of moderate to high non-polarity |
| HILIC | Polar (e.g., Silica, Zwitterionic) | High organic with a small aqueous component | Partitioning of analyte into a water-enriched layer on the stationary phase | Highly polar, hydrophilic compounds |
Frequently Asked Questions (FAQs)
Q1: My this compound derivative seems to be unstable and I see new spots on my TLC plate after letting the crude material sit for a while. What could be happening?
A1: The anhydride ring in isatoic anhydride and its derivatives is susceptible to hydrolysis.[1][13] Exposure to moisture in the air or in solvents can lead to the opening of the anhydride ring to form the corresponding anthranilic acid derivative. This will appear as a new, often more polar, spot on your TLC plate. It is crucial to handle and store these compounds under dry conditions.
Q2: I am trying to perform a reaction with a polar this compound derivative, but I am getting a mixture of products. What are some common side reactions?
A2: Isatoic anhydrides can react with a variety of nucleophiles.[14] Depending on your reaction conditions, you might see side reactions with nucleophilic solvents (e.g., methanol, water), or the amine functionality on another molecule of your starting material could react with the anhydride. It is also possible for the anhydride to react with itself, forming byproducts like anthraniloylanthranilic acid.[14] Careful control of reaction conditions and stoichiometry is key.
Q3: Can I use recrystallization as the sole method of purification?
A3: Recrystallization can be a very effective purification technique, especially if your compound is highly crystalline and the impurities have different solubility profiles.[11] However, for complex mixtures or to remove closely related impurities, chromatography is often necessary. A combination of chromatography followed by recrystallization of the pooled fractions can yield a product of very high purity.
Q4: How do I assess the purity of my final polar this compound derivative?
A4: A combination of analytical techniques should be used to confirm the purity of your compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD) is a common method for purity analysis.[15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass spectrometry (MS) will confirm the molecular weight of your product. For complex mixtures of impurities, LC-MS can be particularly informative.[16]
Purity Assessment Workflow
Caption: Standard workflow for purity assessment.
References
- Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- University of Rochester Department of Chemistry.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Science Forums. (2011, August 29).
- Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry.
- MDPI. (2021, January 4).
- Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
- Wikipedia.
- Waters Blog. (2025, June 18).
- Journal of the American Chemical Society. (1954). Isatoic Anhydride. IV. Reactions with Various Nucleophiles.
- Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Molecules. (2020).
- Waters Corporation.
- Google Patents. (2019).
- PubMed. (2025, April 4). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs).
- HPLC Troubleshooting Guide.
- ACS Publications. (2021, December 1).
- Royal Society of Chemistry. (2014).
- PubChem.
- Fiveable. 4.3 Acid anhydrides - Organic Chemistry II.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Shodhganga. Chapter 5.
- Sigma-Aldrich.
- Reactory. Reactions of Acid Anhydrides.
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- PMC - NIH. (2012). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters)
- MDPI. (2022, July 11).
- ResearchGate. (2021, August 21).
- Sigma-Aldrich.
- Analytice. Purity analysis of phthalic anhydride.
- Organic Syntheses. N-Phenylmaleimide.
Sources
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. waters.com [waters.com]
- 9. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound 169037-24-5 [sigmaaldrich.com]
- 11. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fiveable.me [fiveable.me]
- 14. myttex.net [myttex.net]
- 15. Purity analysis of phthalic anhydride - analysis - Analytice [analytice.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Aminoisatoic Anhydride
This guide provides essential information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Aminoisatoic anhydride. As a versatile building block for the synthesis of quinazolinones and other nitrogen-containing heterocycles, its reactivity is highly dependent on the catalytic system employed.[1][2] Optimizing catalyst loading is a critical step to maximize yield, minimize byproducts, and ensure process efficiency and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and considerations when selecting a catalyst for reactions with this compound?
A1: The structure of this compound presents a unique set of challenges. It is an intramolecular anhydride, making it susceptible to premature ring-opening via hydrolysis if moisture is present.[3] Furthermore, the molecule possesses both a nucleophilic amino group and two electrophilic carbonyl carbons. The key challenges are:
-
Competing Reactivity: The catalyst must selectively promote the desired reaction pathway without leading to unwanted side reactions, such as self-condensation or polymerization.
-
Decarboxylation: Isatoic anhydrides can undergo thermal or catalyst-induced decarboxylation to form a reactive benzayne intermediate, which can lead to a complex mixture of products.[4][5] This is often a concern at elevated temperatures.
-
Catalyst Inhibition: The free amine or the carboxylate formed after ring-opening can potentially coordinate to and inhibit a metal catalyst, necessitating careful optimization of the catalyst loading.
Q2: What are the common classes of catalysts used with this compound and what are typical starting concentrations?
A2: The choice of catalyst depends entirely on the desired transformation. For the common synthesis of quinazolinone derivatives, several classes of catalysts are employed. A prudent starting point for optimization is typically in the 1–10 mol% range.
| Catalyst Class | Example Transformation | Typical Loading Range (mol%) | Key Considerations |
| Acid Catalysts | Three-component quinazolinone synthesis | 5 - 20 mol% | Brønsted (p-TSA, Sulfamic Acid) or Lewis acids (Nb₂O₅) are common. Can promote both condensation and cyclization.[1][6][7] |
| Palladium Catalysts | C-N Cross-Coupling (Buchwald-Hartwig) | 0.5 - 5 mol% | Requires an inert atmosphere. Ligand choice is critical to overcome steric hindrance and promote reductive elimination.[8][9] |
| Copper Catalysts | Dehydrogenative Cyclization | 2 - 10 mol% | Often used with a base. Provides an environmentally benign route to certain N-heterocycles.[10] |
| Organocatalysts | Asymmetric Aminolysis, Quinazolinone Synthesis | 5 - 15 mol% | L-proline, thiourea derivatives, and triethanolamine have been used. Can offer high selectivity and avoid metal contamination.[1][11] |
| Nanocatalysts | Heterogeneous quinazolinone synthesis | Varies (mg per mmol) | Functionalized materials like SBA-15 offer advantages in catalyst recovery and reuse.[12] |
Q3: My reaction is very sensitive to catalyst loading. A small decrease leads to no reaction, while a small increase produces byproducts. Why does this happen?
A3: This "narrow optimal window" is common in complex catalytic systems. At low loadings, there may not be enough active catalytic sites to overcome the activation energy barrier at a reasonable rate, leading to a stalled or failed reaction.[11] Conversely, excessively high catalyst concentrations can accelerate undesired reaction pathways. For example, a high concentration of an acid catalyst might promote the decarboxylation of the isatoic anhydride faster than the desired condensation, leading to byproducts.[4] Similarly, high loadings of a palladium catalyst could lead to dimerization or other side reactions. The goal of optimization is to find the "sweet spot" where the rate of the desired reaction far exceeds the rates of competing side reactions.
Troubleshooting Guide: Catalyst Loading & Performance
This section addresses specific issues encountered during catalyst optimization in a direct question-and-answer format.
Issue 1: My reaction shows low or no conversion to the desired product.
-
Question: I've set up my reaction with this compound, an amine, and an aldehyde using 1 mol% of p-TSA, but I see no product after several hours. What is the first parameter I should adjust?
-
Answer & Troubleshooting Workflow: Before assuming a fundamental flaw in the reaction, a logical diagnostic workflow should be followed. Low conversion is often a result of insufficient catalytic activity.
-
Step 1: Verify Reagent & System Integrity. The primary suspect in reactions involving anhydrides is water. Ensure all glassware was rigorously dried and that anhydrous solvents were used. Trace moisture will hydrolyze the this compound to 5-aminobenzoic acid, quenching the reaction.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.
-
Step 2: Increase Catalyst Loading. A 1 mol% loading may be insufficient. The most direct next step is to systematically increase the catalyst loading. Set up parallel reactions with 5 mol%, 10 mol%, and 15 mol% of p-TSA. This will quickly establish whether the issue is one of catalyst concentration. Studies have shown that 10 mol% is effective for certain acid-catalyzed quinazolinone syntheses.[1]
-
Step 3: Consider a Different Catalyst. If increasing the catalyst loading does not improve the yield or leads to a complex product mixture, p-TSA may not be the optimal catalyst. Consider screening other acid catalysts like sulfamic acid or a Lewis acid.[6]
Diagram 1. Troubleshooting flowchart for low product yield. -
Issue 2: The reaction produces a significant amount of an unidentifiable byproduct, presumed to be from decarboxylation.
-
Question: I am performing a palladium-catalyzed coupling with this compound at 100 °C. My yield is low, and I see a complex mixture of byproducts. How can I suppress this?
-
Answer: High temperatures are a primary driver of isatoic anhydride decarboxylation.[4] The key is to find a catalytic system that is active at a lower temperature.
-
Step 1: Lower the Reaction Temperature. Immediately attempt the reaction at a lower temperature (e.g., 60-80 °C). While the reaction rate will decrease, this will disproportionately slow the rate of thermal decarboxylation.
-
Step 2: Re-optimize Catalyst Loading for Lower Temperature. A catalyst loading that was optimal at 100 °C may be insufficient at 80 °C. You may need to increase the loading of your palladium precursor and/or ligand to achieve a reasonable reaction rate at the lower temperature.
-
Step 3: Change the Ligand. For palladium-catalyzed reactions, the ligand plays a crucial role in catalyst activity.[8][9] Switching to a more electron-rich and bulky biarylphosphine ligand (e.g., a Buchwald-type ligand) can dramatically increase the rate of the desired C-N bond formation, allowing the reaction to proceed efficiently at a temperature where decarboxylation is minimized.[13]
-
Issue 3: My reaction is clean but very slow, taking over 24 hours to reach completion.
-
Question: My organocatalyzed reaction with this compound works, but it's impractically slow. Can I just add more catalyst to speed it up?
-
Answer: While increasing catalyst loading is a valid strategy, it's not the only one and can sometimes be inefficient or lead to byproducts. A multiparameter approach is often more effective.
-
Catalyst Loading: First, confirm you have an optimal loading. Doubling the catalyst amount (e.g., from 5 mol% to 10 mol%) might halve the reaction time. However, be aware of potential catalyst aggregation or nonlinear effects at higher concentrations.[11]
-
Temperature: Gently increasing the temperature (e.g., from room temperature to 40-50 °C) can significantly accelerate the reaction rate. Monitor carefully for any byproduct formation.
-
Concentration: The overall reactant concentration can impact the rate. In some base-catalyzed reactions, it has been shown that higher concentrations of certain reactants can actually slow the reaction by interacting with the catalyst.[14] It may be beneficial to screen a few different concentrations to see how it affects the reaction kinetics.
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization Screen
This protocol describes a parallel screening method to efficiently determine the optimal catalyst loading for a three-component synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative.
1. Preparation:
-
Arrange an array of 8 mL vials with magnetic stir bars.
-
Thoroughly oven-dry all vials and allow them to cool under an inert atmosphere (e.g., in a desiccator or glovebox).
-
Prepare stock solutions of this compound, the desired amine, and the desired aldehyde in your chosen anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile).
2. Reaction Setup:
-
To each vial, add the required volume of the this compound stock solution (e.g., 0.1 mmol).
-
Add the amine (e.g., 0.1 mmol, 1.0 equivalent) and the aldehyde (e.g., 0.1 mmol, 1.0 equivalent) from their respective stock solutions.
-
Prepare a stock solution of the catalyst (e.g., Sulfamic Acid[6]).
-
Add the catalyst solution to each vial to achieve the target loadings. For example:
-
Vial 1: No catalyst (Negative Control)
-
Vial 2: 1 mol%
-
Vial 3: 2.5 mol%
-
Vial 4: 5 mol%
-
Vial 5: 7.5 mol%
-
Vial 6: 10 mol%
-
Vial 7: 15 mol%
-
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 60 °C).
3. Monitoring and Analysis:
-
After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction vial.
-
Analyze the aliquots by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative conversion to the product.
-
Compare the conversion rates across the different catalyst loadings to identify the most efficient concentration. The optimal loading is the lowest amount that provides the highest conversion in the shortest time without significant byproduct formation.
References
- Kim, S., et al. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. National Institutes of Health (NIH).
- Shaikh, R. U., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
- Dey, S., et al. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry.
- Jafari, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH).
- Atya, E., et al. (2017). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.
- Musio, R. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Staiger, R.P., & Miller, E.B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry.
- Ghorbani-Choghamarani, A., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports.
- Krasavin, M., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.
- Shaterian, H. R., & Mohammadnia, M. (2013). Optimization of the temperature for reaction of isatoic anhydride (1 mmol), aniline (1.1 mmol), and benzaldehyde (1 mmol) in the presence of H3PO4-Al2O3 (120 mg) as catalyst under solvent-free conditions. ResearchGate.
- Atya, E., et al. (2017). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.
- Wang, T., et al. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (2023). Decarboxylation. Organic Chemistry Portal.
- LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
- Hara, M., et al. (2012). Direct Synthesis of Cyclic Imides from Carboxylic Anhydrides and Amines by Nb2O5 as a Water-Tolerant Lewis Acid Catalyst. ResearchGate.
Sources
- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid hydrolysis of 5-Aminoisatoic anhydride during a reaction
Welcome to the technical support center for 5-Aminoisatoic Anhydride (5-AIA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this versatile but sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of working with 5-AIA, with a specific focus on preventing its hydrolysis during chemical reactions.
I. Understanding the Challenge: The Hydrolysis of this compound
This compound is a valuable building block in organic synthesis, frequently used in the preparation of quinazolinones, benzodiazepines, and other heterocyclic compounds of medicinal importance.[1] However, its utility is often hampered by its susceptibility to hydrolysis. The anhydride ring is prone to nucleophilic attack by water, leading to ring-opening and the formation of 5-aminoanthranilic acid and the release of carbon dioxide (CO2).[1] This side reaction not only consumes the starting material but can also complicate purification processes and significantly lower the yield of the desired product.
This guide provides practical, field-proven strategies to mitigate and avoid the hydrolysis of 5-AIA, ensuring the integrity of your reactions and the success of your synthetic endeavors.
II. Troubleshooting Guide: Addressing Hydrolysis-Related Issues
This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Low Yield of Desired Product with Evidence of 5-Aminoanthranilic Acid Formation
Scenario: You are running a reaction of 5-AIA with a primary amine to form a quinazolinone derivative in Dimethylformamide (DMF). Upon workup and analysis (e.g., TLC, LC-MS), you observe a significant amount of a polar byproduct, which you suspect is 5-aminoanthranilic acid, and a correspondingly low yield of your target molecule.
Root Cause Analysis:
The presence of 5-aminoanthranilic acid is a clear indicator of 5-AIA hydrolysis. The most likely culprit is the presence of water in your reaction system. Water can be introduced from several sources:
-
Solvents: "Anhydrous" solvents can absorb moisture from the atmosphere if not handled and stored correctly.
-
Reagents: Your amine or other reagents may contain residual water.
-
Glassware: Improperly dried glassware is a common source of water contamination.
-
Atmosphere: Exposure of the reaction to ambient air, which contains moisture.
Step-by-Step Corrective Action Plan:
-
Rigorous Solvent and Reagent Drying:
-
Solvent: Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like DMF, DMSO, and acetone are recommended for reactions with isatoic anhydride derivatives.[2][3] Store anhydrous solvents over molecular sieves (3Å or 4Å) to maintain dryness.
-
Reagents: If your amine is a liquid, consider distilling it. If it is a solid, dry it in a vacuum oven before use.
-
-
Proper Glassware Preparation:
-
Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.
-
Alternatively, flame-dry the glassware under a stream of inert gas (nitrogen or argon) immediately before use.
-
-
Establish an Inert Atmosphere:
-
Reaction Temperature Control:
-
While some reactions require elevated temperatures, be aware that higher temperatures can accelerate the rate of hydrolysis. If possible, conduct your reaction at the lowest effective temperature.
-
Problem 2: Inconsistent Reaction Outcomes and Poor Reproducibility
Scenario: You have successfully synthesized your target compound from 5-AIA in the past, but recent attempts have resulted in variable yields and product purity.
Root Cause Analysis:
Inconsistent results often point to subtle, uncontrolled variables in the experimental setup, with moisture being a primary suspect. The hygroscopic nature of solvents and reagents can lead to varying levels of water contamination between experiments.
Workflow for Ensuring Reproducibility:
To address this, implement a standardized protocol for all reactions involving 5-AIA.
Sources
Minimizing side reactions in the multi-component synthesis involving 5-Aminoisatoic anhydride
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 5-aminoisatoic anhydride in multi-component reactions (MCRs)?
This compound serves as a versatile building block, primarily as a precursor to 2,5-diaminobenzoyl derivatives. In MCRs, it typically undergoes nucleophilic attack at the carbonyl group, followed by decarboxylation to generate a reactive ortho-amino benzamide intermediate. This in-situ generated intermediate can then participate in various cyclization cascades, most notably in the synthesis of quinazolinones and related heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Q2: What are the most common multi-component reactions where this compound is used?
This compound is frequently employed in Ugi and Passerini-type multi-component reactions. These reactions are powerful tools for rapidly generating molecular diversity from simple starting materials. In the context of this compound, these MCRs are often adapted for the one-pot synthesis of complex heterocyclic structures like quinazolinones.
Troubleshooting Guide: Minimizing Side Reactions
The presence of the 5-amino group in this compound introduces an additional nucleophilic site, which can lead to a variety of side reactions, complicating product purification and reducing yields. This guide addresses the most common issues and provides strategies for their mitigation.
Issue 1: Formation of Dimeric or Polymeric Byproducts
Symptoms:
-
Observation of a broad, unresolved hump at the baseline of your chromatogram (TLC, LC-MS).
-
Isolation of an insoluble or poorly soluble material.
-
Low yield of the desired product.
Causality: The exocyclic 5-amino group of one molecule of this compound can act as a nucleophile, attacking the carbonyl of another molecule. This can initiate a chain of reactions leading to the formation of dimers or oligomers, especially at elevated temperatures or high concentrations.
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Control of Stoichiometry and Addition Rate | By adding the other reactants to a solution of this compound, the concentration of the anhydride is kept relatively low at any given time, disfavoring self-reaction. | Slowly add the aldehyde and isocyanide components (in the case of a Ugi-type reaction) to a solution of this compound and the primary amine component over a period of 30-60 minutes. |
| Lower Reaction Temperature | Reduces the rate of the competing dimerization/polymerization reaction, which often has a higher activation energy than the desired MCR pathway. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. |
| Solvent Selection | Polar aprotic solvents can help to solvate the reactants and intermediates, potentially disfavoring intermolecular side reactions. | Use solvents such as DMF or NMP. In some cases, protic solvents like methanol or ethanol can also be effective.[1][2] |
Logical Workflow for Troubleshooting Dimerization/Polymerization:
Caption: Troubleshooting workflow for dimerization side reactions.
Issue 2: Unwanted Acylation of the 5-Amino Group
Symptoms:
-
Identification of byproducts where the 5-amino group has been acylated by the carboxylic acid component (in Ugi-type reactions) or has formed a urea-like linkage.
-
Difficulty in achieving the desired final cyclized product.
Causality: The 5-amino group is a nucleophile and can compete with the primary amine component for reaction with other electrophiles present in the reaction mixture, such as the activated carboxylic acid or the isocyanate intermediate that can form from the isatoic anhydride.
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Use of a Protecting Group | Temporarily blocking the 5-amino group prevents it from participating in unwanted side reactions. The protecting group can be removed in a subsequent step. | 1. Protect the 5-amino group of this compound with a suitable protecting group (e.g., Boc, Cbz) prior to the MCR. 2. Perform the multi-component reaction with the protected starting material. 3. Deprotect the 5-amino group under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz). |
| Catalyst Selection | Lewis or Brønsted acid catalysts can selectively activate the desired reaction pathway, favoring the intended intramolecular cyclization over intermolecular side reactions. | Screen a variety of catalysts such as Sc(OTf)₃, Yb(OTf)₃, or p-toluenesulfonic acid (p-TsOH) to identify the optimal catalyst for your specific transformation. |
| Chemoselectivity through Reagent Choice | Employing a more nucleophilic primary amine as a component in the MCR can outcompete the less nucleophilic 5-amino group. | Use primary amines with electron-donating groups to increase their nucleophilicity. |
Protecting Group Strategy Workflow:
Caption: Workflow for utilizing a protecting group strategy.
Issue 3: Incomplete Cyclization or Formation of Acyclic Intermediates
Symptoms:
-
Isolation of the linear Ugi or Passerini adduct instead of the desired quinazolinone.
-
Complex mixture of products indicating partial reaction progress.
Causality: The final intramolecular cyclization step to form the quinazolinone ring can be slow or inefficient under certain conditions. This can be due to steric hindrance, unfavorable electronic effects, or inappropriate reaction conditions.
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Post-MCR Cyclization Conditions | After the MCR is complete, the reaction conditions can be altered to specifically promote the cyclization step. | 1. After confirming the formation of the acyclic intermediate by TLC or LC-MS, add a catalyst such as p-TsOH or acetic acid. 2. Heat the reaction mixture to a temperature between 80-120 °C and monitor the cyclization progress. |
| Microwave Irradiation | Microwave heating can significantly accelerate the rate of the cyclization reaction, often leading to cleaner product formation and higher yields in a shorter time. | Perform the MCR under conventional heating and then subject the reaction mixture to microwave irradiation at a controlled temperature and time to drive the cyclization to completion. |
| Choice of Isocyanide | The nature of the isocyanide component can influence the ease of the final cyclization. | In some cases, using a more reactive isocyanide, such as an aliphatic isocyanide, can facilitate the overall reaction sequence, including the final cyclization. |
Decision Pathway for Incomplete Cyclization:
Caption: Troubleshooting pathway for incomplete cyclization.
Experimental Protocols
General Protocol for a Ugi-type Synthesis of a 7-Amino-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.2 eq)
-
Anhydrous Methanol (or DMF)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, optional for post-cyclization)
Procedure:
-
To a stirred solution of this compound and the primary amine in anhydrous methanol at 0 °C, add the aldehyde dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
If cyclization is incomplete, add p-TsOH (0.1 eq) and heat the reaction mixture to reflux until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
References
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.).
- Recent trends for chemoselectivity modulation in one-pot organic transformations. (2024).
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. [Link]
- Ugi reaction - Wikipedia. (n.d.). [Link]
- Passerini reaction - Wikipedia. (n.d.). [Link]
- Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (n.d.). Journal of the American Chemical Society. [Link]
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024).
- Recent Developments on Five-Component Reactions. (n.d.).
- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (n.d.).
- Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. (n.d.).
- Amino Acid-Protecting Groups. (2019). Chemical Reviews. [Link]
- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
- Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H). (n.d.).
- Ugi Four-Component Reactions Using Alternative Reactants. (n.d.).
Sources
Technical Support Center: Fluorescent Labeling of Proteins with 5-Aminoisatoic Anhydride
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 5-Aminoisatoic anhydride (5-AIA) for fluorescent protein labeling. This guide provides in-depth troubleshooting advice and frequently asked questions in a Q&A format to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just solutions, but the underlying scientific principles to empower your research.
Introduction to this compound Labeling
This compound (5-AIA) is a fluorogenic reagent used for the covalent labeling of proteins. It reacts with primary amino groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable and fluorescent 2-aminobenzamide derivative. A key advantage of 5-AIA is its fluorogenic nature; the reagent itself is non-fluorescent, and fluorescence is generated upon reaction with the protein, which can reduce background signal in labeling applications. The reaction also releases carbon dioxide as the only byproduct, simplifying downstream purification[1].
The resulting fluorescent conjugate typically exhibits excitation and emission maxima in the UV/blue range, characteristic of aminobenzamide compounds[2][3]. This guide will help you navigate the nuances of using 5-AIA to achieve optimal and reproducible labeling of your protein of interest.
Diagram of the Labeling Workflow
Caption: General workflow for fluorescent labeling of proteins with this compound.
Frequently Asked Questions & Troubleshooting Guide
Low or No Labeling Efficiency
Q1: I am observing very low or no fluorescence after the labeling reaction. What are the likely causes and how can I improve my labeling efficiency?
A1: Low labeling efficiency is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incorrect Buffer Composition: The presence of primary amines in your buffer (e.g., Tris, glycine) will compete with your protein for reaction with 5-AIA, significantly reducing labeling efficiency.
-
Solution: Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) or a bicarbonate buffer prior to labeling.
-
-
Suboptimal pH: The reaction of 5-AIA with primary amines is pH-dependent. At acidic pH, the amino groups are protonated (-NH3+) and are not nucleophilic enough to react.
-
Solution: The optimal pH for the reaction is typically in the range of 8.0 to 9.0. Using a 0.1 M sodium bicarbonate buffer at pH 8.3 is a good starting point[4].
-
-
Low Protein Concentration: The labeling reaction is concentration-dependent. If your protein concentration is too low, the reaction kinetics will be slow, leading to poor labeling.
-
Solution: For efficient labeling, a protein concentration of 2-10 mg/mL is generally recommended. If your protein is less concentrated, consider concentrating it before the labeling reaction[5].
-
-
Insufficient Molar Excess of 5-AIA: An insufficient amount of the labeling reagent will result in a low degree of labeling (DOL).
-
Solution: The optimal molar ratio of 5-AIA to protein depends on the number of available lysines and the desired DOL. A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein. It is advisable to perform small-scale trial conjugations with a range of molar ratios (e.g., 5:1, 10:1, 20:1) to determine the ideal conditions for your specific protein[6].
-
-
Hydrolysis of 5-AIA: this compound, like other anhydrides, is susceptible to hydrolysis in aqueous solutions. If the reagent is exposed to water for an extended period before being added to the protein, its reactivity will be diminished.
-
Solution: Always prepare a fresh stock solution of 5-AIA in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Add the 5-AIA solution to the protein solution with rapid mixing.
-
Protein Precipitation or Aggregation
Q2: My protein precipitates out of solution during or after the labeling reaction. Why is this happening and what can I do to prevent it?
A2: Protein precipitation or aggregation is often a consequence of over-labeling or suboptimal reaction conditions. The addition of the relatively hydrophobic 2-aminobenzamide moiety can increase the overall hydrophobicity of the protein, leading to aggregation.
-
Over-labeling: Attaching too many fluorescent molecules to a single protein can significantly alter its biophysical properties.
-
Solution: The most critical parameter to control is the molar ratio of 5-AIA to your protein. Reduce the molar excess of the labeling reagent. Perform a titration to find the highest degree of labeling you can achieve without inducing precipitation.
-
-
High Protein Concentration: While a higher protein concentration can improve labeling efficiency, it can also increase the likelihood of aggregation, especially for proteins prone to self-association.
-
Solution: If you suspect high concentration is the issue, try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
-
-
Inappropriate Solvent Concentration: 5-AIA is typically dissolved in an organic solvent like DMSO or DMF. A high final concentration of these solvents in the reaction mixture can denature some proteins.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10% (v/v)[6].
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.
-
Solution: Ensure your protein is stable in the chosen labeling buffer (pH 8.0-9.0). If not, you may need to perform the reaction at a lower pH (e.g., 7.5), which will slow the reaction rate but may improve protein stability. You can compensate for the slower rate by increasing the reaction time.
-
High Background Fluorescence
Q3: I am observing high background fluorescence in my final sample. What is the source of this background and how can I reduce it?
A3: High background fluorescence typically arises from unreacted, hydrolyzed 5-AIA or non-covalently bound dye.
-
Incomplete Removal of Free Dye: The most common cause of high background is the presence of residual, unreacted 5-AIA in the final sample.
-
Solution: Thorough purification of the labeled protein is crucial. Size-exclusion chromatography (e.g., using a desalting column like Sephadex G-25) is a highly effective method for separating the labeled protein from the smaller, unreacted dye molecules. Dialysis can also be used, but it is generally a slower process.
-
-
Non-specific Binding: The hydrolyzed form of 5-AIA (2-aminobenzoic acid) or the 2-aminobenzamide product may non-covalently associate with your protein.
-
Solution: Ensure your purification method is robust. Including a mild detergent in your wash buffers during purification can sometimes help to disrupt non-specific hydrophobic interactions.
-
Characterization of the Labeled Protein
Q4: How do I determine the Degree of Labeling (DOL) for my 5-AIA conjugated protein?
A4: The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using UV-Visible spectrophotometry[7][8][9][10][11]. The product of the 5-AIA reaction with a primary amine is a 2-aminobenzamide derivative, which has a characteristic absorbance maximum.
Protocol for DOL Determination:
-
Purify the Conjugate: It is essential to completely remove all unreacted 5-AIA from the labeled protein. Use a desalting column or extensive dialysis for this purpose[8].
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A280), which is the typical absorbance maximum for proteins.
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the 2-aminobenzamide adduct. For 2-aminobenzamide, this is approximately 325 nm[2].
-
-
Calculate Protein and Dye Concentrations:
-
A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
-
Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye at their respective absorbance maxima.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
| Parameter | Description |
| A280 | Absorbance of the conjugate at 280 nm |
| Amax | Absorbance of the conjugate at the λmax of the dye (~325 nm) |
| ε_protein | Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹) |
| ε_dye | Molar extinction coefficient of the 2-aminobenzamide adduct at ~325 nm (M⁻¹cm⁻¹) |
| CF | Correction Factor (A280 of dye / Amax of dye) |
Q5: My protein's activity is reduced after labeling. What could be the reason?
A5: A loss of biological activity can occur if the labeling reaction modifies amino acid residues that are critical for the protein's function.
-
Labeling of Active Site Residues: If lysine residues are present in or near the active site or a binding interface of your protein, their modification by 5-AIA can impair function.
-
Solution: Try reducing the degree of labeling by lowering the molar excess of 5-AIA. A lower DOL increases the statistical probability of leaving critical residues unmodified. If the problem persists, you may need to consider alternative labeling strategies that target different amino acid residues (e.g., cysteine-reactive dyes) or site-specific labeling methods.
-
-
Conformational Changes: The attachment of the fluorescent label can sometimes induce conformational changes in the protein that affect its activity.
-
Solution: As with active site labeling, reducing the DOL is the first step. You can also try performing the labeling reaction under different conditions (e.g., lower temperature, different pH) that might be less harsh on the protein's structure.
-
Experimental Protocols
Step-by-Step Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve or exchange your protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
-
-
5-AIA Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the desired molar excess of the 5-AIA solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions, which will typically be the first colored band to elute from the column.
-
Logical Troubleshooting Diagram
Caption: Troubleshooting decision tree for 5-AIA protein labeling.
References
- Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation. Organic & Biomolecular Chemistry. [Link]
- Optimizing the labeling of proteins. Molecular Devices. [Link]
- Sensitive detection of proteins in polyacrylamide gel via isatoic anhydride derivatization: Introduction of a low-cost fluorescent prelabeling procedure. PubMed. [Link]
- A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. PubMed. [Link]
- Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. PubMed Central. [Link]
- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH on Spectral Behaviour. Indian Journal of Chemistry. [Link]
- Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness. PubMed Central. [Link]
- User Guide of Protein Labeling Kit (Alexa Fluor™ 488). Yumpu. [Link]
- Degree of Labeling Explanation.
- How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
- 5-Aminolevulinic Acid (5-ALA)-Induced Protoporphyrin IX Fluorescence by Glioma Cells—A Fluorescence Microscopy Clinical Study. PubMed Central. [Link]
- Degree of labeling (DOL) step by step. Abberior. [Link]
- Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn(ii)
- Isatoic Anhydride. IV. Reactions with Various Nucleophiles.
- The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. PubMed. [Link]
- Degree-of-labeling (DOL). NanoTemper Technologies. [Link]
- Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence of [bmin]Br.
- A Bright Monomeric Near-Infrared Fluorescent Protein with an Excitation Peak at 633 nm for Labeling Cellular Protein and Reporting Protein-Protein Interaction. PubMed. [Link]
- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central. [Link]
- Fluorescent labeling of pectic oligosaccharides with 2-aminobenzamide and enzyme assay for pectin. PubMed. [Link]
- Isatoic anhydride derivatives and applications thereof.
- Labeling of fusion proteins with synthetic fluorophores in live cells. PubMed Central. [Link]
- pH of the reaction of acid anhydrides with amine groups to form amide bonds?
- Labeling of porphobilinogen deaminase by radioactive 5-aminolevulinic acid in isolated developing pea chloroplasts. PubMed. [Link]
- Reversible blocking of amino groups with citraconic anhydride. SciSpace. [Link]
- Site-directed fluorescence approaches to monitor the structural dynamics of proteins using intrinsic Trp and labeled with extrinsic fluorophores.
- Immobilization of protein ligands with methyl vinyl ether-maleic anhydride copolymer. PubMed. [Link]
- Fluorescence of Phytochrome Adducts with Synthetic Locked Chromophores. PubMed Central. [Link]
- Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]
- Polysaccharide labeling with N-methylisatoic anhydride: generation of ultraviolet chromophores and blue fluorophores. PubMed. [Link]
- Reversible blocking of amino groups with citraconic anhydride. PubMed Central. [Link]
- Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H).
- Absolute quantum yield measurements of fluorescent proteins using a plasmonic nanocavity.
- Identification and Quantification of in Vitro Adduct Formation Between Protein Reactive Xenobiotics and a Lysine-Containing Model Peptide. PubMed. [Link]
- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- [Reversible acylation of protein amino groups with phthalic anhydride. Application to muscle parvalbumins]. PubMed. [Link]
- Protein stability and surface electrostatics: a charged rel
- Contribution of hydrogen bonds to protein stability. PubMed Central. [Link]
- Fluorescence of Phytochrome Adducts with Synthetic Locked Chromophores.
- Fluorescence quantum yield and photochemistry of bacteriophytochrome constructs. PubMed. [Link]
- Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling. Liberty University. [Link]
Sources
- 1. Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn(ii) and PPi ions, assay for alkaline phosphatase, and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Enhancing the stability of 5-Aminoisatoic anhydride under reaction conditions
A Guide to Enhancing Stability and Troubleshooting Reactions
Welcome to the Technical Support Center for 5-Aminoisatoic Anhydride (5-AIA). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, I have compiled this guide to address the common stability challenges associated with 5-AIA and to provide practical, field-proven solutions to enhance its performance under various reaction conditions. Our focus is on understanding the "why" behind the experimental choices, ensuring the integrity and reproducibility of your results.
Introduction: The Challenge of 5-AIA Stability
This compound is a valuable building block, particularly in the synthesis of quinazolinones and other heterocyclic scaffolds of medicinal importance.[1][2] However, its utility is often hampered by the inherent instability of the anhydride ring. The primary modes of degradation involve nucleophilic attack, leading to ring-opening, and decarboxylation, which can be accelerated by heat and certain reaction conditions.[3] The presence of the electron-donating amino group at the 5-position can further influence the reactivity of the anhydride, making it more susceptible to certain degradation pathways compared to its unsubstituted counterpart.[4][5]
This guide will provide a structured approach to mitigating these stability issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My 5-AIA appears to be degrading in solution even before I initiate my reaction. What are the likely causes and how can I prevent this?
Answer:
Pre-reaction degradation of 5-AIA in solution is a common issue and is almost always due to the presence of nucleophilic contaminants in your solvent or on your glassware. The anhydride ring is highly susceptible to attack by even weak nucleophiles.
Causality:
-
Hydrolysis: Trace amounts of water in your solvent will lead to the hydrolysis of 5-AIA to 5-aminoanthranilic acid and carbon dioxide.[3] This is often the primary culprit.
-
Alcoholysis: If you are using an alcohol as a solvent or if it is present as an impurity, it will react with 5-AIA to form the corresponding 5-aminoanthranilate ester and carbon dioxide.[3]
Troubleshooting Protocol:
-
Rigorous Solvent Drying:
-
Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone for ethers, calcium hydride for hydrocarbons) and stored under an inert atmosphere (Nitrogen or Argon).
-
For highly sensitive reactions, consider using commercially available anhydrous solvents packaged under an inert atmosphere.
-
-
Glassware Preparation:
-
All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas immediately before use.
-
Flame-drying of glassware under vacuum is also a highly effective method to remove adsorbed moisture.
-
-
Inert Atmosphere:
-
Conduct all manipulations of 5-AIA, including weighing and dissolution, under a dry, inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
FAQ 2: I am observing significant byproduct formation in my reaction of 5-AIA with a primary amine. How can I improve the selectivity towards my desired product?
Answer:
Side reactions with primary amines are often related to the reaction conditions and the relative reactivity of the different electrophilic sites in 5-AIA. The primary amine can act as both a nucleophile and a base, leading to undesired pathways.
Causality:
-
Competing Nucleophilic Attack: While the desired reaction is the attack of the amine at the C4 carbonyl followed by cyclization, the amine can also attack the C2 carbonyl. This can lead to the formation of urea byproducts.
-
Base-Mediated Decomposition: If the amine is particularly basic, it can promote the decomposition of 5-AIA through deprotonation and subsequent ring-opening.
Troubleshooting Protocol:
-
Control of Stoichiometry:
-
Use a precise stoichiometry of the amine. An excess of a highly nucleophilic amine can lead to the formation of byproducts. Start with a 1:1 molar ratio of 5-AIA to your amine and optimize from there.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote side reactions and decomposition. Consider starting at room temperature or even 0°C.
-
-
Order of Addition:
-
Slowly add the amine to a solution of 5-AIA. This maintains a low concentration of the nucleophile and can favor the desired reaction pathway.
-
-
Use of a Non-Nucleophilic Base:
-
If a base is required to neutralize any acid formed during the reaction, use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). This prevents the base from competing with your primary amine as a nucleophile.[6]
-
FAQ 3: My reaction is sluggish, and upon heating to increase the rate, I see a significant decrease in yield and the formation of a complex mixture. What is happening?
Answer:
Thermal instability is a key challenge with 5-AIA. Heating can accelerate not only the desired reaction but also various decomposition pathways.
Causality:
-
Thermal Decarboxylation: Isatoic anhydrides can undergo thermal decarboxylation to form a highly reactive benzynone intermediate, which can then polymerize or react non-selectively with other components in the reaction mixture.[7][8][9]
-
Increased Rate of Side Reactions: As mentioned in FAQ 2, higher temperatures will increase the rates of all possible reactions, often leading to a decrease in selectivity for the desired product.
Troubleshooting Protocol:
-
Optimize Solvent Choice:
-
Select a solvent in which both reactants are highly soluble at a lower temperature. This may require screening several anhydrous solvents.
-
Aprotic polar solvents like DMF, DMAc, or NMP can be effective but must be scrupulously dried, as they are notoriously hygroscopic.
-
-
Catalysis:
-
Instead of increasing the temperature, consider the use of a catalyst to accelerate the reaction. For the synthesis of quinazolinones from 5-AIA, acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids can be effective.[1]
-
-
Microwave-Assisted Synthesis:
-
Microwave irradiation can sometimes provide the necessary activation energy for the desired reaction in a much shorter time frame, minimizing the opportunity for thermal decomposition. Careful control of the temperature and reaction time is crucial.
-
Visualizing Decomposition Pathways and Experimental Workflows
To better understand the challenges and solutions, the following diagrams illustrate key concepts.
Diagram 1: Major Decomposition Pathways of this compound
Caption: Primary degradation routes of 5-AIA.
Diagram 2: Recommended Workflow for Reactions with 5-AIA
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
While specific kinetic data for 5-AIA is scarce in the literature, we can extrapolate from related compounds to provide general guidelines. The following table summarizes key parameters to consider.
| Parameter | Recommended Range/Condition | Rationale & Notes |
| Reaction Temperature | 0°C to Room Temperature | Minimizes thermal decarboxylation and improves selectivity. Higher temperatures should only be explored after other optimizations fail. |
| pH | Neutral to slightly acidic (5-7) | Avoids base-catalyzed ring-opening. Strong acids can protonate the amino group, deactivating the ring. |
| Solvent Polarity | Aprotic Polar (e.g., Anhydrous DMF, Acetonitrile) | Good solubility for 5-AIA and many reactants. Must be rigorously dried to prevent hydrolysis. |
| Water Content in Solvent | < 50 ppm | Water is a primary cause of decomposition via hydrolysis. |
Conclusion
The successful application of this compound in synthesis hinges on a thorough understanding of its stability profile and the implementation of meticulous experimental techniques. By controlling key parameters such as moisture, temperature, and pH, and by employing a logical troubleshooting approach, researchers can significantly enhance the stability of 5-AIA and achieve higher yields and purer products. This guide serves as a starting point for developing robust and reproducible protocols for your specific application. For further inquiries, please do not hesitate to contact our technical support team.
References
- Madabhushi, S., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1035.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- El-Sayed, M. A. A. (2021). Synthetic studies toward biologically active quinazolinones. University of Massachusetts Dartmouth.
- Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 176-182.
- Gaikwad, S. V., et al. (2019). One-pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Dimethylsulfoxide as a Methylene Bridge Source. ResearchGate.
- Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?
- Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
- Neuman, R. C. (2005). Chapter 14: Substituent Effects.
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219.
- Kamal, A., & Sattur, P. B. (1981). The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one. Journal of the Chemical Society, Perkin Transactions 1, 255-257.
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219.
- Wikipedia. (n.d.). Decarboxylation.
- Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).
- de Oliveira, A. C., et al. (2020). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules, 25(11), 2581.
- LibreTexts. (2020). 14.3: Substituent Effects.
- Khan Academy. (2014). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry.
- Brown, G., & Brown, D. J. (1967). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London), (8), 370-371.
- Kumar, A., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(1), 161-170.
- Beck, G., & Heitzer, H. (1982). U.S. Patent No. 4,316,020. Washington, DC: U.S. Patent and Trademark Office.
- Coppola, G. M. (1980). Isatoic anhydrides and their uses in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 17(4), 505-536.
- Parrish, B., et al. (2012). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. Journal of Visualized Experiments, (65), e3942.
- Al-Obaidi, A., & Al-Ghezi, M. K. S. (2022). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. ResearchGate.
- Mata, C., & Carta, R. (2004). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Chemical Engineering Education, 38(2), 148-153.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- LibreTexts. (n.d.). 13.6. Reactions with Anhydride Electrophiles.
- Wikipedia. (n.d.). Isatoic anhydride.
- Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(24), 8003–8008.
- Briody, J. M., & Satchell, D. P. N. (1968). Acylation. Part XVII. The aminolysis and hydrolysis of carboxylic and thiolcarboxylic anhydrides. Journal of the Chemical Society B: Physical Organic, 88-92.
- LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides.
- Fiveable. (n.d.). 21.5 Chemistry of Acid Anhydrides.
- De Geest, D. J., et al. (2019). U.S. Patent Application No. 16/099,692.
- De Geest, D. J., et al. (2015). International Publication No. WO 2015/163952 A1.
- Clark, R. H., & Wagner, E. C. (1949). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES1. The Journal of Organic Chemistry, 14(6), 1079–1091.
- Zirngibl, L., & Kunz, W. (1982). U.S. Patent No. 4,328,339. Washington, DC: U.S. Patent and Trademark Office.
- Le-roux, M. (2015). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem.
- Raczyńska, E. D., & Stępniewski, T. M. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(21), 5038.
- Shah, P., et al. (2022). Influence of Different Amino Acids on the Aerosolization, Stability and Cytotoxicity of Spray-Dried Cannabidiol Dry Powder for Inhalation. Pharmaceutics, 14(9), 1804.
Sources
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. Research Portal [repository.lib.umassd.edu]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Isolating Pure Products from 5-Aminoisatoic Anhydride Reactions
Prepared by the BenchChem Senior Application Scientist Team January 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-aminoisatoic anhydride. This guide provides in-depth, field-proven troubleshooting advice and frequently asked questions to help you navigate the critical work-up and purification stages of your reactions, ensuring the isolation of pure, high-quality products. Our focus is on explaining the causality behind experimental choices, empowering you to adapt and optimize procedures for your specific target molecules.
Understanding the Chemistry: Common Reactions and Purification Challenges
This compound is a versatile reagent, primarily used as a precursor for synthesizing substituted anthranilamides and a variety of heterocyclic scaffolds, most notably quinazolinones.[1] The anhydride ring is readily opened by nucleophiles, such as amines or alcohols, with the concurrent loss of carbon dioxide.[1]
While the reactions are often straightforward, the primary challenge lies in separating the desired product from unreacted starting materials, byproducts of side reactions, and the nucleophile itself. The products, typically aromatic amides or N-heterocycles, often possess moderate to high polarity and may contain basic nitrogen atoms, which introduces specific purification hurdles.
Troubleshooting Guide: From Reaction Quench to Pure Compound
This section addresses the most common issues encountered during the work-up and purification of products derived from this compound.
Question: My reaction mixture is a complex slurry, and I'm unsure how to begin the work-up. What is the first and most critical step?
Answer: The first step is a controlled quench . The goal is to safely neutralize any remaining reactive species and transition the reaction mixture into a biphasic system suitable for extraction.
-
Causality: this compound reacts with water (hydrolysis) to form 5-aminoanthranilic acid and CO2.[1] Many reactions are run in polar, water-miscible solvents like DMF or DMSO. A direct quench into water is often the best approach.
-
Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly and with stirring into a volume of cold water (typically 5-10 times the reaction volume). This often precipitates the crude product if it is sparingly soluble in water.
-
If a precipitate forms, it can be collected by filtration, washed with water, and then subjected to further purification (e.g., recrystallization or chromatography).
-
If no precipitate forms or if the product is expected to be water-soluble, proceed directly to extraction.
-
Question: I'm performing a liquid-liquid extraction, but my product yield is very low. Where did my product go?
Answer: Low recovery during extraction is typically due to an incorrect choice of solvent or improper pH adjustment, leading to the product remaining in the aqueous layer.
-
Expertise & Experience: The products of these reactions (anthranilamides, quinazolinones) are often polar and may contain basic nitrogen atoms. These characteristics can increase their solubility in the aqueous phase, especially under acidic conditions where the basic nitrogens become protonated.
-
Troubleshooting Steps:
-
Check the pH of the Aqueous Layer: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) by adding a saturated solution of sodium bicarbonate (NaHCO₃). This deprotonates any amine salts, making them less water-soluble and more extractable into an organic solvent.
-
Increase Solvent Polarity: If you are using a non-polar solvent like hexanes or diethyl ether, your product may be too polar to be extracted efficiently. Switch to a more polar extraction solvent such as ethyl acetate or dichloromethane (DCM). For very polar products, a mixture like DCM/isopropanol might be necessary.[2]
-
Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. A standard practice is to extract the aqueous layer three times (e.g., 3 x 50 mL instead of 1 x 150 mL).
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving them into the organic layer.[2]
-
Question: After removing the solvent, my product is a persistent oil and refuses to crystallize. How can I induce solidification?
Answer: "Oiling out" is a common problem in crystallization, often caused by the presence of impurities that disrupt crystal lattice formation or by cooling the solution too quickly.[3]
-
Trustworthiness of the Protocol: The key to successful crystallization is achieving slow, controlled supersaturation.
-
Solutions to Try in Sequence:
-
Scratching: Use a glass rod to vigorously scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the supersaturated solution to initiate crystallization.[3]
-
Reduce Cooling Rate: If you are cooling the solution in an ice bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator (4 °C) rather than a freezer.
-
Solvent System Adjustment: The chosen solvent may be too good a solvent. Add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify it. Let this mixture stand. Common anti-solvents for polar compounds are hexanes or heptane.
-
Pre-Purification: If oiling persists, it is a strong indicator of significant impurities. Purify a small amount of the crude oil by flash chromatography to obtain a pure sample, which can then be used to develop a reliable crystallization protocol and generate seed crystals.
-
Question: My purified product is contaminated with unreacted this compound or 5-aminoanthranilic acid. How can I remove these?
Answer: Both the starting anhydride and its hydrolysis product are amphoteric, containing a basic amine and an acidic (or potentially acidic) functionality. This property can be exploited for their removal using acid/base washes.
-
Causality: The amino group can be protonated with acid, and the carboxylic acid (from hydrolysis) can be deprotonated with a base, rendering them water-soluble as salts.
-
Work-up Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will extract the basic starting materials into the aqueous layer. Caution: This step should only be performed if your desired product is not acid-sensitive.[4]
-
Next, wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove any acidic impurities.
-
Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Question: I am trying to purify my basic, nitrogen-containing product on a silica gel column, but the peaks are streaking badly.
Answer: Peak tailing or streaking of basic compounds on silica gel is a classic problem caused by the interaction of the basic analyte with the acidic silanol (Si-OH) groups on the silica surface.[3] This leads to poor separation and low recovery.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier to the mobile phase (eluent). The most common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[3] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.
-
Use a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying basic compounds.[3]
-
Consider Reversed-Phase Chromatography: For highly polar or basic compounds, reversed-phase flash chromatography (using a C18-functionalized silica stationary phase and polar mobile phases like water/acetonitrile or water/methanol) can provide superior separation.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to watch for in reactions with this compound? A plausible byproduct, especially when using bases like sodium hydride for N-alkylation, can arise from complex reaction pathways, potentially leading to compounds like benzyl aldehyde or corresponding benzyl esters if benzyl halides are used.[6] In reactions designed to form anthranilamides, cyclization to a quinazolinone can sometimes occur as a side reaction, particularly at elevated temperatures.[7][8] The most common impurity is often the hydrolysis product, 5-aminoanthranilic acid, from exposure to adventitious water.
Q2: How do I select an appropriate solvent system for recrystallization? The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For the aromatic amides and heterocycles typically produced, common solvent systems include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or ethanol/water.[9] You can determine a good solvent by testing the solubility of a small amount of your crude product in various solvents in a test tube.
Q3: My product is not UV-active. How can I monitor the purification by TLC or column chromatography? If your compound lacks a UV chromophore, you must use a visualization stain for TLC. After eluting the TLC plate, let it dry completely, then dip it into a staining solution. Common general-purpose stains include potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM), which react with a wide variety of organic compounds.[3]
Q4: What are the key safety considerations when working with this compound? Like many anhydrides, this compound is a fine powder and can be an irritant. It is also moisture-sensitive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualized Workflows and Protocols
Diagram 1: General Work-up & Purification Workflow
This diagram illustrates the typical sequence of steps for isolating a product from a this compound reaction.
Caption: General workflow for work-up and purification.
Protocol 1: Standard Extractive Work-up
This protocol is suitable for neutral or basic products that are soluble in common organic solvents.
-
Quench: Cool the reaction mixture (e.g., in DMF) to room temperature. Pour it into a beaker containing 10 volumes of deionized water with stirring.
-
Neutralize: Adjust the pH of the aqueous slurry to ~8 using a saturated NaHCO₃ solution.
-
Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Wash: Combine the organic layers. Wash sequentially with water (1x) and then saturated aqueous NaCl (brine) (1x). The brine wash helps to remove dissolved water from the organic phase.
-
Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol is for purifying compounds when crystallization is ineffective or the crude mixture is complex.[10][11]
-
Select Eluent: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate) that gives your desired product an Rf value of ~0.3. If the compound is basic and streaks, add 0.5% triethylamine to the eluent.[3]
-
Pack Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude material.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elute: Add the eluent to the column and apply positive pressure (using compressed air or nitrogen) to achieve a steady flow rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data for Quick Reference
Table 1: Common Solvents for Extraction & Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Anti-solvent for crystallization, non-polar eluent |
| Diethyl Ether | 2.8 | 35 | Extraction of less polar compounds |
| Dichloromethane (DCM) | 3.1 | 40 | General extraction, chromatography eluent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | General extraction for moderately polar compounds |
| 2-Propanol (IPA) | 4.0 | 82 | Crystallization solvent |
| Ethanol (EtOH) | 4.3 | 78 | Crystallization solvent |
| Methanol (MeOH) | 5.1 | 65 | Highly polar eluent, crystallization solvent |
| Water | 10.2 | 100 | Quenching, aqueous phase in extraction |
References
- Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications.
- Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design - ACS Publications.
- Synthesis of Liquid Crystalline Aromatic Amide Compounds. Chemical Journal of Chinese Universities.
- Extraction techniques for analysis of aroma compounds. ResearchGate.
- Method for extraction of aromatic hydrocarbons from oils using a solvent mixture. Google Patents.
- How can I isolate a highly polar compound from an aqueous solution? ResearchGate.
- Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry.
- Process for preparing anthranilamides. Google Patents.
- Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. National Institutes of Health (NIH).
- Process for extraction of aromatics from petroleum streams. Google Patents.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
- A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. ResearchGate.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Flash Chromatography: Principles & Applications. Phenomenex.
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society.
- Isatoic anhydride. Organic Syntheses Procedure.
- Preparation of anthranilamides. Google Patents.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Isatoic anhydride. Wikipedia.
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine.
- Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.
- Workup: Amines. University of Rochester, Department of Chemistry.
- Synthesis of novel liquid crystal compounds with aromatic amide mesogenic cores. Journal of the Chinese Chemical Society.
- Chemistry of Acid Anhydrides. Chemistry LibreTexts.
- Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts.
- Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts.
- The reactions of acid anhydrides with ammonia and primary amines. Chemguide.
- Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
- The plausible mechanism for the formation of byproducts during the reaction of synthesis of N-benzylated isatoic anhydride. ResearchGate.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Alcoholysis and Hydrolysis of Acid Anhydrides. YouTube.
- Organic acid anhydride. Wikipedia.
- Acid Anhydride to Ester Mechanism. YouTube.
Sources
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 11. orgsyn.org [orgsyn.org]
Validation & Comparative
A-Senior Application Scientist's Guide to 1H NMR Spectral Analysis: 5-Aminoisatoic Anhydride vs. Its Hydrolysis Product
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and heterocyclic compounds, 5-Aminoisatoic anhydride stands as a versatile building block. Its utility stems from the reactive anhydride moiety, which is susceptible to nucleophilic attack, leading to a diverse array of functionalized anthranilic acid derivatives. Monitoring the conversion of this starting material is paramount to ensure reaction completion and product purity. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers an unparalleled, non-destructive window into the molecular structure, providing definitive evidence of chemical transformation.[1][2]
This guide provides an in-depth comparison of the ¹H NMR spectra of this compound and its corresponding hydrolysis product, 2,5-diaminobenzoic acid. We will dissect the spectral features of each compound, explain the causal relationships behind the observed chemical shifts and splitting patterns, and present a validated protocol for the hydrolysis reaction. This analysis serves as a practical reference for researchers, scientists, and drug development professionals.
The ¹H NMR Spectrum of this compound: A Baseline Signature
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region is of particular interest, showcasing three distinct protons on the benzene ring. The position of these signals is influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing anhydride ring.[3][4]
Analysis in DMSO-d₆:
When analyzing compounds with amine (-NH₂) or carboxylic acid (-COOH) functionalities, the choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it forms hydrogen bonds with N-H and O-H protons, shifting their resonance to a more downfield and observable region of the spectrum, and often sharpening the peaks.[5][6]
The expected ¹H NMR spectrum of this compound in DMSO-d₆ exhibits the following key signals:
-
A broad singlet corresponding to the two protons of the primary amine (-NH₂). The chemical shift of these protons can be variable due to hydrogen bonding with the solvent and trace amounts of water.
-
A singlet (or a doublet with a small coupling constant) for the proton at the C4 position. This proton is ortho to the amine group and meta to the anhydride functionality.
-
A doublet of doublets for the proton at the C6 position. This proton is meta to the amine group and ortho to the anhydride ring.
-
A doublet for the proton at the C2 position. This proton is ortho to the anhydride's nitrogen and meta to the amine group.
-
A broad singlet for the N-H proton of the anhydride ring. This proton is often exchangeable and its signal can be broad.
The electron-donating amino group tends to shield the ortho and para protons, shifting their signals upfield (to a lower ppm value), while the electron-withdrawing anhydride ring deshields the ortho protons, shifting them downfield.[7][8]
The Transformation: Hydrolysis to 2,5-Diaminobenzoic Acid
A fundamental reaction of this compound is its hydrolysis, which involves the nucleophilic attack of water on one of the carbonyl groups of the anhydride ring. This leads to ring-opening and, upon decarboxylation (loss of CO₂), the formation of 2,5-diaminobenzoic acid. This transformation results in significant and predictable changes in the ¹H NMR spectrum, serving as a clear indicator of a successful reaction.
Experimental Protocol: Hydrolysis of this compound
This protocol outlines a standard procedure for the hydrolysis of this compound.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Distilled water
-
Stir plate and stir bar
-
pH paper or pH meter
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, suspend this compound in a 1 M NaOH solution. Stir the mixture at room temperature.
-
Hydrolysis: The anhydride ring will open upon reaction with the hydroxide ions. The reaction can be gently heated to ensure completion.
-
Neutralization: Cool the reaction mixture in an ice bath. Slowly add 1 M HCl to neutralize the solution and precipitate the product. Monitor the pH, aiming for the isoelectric point of the amino acid (typically around pH 6-7).
-
Isolation: Collect the precipitated 2,5-diaminobenzoic acid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold distilled water to remove any residual salts.
-
Drying: Dry the product under vacuum or in a desiccator.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
The ¹H NMR Spectrum of 2,5-Diaminobenzoic Acid: The Product Signature
The successful hydrolysis and decarboxylation of this compound to form 2,5-diaminobenzoic acid is unequivocally confirmed by the distinct features of the product's ¹H NMR spectrum.
Analysis in DMSO-d₆:
The spectrum of 2,5-diaminobenzoic acid in DMSO-d₆ will display signals for the aromatic protons, the two primary amine protons, and the carboxylic acid proton.
-
A broad singlet for the carboxylic acid proton (-COOH). This signal is typically found far downfield.
-
Two distinct broad singlets for the protons of the two primary amine groups (-NH₂).
-
Aromatic protons: The substitution pattern (at positions 1, 2, and 5) will result in three aromatic protons with specific splitting patterns, influenced by the two electron-donating amino groups and the electron-withdrawing carboxylic acid group.
Comparative Analysis: Reactant vs. Product
The most compelling evidence for the chemical transformation lies in the direct comparison of the ¹H NMR spectra of the starting material and the product.
| Proton Type | This compound (Reactant) | 2,5-Diaminobenzoic Acid (Product) | Reason for Change |
| Anhydride N-H | Present (broad singlet) | Absent | Ring-opening of the anhydride. |
| Carboxylic Acid O-H | Absent | Present (broad singlet, downfield) | Formation of the carboxylic acid group. |
| Aromatic Protons | Signals corresponding to the anhydride-substituted ring. | Signals shifted due to the replacement of the anhydride with a carboxylic acid and an additional amino group. | Change in the electronic environment of the aromatic ring. |
| Amine Protons | One set of -NH₂ protons. | Two distinct sets of -NH₂ protons. | Formation of a second primary amine group. |
Key Spectral Changes to Confirm Reaction Success:
-
Disappearance of the Anhydride N-H Signal: The most definitive evidence of reaction completion is the complete disappearance of the signal corresponding to the N-H proton of the isatoic anhydride ring.
-
Appearance of the Carboxylic Acid O-H Signal: Concurrently, a new, typically broad singlet will appear in the downfield region of the spectrum (often >10 ppm), which is characteristic of a carboxylic acid proton.
-
Shift in Aromatic Signals: The chemical shifts and splitting patterns of the aromatic protons will change significantly due to the altered electronic environment of the benzene ring. The presence of two electron-donating amino groups and one electron-withdrawing carboxylic acid group will dictate the new positions of these signals.
-
Appearance of a Second Amine Signal: The formation of a second primary amine group will result in a new broad singlet in the amine proton region of the spectrum.
Conclusion
¹H NMR spectroscopy provides a robust and definitive method for monitoring the hydrolysis of this compound. By comparing the spectrum of the reaction mixture to that of the starting material, a researcher can unequivocally determine the extent of the conversion to 2,5-diaminobenzoic acid. The key diagnostic signals—the disappearance of the anhydride N-H proton and the appearance of the carboxylic acid O-H proton—serve as unambiguous indicators of a successful ring-opening reaction. This guide equips the modern researcher with the foundational knowledge to confidently employ ¹H NMR for the structural elucidation and reaction monitoring of this important class of heterocyclic compounds.
References
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
- Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons.
- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Michigan State University. (n.d.). NMR Spectroscopy.
- Quora. (2019). How to perform NMR spectroscopy structure determination.
- Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39.
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- ResearchGate. (n.d.). ¹H NMR data of compounds 2-5 in DMSO-d6 (δ in ppm, 500 MHz for ¹H).
- Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).
- Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF).
- Royal Society of Chemistry. (n.d.). ¹H NMR (DMSO-d6).
- Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (n.d.). ¹H NMR data (in DMSO-d6) for the synthesized molecules.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0032523).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099).
- Supplementary Information. (n.d.). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid.
- PubChem. (n.d.). 2,5-Diaminobenzoic Acid.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001123).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0003355).
- ResearchGate. (n.d.). ¹H NMR spectrum (DMSO-d6, 200 MHz) of the hard segment based on DAS.
- PubChem. (n.d.). Isatoic Anhydride.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. quora.com [quora.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]
A Senior Application Scientist's Guide to Mass Spectrometry for Confirming the Structure of 5-Aminoisatoic Anhydride Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. 5-Aminoisatoic anhydride and its derivatives are versatile precursors in the synthesis of a wide array of pharmacologically active heterocyclic compounds.[1][2] Their structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final products. This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation of these important molecules, grounded in experimental data and field-proven insights.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic molecules.[3][4] By ionizing a sample and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can gain precise information about a molecule's elemental composition and connectivity. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), we can piece together the molecular puzzle by analyzing the masses of the fragments.[3][4][5]
Why Causality in Experimental Choices Matters
The choice of a specific mass spectrometry method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical question at hand. For this compound derivatives, which can vary in polarity, volatility, and thermal stability, a thoughtful selection of ionization and analysis techniques is crucial for obtaining meaningful data. This guide will delve into the rationale behind these choices, empowering you to design robust and self-validating analytical workflows.
Comparing Mass Spectrometry Techniques for this compound Derivatives
The two most common approaches for analyzing small organic molecules like this compound derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them hinges primarily on the volatility and thermal stability of the derivative.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds in the liquid phase based on their interactions with a stationary phase before ionization and mass analysis. |
| Ionization | Primarily Electron Ionization (EI). | Primarily Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Best Suited For | Volatile, thermally stable, and less polar this compound derivatives. | A wide range of derivatives, including non-volatile, thermally labile, and polar compounds. |
| Fragmentation | Extensive fragmentation is common with EI, providing rich structural information.[6][7] | Softer ionization with ESI often results in a prominent molecular ion, with fragmentation induced in a collision cell (MS/MS).[8] |
| Sample Derivatization | May be required to increase volatility. | Can be used to enhance ionization efficiency.[9][10] |
A Deeper Dive into Ionization Techniques
Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation patterns.[4] The resulting mass spectrum is a "fingerprint" of the molecule, which can be compared against spectral libraries like the NIST database for identification.[11]
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[8][12] ESI generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[8] This is particularly advantageous for confirming the molecular weight of the derivative. Structural information is then obtained through tandem mass spectrometry (MS/MS).[8]
Experimental Workflow for Structural Confirmation
The following workflow provides a robust framework for the analysis of a novel this compound derivative.
Caption: A generalized workflow for the mass spectrometry analysis of this compound derivatives.
PART 1: Sample Preparation Protocol
A self-validating protocol necessitates careful sample preparation to ensure reproducibility and avoid artifacts.
-
Solubilization: Dissolve approximately 1 mg of the synthesized this compound derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof). For GC-MS, a more volatile solvent like dichloromethane may be preferred.
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the chromatography system.
-
Control Sample: Prepare a blank sample containing only the solvent to identify any background signals.
PART 2: LC-MS/MS Analysis Protocol
This protocol is generally applicable to a wide range of this compound derivatives.
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap or Q-TOF instrument).[13][14][15]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a good starting point for many derivatives.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.[13][15] The formic acid aids in the protonation of the analyte for positive-ion ESI.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these compounds due to the presence of the amino group.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺. For high-resolution instruments, this will provide an accurate mass measurement, which can be used to determine the elemental composition.[16][17]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Ramping the collision energy will generate a fragmentation spectrum that provides structural information.
-
Interpreting the Mass Spectra: Fragmentation Patterns
The fragmentation of this compound and its derivatives in the mass spectrometer provides crucial clues to their structure.
Core Fragmentation of this compound
The molecular weight of this compound is 178.15 g/mol . Under ESI-MS, it will be observed as the [M+H]⁺ ion at m/z 179.
Caption: Proposed fragmentation pathway for protonated this compound.
A key fragmentation pathway involves the loss of carbon dioxide (44 Da) from the anhydride moiety. Further fragmentation can occur through the loss of carbon monoxide (28 Da).
Influence of Substituents on Fragmentation
Derivatives of this compound will exhibit characteristic fragmentation patterns influenced by the nature and position of the substituent. For example, an N-acylated derivative will likely show a prominent fragment corresponding to the acyl group.
Hypothetical Example: N-Acetyl-5-Aminoisatoic Anhydride
-
Molecular Weight: 220.18 g/mol
-
[M+H]⁺: m/z 221
-
Key Fragments:
-
Loss of ketene (CH₂=C=O) from the acetyl group (-42 Da) leading to a fragment at m/z 179 (the protonated this compound).
-
Loss of the entire acetyl group (-43 Da) resulting in a fragment at m/z 178.
-
Fragments arising from the core this compound structure.
-
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation
For unequivocal structure confirmation, high-resolution mass spectrometry is unparalleled.[16][17] HRMS instruments can measure m/z values with high accuracy (typically < 5 ppm), allowing for the determination of the elemental formula of the molecular ion and its fragments. This level of certainty is often required for publications and patent applications.
| Parameter | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, Q-TOF) |
| Mass Accuracy | Typically to one decimal place (e.g., m/z 179.1) | To several decimal places (e.g., m/z 179.0498) |
| Elemental Composition | Cannot be unambiguously determined. | Can be determined from the accurate mass. |
| Confidence in Identification | Moderate, relies heavily on fragmentation patterns and retention time. | High, provides strong evidence for the proposed structure. |
Conclusion: A Multi-Faceted Approach to Structural Integrity
Confirming the structure of this compound derivatives requires a thoughtful and systematic application of mass spectrometry. While GC-MS can be a valuable tool for volatile and thermally stable analogs, LC-MS/MS offers greater versatility for the diverse range of potential derivatives. The use of soft ionization techniques like ESI is crucial for preserving the molecular ion, while tandem mass spectrometry and high-resolution mass analysis provide the detailed structural information necessary for unambiguous confirmation. By understanding the principles behind these techniques and applying the robust protocols outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.
References
- ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview) | Request PDF.
- Chapter 5. (n.d.).
- National Institute of Standards and Technology. (n.d.). Isatoic anhydride. NIST WebBook.
- PubMed. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
- PubChem. (n.d.). Isatoic Anhydride.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
- Apple Academic Press. (n.d.). High-Resolution Mass Spectrometry and Its Diverse Applications.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides.
- ACS Publications. (n.d.). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.
- (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- ResearchGate. (2025, December 22). High resolution mass spectrometry for structural identification of metabolites in metabolomics | Request PDF.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
- ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry 2. Acylation.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- National Center for Biotechnology Information. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
- YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A.
- National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- MDPI. (n.d.). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma.
- National Center for Biotechnology Information. (n.d.). Chemical derivatization of histones for facilitated analysis by mass spectrometry.
- PubMed. (2008, September 1). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide.
- MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques.
- ResearchGate. (2025, October 15). (PDF) Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma.
- (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ddtjournal.com [ddtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Isatoic anhydride [webbook.nist.gov]
- 12. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Apple Academic Press [appleacademicpress.com]
- 17. researchgate.net [researchgate.net]
5-Aminoisatoic anhydride vs. isatoic anhydride in the synthesis of quinazolinones: a yield comparison
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of 5-aminoisatoic anhydride and its parent compound, isatoic anhydride, as starting materials for the synthesis of quinazolinone derivatives. Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The choice of starting material can significantly impact reaction efficiency, yield, and the potential for functional group diversification. This guide offers experimental protocols, a discussion of reaction mechanisms, and a comparative analysis of reported yields to inform your synthetic strategy.
Introduction: The Significance of the Isatoic Anhydride Scaffold
Isatoic anhydride is a versatile and widely used precursor for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. Its utility stems from its ability to react with a broad range of nucleophiles, leading to the formation of 2-aminobenzamide intermediates, which can then undergo cyclization to form the quinazolinone core. A common and efficient approach is the one-pot, three-component reaction involving isatoic anhydride, an amine, and an aldehyde. This method offers high atom economy and allows for the rapid generation of diverse libraries of quinazolinone derivatives.
The introduction of a substituent on the isatoic anhydride ring, such as the amino group at the 5-position, provides a strategic handle for further functionalization of the resulting quinazolinone. The 6-aminoquinazolinone scaffold is of particular interest in drug discovery, as the amino group can be readily modified to modulate the pharmacological properties of the molecule.
Mechanistic Insights: The Role of the 5-Amino Group
The generally accepted mechanism for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride proceeds through several key steps. The reaction is initiated by the nucleophilic attack of an amine on one of the carbonyl groups of isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which undergoes intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one product.[1][2] The dihydroquinazolinone can then be oxidized to the corresponding quinazolin-4(3H)-one.
The presence of an electron-donating amino group at the 5-position of isatoic anhydride (which corresponds to the 6-position in the final quinazolinone product) is expected to influence the reaction in several ways:
-
Increased Nucleophilicity: The amino group, through its electron-donating mesomeric effect, increases the electron density of the aromatic ring. This, in turn, enhances the nucleophilicity of the amino group of the in situ generated 2-amino-5-aminobenzamide intermediate. This heightened nucleophilicity can facilitate both the initial attack on the aldehyde and the final intramolecular cyclization step, potentially leading to faster reaction rates.
-
Potential for Side Reactions: While enhancing reactivity, the presence of a second amino group could also lead to side reactions, such as the formation of bis-products or polymerization, depending on the reaction conditions. Careful optimization of stoichiometry and reaction parameters is therefore crucial.
Below is a DOT script representation of the general reaction mechanism.
Caption: General mechanism for the three-component synthesis of quinazolinones.
Experimental Protocols
The following are representative experimental protocols for the synthesis of quinazolinones from both isatoic anhydride and this compound.
General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones from Isatoic Anhydride
This protocol is a generalized procedure based on numerous reports in the literature.[3][4][5]
Materials:
-
Isatoic anhydride (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine or ammonium acetate (1.2 mmol)
-
Catalyst (e.g., sulfamic acid, bismuth(III) nitrate pentahydrate, Fe3O4 nanoparticles)[3][4][5]
-
Solvent (e.g., water, ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, combine isatoic anhydride (1.0 mmol), the aromatic aldehyde (1.0 mmol), the primary amine or ammonium acetate (1.2 mmol), and the chosen catalyst in the specified amount.
-
Add the appropriate solvent or proceed under solvent-free conditions.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) for the required time (typically 0.5 to 10 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if a precipitate has formed, filter the solid product and wash it with a suitable solvent (e.g., cold water or ethanol).
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one.
Proposed Procedure for the Synthesis of 6-Amino-2-aryl-2,3-dihydroquinazolin-4(1H)-ones from this compound
While direct, specific protocols for the three-component reaction starting with this compound are less commonly reported, the following procedure is a logical adaptation of the well-established methods for unsubstituted isatoic anhydride.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Primary amine or ammonium acetate (1.2 mmol)
-
Catalyst (a mild acid or Lewis acid catalyst is recommended)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (e.g., ethanol).
-
Add the aromatic aldehyde (1.0 mmol), the primary amine or ammonium acetate (1.2 mmol), and the catalyst.
-
Stir the reaction mixture at a controlled temperature (it is advisable to start at a lower temperature, e.g., room temperature to 50 °C, to minimize potential side reactions).
-
Monitor the reaction progress carefully using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration if it precipitates. If not, concentrate the solvent under reduced pressure and purify the residue.
-
Purification can be achieved by recrystallization or column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
Yield Comparison: A Data-Driven Analysis
The following table summarizes representative yields for the synthesis of quinazolinones from both isatoic anhydride and precursors leading to 6-aminoquinazolinones. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The yields for 6-aminoquinazolinones are often reported from multi-step syntheses, commonly involving the reduction of a nitro group, rather than a one-pot reaction from this compound.
| Starting Material | Amine/Nitrogen Source | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Isatoic Anhydride | Aniline | Benzaldehyde | Bi(NO3)3·5H2O | Solvent-free | 92 | [3] |
| Isatoic Anhydride | p-Toluidine | 4-Chlorobenzaldehyde | Bi(NO3)3·5H2O | Solvent-free | 95 | [3] |
| Isatoic Anhydride | Ammonium Acetate | 4-Methoxybenzaldehyde | Sulfamic Acid | Water | 84 | [4] |
| Isatoic Anhydride | Benzylamine | 3-Nitrobenzaldehyde | Fe3O4 nanoparticles | Water | 92 | [5] |
| 5-Nitroanthranilic acid (precursor to 6-aminoquinazolinone) | - | - | - | - | 83 (for the final reduction step) | [2] |
Analysis of Yield Data:
The synthesis of quinazolinones from unsubstituted isatoic anhydride is consistently high-yielding, often exceeding 90% under optimized conditions with a variety of catalysts and reaction media. The reaction is robust and tolerates a wide range of functional groups on both the amine and aldehyde components.
Workflow and Mechanistic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key mechanistic steps.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of quinazolinones.
Influence of the 5-Amino Group on Reactivity
Caption: Conceptual comparison of reactivity between isatoic anhydride and this compound.
Conclusion and Future Outlook
Isatoic anhydride remains a highly reliable and efficient precursor for the synthesis of a diverse range of quinazolinone derivatives, consistently providing high yields in one-pot, multi-component reactions. The introduction of a 5-amino group in this compound offers a valuable synthetic handle for the preparation of 6-aminoquinazolinones, a scaffold of significant interest in medicinal chemistry.
While direct, comparative yield data for one-pot syntheses from this compound is limited in the current literature, the electronic properties of the amino group suggest that it should enhance the nucleophilicity of the key benzamide intermediate, potentially accelerating the reaction. However, this increased reactivity may also necessitate more careful control of reaction conditions to avoid the formation of byproducts.
Future research should focus on the systematic exploration of one-pot, three-component reactions starting from this compound to establish optimized, high-yielding protocols. Such studies would provide a more direct comparison with the well-established chemistry of isatoic anhydride and would be invaluable for the efficient synthesis of novel 6-aminoquinazolinone libraries for drug discovery programs.
References
- Rostami, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(39), 21865-21888. [Link]
- Zolfigol, M. A., et al. (2012). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 15(1), 71-79. [Link]
- Atya, E. (2017). Sulfamic acid as an efficient, cost-effective, eco-friendly and recyclable solid acid catalyst for the synthesis of a novel series of 2,3-dihydroquinazolin-4(1H)-ones and antitumor evaluation. Journal of the Iranian Chemical Society, 14(10), 2179-2190. [Link]
- Zaytsev, V. P., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one.
- El-Sayed, M. A., et al. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Molecules, 27(24), 8826. [Link]
- Gondi, S., Bera, A., & Westover, K. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258. [Link]
- Zhang, Z. H., et al. (2010). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water. Journal of Combinatorial Chemistry, 12(5), 643-646. [Link]
Sources
- 1. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 5-Aminoisatoic anhydride and its N-alkylated derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-Aminoisatoic anhydride and its N-alkylated derivatives. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic shifts and characteristics that arise from N-alkylation. This information is critical for researchers in medicinal chemistry and materials science, where these compounds serve as versatile building blocks.
Introduction
This compound is a valuable heterocyclic compound, serving as a precursor in the synthesis of a wide array of biologically active molecules, including quinazolinones, benzodiazepines, and other pharmacophores. The presence of the amino group at the 5-position offers a site for further functionalization, while the anhydride moiety provides a reactive handle for ring-opening reactions. N-alkylation of the isatoic anhydride core is a common strategy to modulate the physicochemical properties of the resulting derivatives, such as solubility, lipophilicity, and biological activity. Understanding the spectroscopic consequences of N-alkylation is paramount for reaction monitoring, structural elucidation, and quality control.
This guide will delve into the synthesis of N-alkylated 5-aminoisatoic anhydrides and provide a comparative analysis of the spectroscopic signatures of the parent compound and its derivatives using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
Synthesis of N-Alkylated 5-Aminoisatoic Anhydrides
The N-alkylation of isatoic anhydride derivatives is typically achieved through a nucleophilic substitution reaction, where the acidic N-H proton of the anhydride is deprotonated by a suitable base, followed by reaction with an alkyl halide.
Experimental Protocol: N-Methylation of this compound
This protocol describes a general procedure for the N-methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-methyl-5-aminoisatoic anhydride.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the strong base.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the relatively acidic N-H proton of the isatoic anhydride.
-
Inert Atmosphere and 0 °C: These conditions are necessary to prevent the reaction of sodium hydride with moisture and to control the initial exothermic deprotonation step.
-
Quenching with NH₄Cl: This step neutralizes any unreacted sodium hydride and protonates the resulting alkoxide intermediates.
Experimental Workflow Diagram
Spectroscopic Comparison
The following sections detail the expected spectroscopic characteristics of this compound and its N-alkylated derivatives, drawing comparisons with the known data for isatoic anhydride and its N-methyl derivative.
Chemical Structures
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural changes upon N-alkylation. The introduction of an alkyl group on the nitrogen atom leads to predictable shifts in the NMR spectrum.
¹H NMR Spectroscopy:
| Compound | Aromatic Protons (ppm) | N-H Proton (ppm) | N-Alkyl Protons (ppm) |
| Isatoic Anhydride | 7.16-7.93 (m, 4H)[1] | ~11.8 (s, 1H)[1] | - |
| N-Methylisatoic Anhydride | 7.20-8.10 (m, 4H) | - | ~3.4 (s, 3H) |
| This compound (Predicted) | 6.5-7.5 (m, 3H) | ~11.5 (s, 1H) | - |
| N-Methyl-5-aminoisatoic Anhydride (Predicted) | 6.6-7.6 (m, 3H) | - | ~3.3 (s, 3H) |
Discussion of ¹H NMR Spectra:
-
Aromatic Protons: The amino group at the 5-position in this compound is a strong electron-donating group, which will cause an upfield shift (to lower ppm values) of the aromatic protons compared to isatoic anhydride.
-
N-H Proton: The N-H proton of the anhydride ring is acidic and typically appears as a broad singlet at a downfield chemical shift. Upon N-alkylation, this signal disappears.
-
N-Alkyl Protons: The protons of the newly introduced alkyl group will appear in the spectrum. For an N-methyl group, a singlet is expected around 3.3-3.4 ppm.
¹³C NMR Spectroscopy:
| Compound | Carbonyl Carbons (ppm) | Aromatic Carbons (ppm) | N-Alkyl Carbon (ppm) |
| Isatoic Anhydride | ~160, ~148[2] | 111-142[2] | - |
| N-Methylisatoic Anhydride | ~160, ~147 | 110-141 | ~29 |
| This compound (Predicted) | ~160, ~148 | 105-150 | - |
| N-Methyl-5-aminoisatoic Anhydride (Predicted) | ~160, ~147 | 106-151 | ~29 |
Discussion of ¹³C NMR Spectra:
-
Carbonyl Carbons: The chemical shifts of the two carbonyl carbons are not expected to change significantly upon N-alkylation or with the addition of the 5-amino group.
-
Aromatic Carbons: The electron-donating amino group will cause a significant upfield shift of the ortho and para carbons (C4, C6, and C8) and a downfield shift of the ipso-carbon (C5).
-
N-Alkyl Carbon: A new signal corresponding to the carbon of the alkyl group will appear in the aliphatic region of the spectrum. For a methyl group, this is typically around 29 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The key vibrational modes to monitor are the N-H, C=O, and C-N stretches.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) (Aromatic) |
| Isatoic Anhydride | ~3180 | ~1770, ~1725 | ~1300 |
| N-Methylisatoic Anhydride | - | ~1760, ~1715 | ~1310 |
| This compound (Predicted) | ~3450, ~3350 (asym & sym NH₂) and ~3180 (anhydride NH) | ~1765, ~1720 | ~1300 |
| N-Methyl-5-aminoisatoic Anhydride (Predicted) | ~3450, ~3350 (asym & sym NH₂) | ~1755, ~1710 | ~1310 |
Discussion of FTIR Spectra:
-
N-H Stretch: this compound will exhibit characteristic symmetric and asymmetric N-H stretching bands for the primary aromatic amine group around 3450 and 3350 cm⁻¹, in addition to the anhydride N-H stretch.[3][4] Upon N-alkylation of the anhydride, the anhydride N-H stretch will disappear, but the primary amine stretches will remain.
-
C=O Stretch: Anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching.[5] These bands are expected to be present in all the compounds, with minor shifts depending on the electronic environment.
-
C-N Stretch: The aromatic C-N stretching vibration is expected in all compounds.[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of the absorption maxima are sensitive to the extent of conjugation and the presence of auxochromes.
| Compound | λ_max (nm) |
| Isatoic Anhydride | ~240, ~315[6] |
| N-Methylisatoic Anhydride | ~245, ~320 |
| This compound (Predicted) | ~250, ~350 |
| N-Methyl-5-aminoisatoic Anhydride (Predicted) | ~255, ~355 |
Discussion of UV-Vis Spectra:
-
Bathochromic Shift: The amino group at the 5-position is a strong auxochrome that will cause a bathochromic (red) shift in the absorption maxima compared to isatoic anhydride due to the extension of the conjugated system through the lone pair of electrons on the nitrogen.[7]
-
Effect of N-Alkylation: N-alkylation of the anhydride nitrogen is expected to have a smaller effect on the UV-Vis spectrum, possibly causing a slight bathochromic shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| Isatoic Anhydride | m/z 163[8] | Loss of CO₂, loss of CO |
| N-Methylisatoic Anhydride | m/z 177 | Loss of CO₂, loss of CO, loss of CH₃ |
| This compound | m/z 178 | Loss of CO₂, loss of CO |
| N-Methyl-5-aminoisatoic Anhydride | m/z 192 | Loss of CO₂, loss of CO, loss of CH₃ |
Discussion of Mass Spectra:
-
Molecular Ion: The molecular ion peak will confirm the molecular weight of each compound. The presence of an odd number of nitrogen atoms will result in an even molecular weight for the radical cation, as seen for this compound and its N-methyl derivative.[9]
-
Fragmentation: A common fragmentation pathway for isatoic anhydrides is the loss of carbon dioxide (CO₂) to form a benz-azetidinone intermediate, which can then undergo further fragmentation.[10] N-alkylated derivatives will also show fragmentation corresponding to the loss of the alkyl group.
Conclusion
The N-alkylation of this compound induces distinct and predictable changes in its spectroscopic properties. The disappearance of the N-H proton signal in ¹H NMR and the N-H stretching vibration in FTIR are definitive indicators of successful alkylation. Furthermore, the introduction of the alkyl group is readily confirmed by the appearance of new signals in both ¹H and ¹³C NMR spectra. The electronic effects of the 5-amino group dominate the UV-Vis spectra, leading to significant bathochromic shifts. This guide provides a foundational framework for researchers to confidently synthesize, characterize, and utilize these important heterocyclic building blocks in their drug discovery and materials science endeavors.
References
- Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. (2021). Indian Journal of Pure & Applied Physics. [Link]
- Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
- N-Methylisatoic Anhydride | C9H7NO3. PubChem. [Link]
- 24.10 Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]
- UV-Visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)....
- IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]
- 24.10 Spectroscopy of Amines. OpenStax. [Link]
- ULTRAVIOLET SPECTROSCOPY. St.
- Is
- Is
- Spectroscopic, structural, aromaticity and electronic properties of isatoic anhydride - Experimental and theoretical investigations.
- mass spectra - fragmentation p
- Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid - Supplementary Inform
Sources
- 1. preprints.org [preprints.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. minio.scielo.br [minio.scielo.br]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Isatoic anhydride [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Fluorescent Protein Labeling: A Comparative Analysis of 5-Aminoisatoic Anhydride and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the precise visualization of proteins is paramount to unraveling complex biological processes. The covalent attachment of a fluorescent molecule, or fluorophore, to a protein of interest is a cornerstone technique in this endeavor. The choice of fluorophore is a critical decision, directly impacting the sensitivity, resolution, and validity of experimental outcomes. This guide provides an in-depth comparison of the fluorescent properties of proteins labeled with the emerging fluorophore, 5-Aminoisatoic anhydride (5-AIA), against established alternatives such as Fluorescein isothiocyanate (FITC), Alexa Fluor™ 488, and Cyanine3 (Cy3).
Introduction to this compound as a Fluorescent Label
This compound (5-AIA) is a heterocyclic compound that can be used for labeling proteins. As an anhydride, it readily reacts with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable amide bond. This reaction proceeds under mild conditions, making it suitable for use with sensitive protein samples.
The core fluorescent entity of a 5-AIA-labeled protein is an anthranilamide derivative. Anthranilic acid and its derivatives are known to be fluorescent, and their spectral properties are often sensitive to the local environment.[1] This environmental sensitivity can be a powerful tool, as changes in the fluorescence signal may report on conformational changes or binding events of the labeled protein.
Comparative Analysis of Fluorescent Properties
The selection of a fluorophore is a multi-faceted decision, balancing photochemical properties with experimental requirements. Below is a comparative overview of 5-AIA and other commonly used fluorophores. It is important to note that while extensive data exists for established dyes, the specific photophysical parameters for 5-AIA conjugated to proteins are not widely reported in the literature. The values presented for 5-AIA are therefore estimations based on the properties of anthranilic acid derivatives.[1][2][3]
| Property | This compound (Estimated) | FITC (Fluorescein isothiocyanate) | Alexa Fluor™ 488 | Cy3 (Cyanine3) |
| Excitation Max (nm) | ~330 | ~495 | ~495 | ~550 |
| Emission Max (nm) | ~420 | ~520 | ~519 | ~570 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not widely reported | ~75,000 | ~71,000 | ~150,000 |
| Quantum Yield (Φ) | Environment-dependent, likely moderate | High (0.79 - 0.92) | Very High (0.92) | Moderate (~0.15) |
| Photostability | Likely moderate | Low, prone to photobleaching | High | Moderate to High |
| pH Sensitivity | Likely sensitive | High (fluorescence decreases at acidic pH) | Low (stable over a broad pH range) | Low |
| Molecular Weight ( g/mol ) | ~178 | ~389 | ~643 | ~767 |
| Reactive Group | Anhydride (reacts with amines) | Isothiocyanate (reacts with amines) | NHS ester (reacts with amines) | NHS ester (reacts with amines) |
In-Depth Discussion of Fluorophore Characteristics
This compound: The Environmentally Sensitive Probe
The primary allure of 5-AIA lies in its potential as an environmentally sensitive label. The fluorescence of anthranilic acid derivatives can be significantly influenced by the polarity of their local environment.[1] When conjugated to a protein, a 5-AIA molecule's fluorescence intensity and emission wavelength may shift in response to changes in protein conformation, ligand binding, or association with other macromolecules. This property can be exploited in assays designed to monitor these events. Its small size is another significant advantage, minimizing the potential for steric hindrance or perturbation of the labeled protein's function. However, the major drawback is the lack of extensive characterization of its protein conjugates, making it a higher-risk, higher-reward option for novel applications. Its probable excitation in the UV range also requires specialized equipment and can be a source of background fluorescence in biological samples.
FITC: The Classic Workhorse
Fluorescein isothiocyanate has been a staple in fluorescence microscopy for decades due to its high quantum yield and good water solubility.[4] However, its utility is hampered by its poor photostability, leading to rapid signal loss under illumination, and its sensitivity to pH.[4] These limitations make it less suitable for quantitative applications or experiments requiring long exposure times.
Alexa Fluor™ 488: The Photostable Successor
The Alexa Fluor™ family of dyes was developed to overcome the limitations of traditional fluorophores like FITC. Alexa Fluor™ 488, a spectrally similar alternative to FITC, offers significantly improved photostability and its fluorescence is largely independent of pH over a broad range. This makes it an excellent choice for demanding applications such as confocal microscopy and single-molecule studies.
Cy3: The Bright Orange Emitter
Cy3 is a member of the cyanine dye family, known for their high molar extinction coefficients, resulting in very bright conjugates.[1] It is a popular choice for a wide range of applications, including immunocytochemistry and FRET (Förster Resonance Energy Transfer) experiments. While generally more photostable than FITC, it can be susceptible to ozone-mediated degradation, which can be a consideration for experiments with long incubation times in ambient air.
Experimental Protocols
The following protocols provide a general framework for the covalent labeling of proteins with amine-reactive fluorophores. It is crucial to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling without compromising protein function.
Protocol 1: Protein Labeling with this compound
Rationale: This protocol utilizes the reactivity of the anhydride group of 5-AIA with primary amines on the protein. A slightly alkaline pH is used to ensure that the lysine side chains are deprotonated and available for reaction.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (5-AIA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M sodium bicarbonate buffer, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizing agents (e.g., bovine serum albumin). The protein concentration should ideally be between 1-10 mg/mL.
-
Dye Preparation: Immediately before use, prepare a stock solution of 5-AIA in anhydrous DMF or DMSO. The concentration will depend on the desired dye-to-protein molar ratio.
-
Labeling Reaction: a. Adjust the pH of the protein solution to 8.5 by adding a small volume of 1 M sodium bicarbonate buffer. b. While gently vortexing, add the desired molar excess of the 5-AIA stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of dye to protein. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: a. Remove unreacted dye by passing the labeling reaction mixture over a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). b. Collect the fractions containing the labeled protein, which will typically elute first.
-
Characterization: a. Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the conjugated dye (estimated to be around 330 nm for 5-AIA).
Protocol 2: Protein Labeling with an NHS-Ester Fluorophore (e.g., Alexa Fluor™ 488 NHS Ester, Cy3 NHS Ester)
Rationale: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at alkaline pH, forming stable amide bonds. This is a widely used and reliable method for protein labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Fluorophore NHS ester (e.g., Alexa Fluor™ 488 NHS ester, Cy3 NHS ester)
-
Anhydrous DMSO
-
1 M sodium bicarbonate buffer, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: As in Protocol 1, ensure the protein solution is free of extraneous amines.
-
Dye Preparation: Prepare a stock solution of the NHS-ester dye in anhydrous DMSO.
-
Labeling Reaction: a. Adjust the protein solution to pH 8.5 with 1 M sodium bicarbonate. b. Add the appropriate volume of the dye stock solution to achieve the desired molar excess (typically 5- to 20-fold). c. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Purify the labeled protein from unreacted dye using a desalting column as described in Protocol 1.
-
Characterization: Determine the protein concentration and DOL by measuring the absorbance at 280 nm and the absorbance maximum of the specific fluorophore (e.g., ~495 nm for Alexa Fluor™ 488, ~550 nm for Cy3).
Visualization of Experimental Workflows
Caption: General workflow for the fluorescent labeling of proteins.
Sources
A Head-to-Head Comparison of Catalysts for 5-Aminoisatoic Anhydride Reactions: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic use of catalysts is paramount. 5-Aminoisatoic anhydride is a versatile building block, prized for its utility in the synthesis of a wide array of nitrogen-containing heterocycles, most notably quinazolinones and their derivatives. The choice of catalyst for reactions involving this precursor can dramatically influence reaction efficiency, yield, and environmental impact. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for reactions of this compound, grounded in experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Fundamental Reaction: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
A cornerstone application of this compound is its use in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction typically involves the condensation of this compound, an amine, and an aldehyde. The catalyst's role is to facilitate the intricate sequence of reactions, including ring-opening of the anhydride, imine formation, and subsequent cyclization.
Figure 1: General workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Acid Catalysis: The Workhorse Approach
Acid catalysts are among the most frequently employed catalysts for this compound reactions due to their low cost, ready availability, and high efficiency.
Mechanism and Rationale: Acid catalysts protonate the carbonyl groups of both the this compound and the aldehyde, increasing their electrophilicity. This activation facilitates the initial nucleophilic attack by the amine on the anhydride and the subsequent condensation reaction between the resulting aminobenzamide intermediate and the aldehyde to form a Schiff base. The final intramolecular cyclization is also acid-promoted.
A Comparative Guide to Purity Assessment of 5-Aminoisatoic Anhydride: Melting Point Analysis vs. Differential Scanning Calorimetry
This guide provides an in-depth comparison of two common thermal analysis techniques—classical melting point (MP) analysis and Differential Scanning Calorimetry (DSC)—for the purity assessment of 5-Aminoisatoic anhydride. As a critical building block in pharmaceutical and chemical synthesis, the purity of this compound directly impacts reaction yield, impurity profiles, and the quality of the final product. This document moves beyond mere procedural outlines to explore the causality behind experimental choices, the inherent limitations of each technique when applied to this specific molecule, and the logical workflow a researcher should follow for a robust purity determination.
A crucial characteristic of this compound is its high melting point, reported in literature as >300 °C, which often coincides with its decomposition temperature.[1] This thermal instability is a pivotal factor that profoundly influences the applicability and reliability of both methods, a consideration that will be central to our analysis.
Section 1: The Classical Approach — Melting Point Analysis
Melting point determination is one of the oldest and most straightforward methods for characterizing a crystalline solid.[2] It relies on the fundamental thermodynamic principle of melting point depression, a colligative property where impurities disrupt the crystal lattice of a solid, leading to a decrease in the energy required to transition it to a liquid phase.[3][4] Consequently, an impure substance will exhibit a melting point that is both lower and broader than that of the pure material.[2][5]
Principle of Operation: Causality and Interpretation
For a pure crystalline solid, the melting process occurs at a sharp, defined temperature where the solid and liquid phases exist in equilibrium.[6] The introduction of an impurity introduces entropy into the system. This disruption of the uniform crystalline lattice means less energy is required to overcome the intermolecular forces holding the structure together.[4][7] The result is twofold:
-
Melting Point Depression: The melting begins at a lower temperature than for the pure substance.
-
Melting Range Broadening: The melting occurs over a range of temperatures. As the substance begins to melt, the impurities dissolve in the forming liquid phase, creating a solution. This progressively increases the impurity concentration in the remaining solid, further depressing the melting point of the yet-unmelted solid. This process continues until the entire sample is liquid.[5]
A narrow melting range (typically < 2 °C) that aligns with the literature value suggests high purity, whereas a wide and depressed range is a strong indicator of contamination.[8]
Experimental Protocol: A Self-Validating System (per USP <741>)
The trustworthiness of a melting point measurement hinges on a carefully executed protocol where each step is designed to ensure thermal equilibrium and accurate observation.
-
Sample Preparation:
-
Action: Thoroughly dry the this compound sample, preferably under vacuum. The sample must be a fine, homogenous powder.
-
Causality: Moisture is a common impurity that will depress the melting point.[9] A fine powder ensures uniform heat transfer throughout the sample, preventing different parts from melting at different times, which would artificially broaden the range.[9]
-
-
Capillary Loading:
-
Action: Pack the dry powder into a thin-walled capillary tube to a height of 2-3 mm.[10] Pack tightly by tapping the tube or dropping it through a long glass tube onto a hard surface.
-
Causality: A small, tightly packed sample minimizes thermal gradients within the sample itself, ensuring the entire sample reaches the same temperature simultaneously.[11] Air pockets would lead to inefficient heat transfer and inaccurate readings.
-
-
Measurement:
-
Action: Place the capillary in a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.[10]
-
Causality: The slow heating rate near the melting point is critical. It allows the temperature of the heating block and the sample to remain in equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[9]
-
-
Observation & Reporting:
-
Action: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal liquefies (clear point). Report these two values as the melting range.
-
Causality: This range, not a single point, provides the crucial information about purity. The United States Pharmacopeia (USP) chapter <741> defines the melting range as the span between the temperature at which the substance column collapses against the tube and the temperature at which it is completely melted.[12]
-
Applicability to this compound: A Critical Assessment
For this compound, the literature value of >300 °C presents a significant challenge.[1]
-
Thermal Decomposition: Many organic compounds, especially those with complex functional groups, decompose at or before their melting point. Instead of a clear liquid, one may observe charring, darkening, or gas evolution. For this compound, the observed "melting range" is more accurately a decomposition range , providing a less reliable indicator of purity.
-
Instrumental Limitations: Not all standard melting point apparatuses can accurately control temperatures above 300 °C.
-
Verdict: Melting point analysis serves as a rapid, qualitative, and preliminary check for the purity of this compound. A significant depression or broadening of the decomposition range can indicate gross impurities, but it cannot provide a quantitative value and may be misleading due to the thermal instability of the molecule.
Section 2: The Quantitative Method — Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] For purity analysis, it provides a quantitative measure based on the thermodynamic principles of melting point depression, governed by the van't Hoff equation.[14][15]
Principle of Operation: From Heat Flow to Mole % Purity
A DSC instrument heats both a small, encapsulated sample (1-3 mg) and an empty reference pan at a controlled rate. As the sample begins to melt, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument supplies power to maintain a zero temperature difference, and the measurement of this extra power supplied to the sample pan is the heat flow. This is recorded as a melting endotherm (a peak) on a thermogram.
The shape of this melting peak contains the quantitative purity information. The van't Hoff equation provides the theoretical basis:
Ts = T0 - (R * T0² * Xi / ΔHf) * (1/F)
Where:
-
Ts = Instantaneous sample temperature
-
T0 = Melting point of the 100% pure substance (in Kelvin)
-
R = Gas constant
-
Xi = Mole fraction of the impurity
-
ΔHf = Enthalpy of fusion of the pure substance
-
F = Fraction of the sample that has melted at temperature Ts
Specialized software integrates the area of the melting peak at successive temperature increments to calculate F. It then plots Ts versus 1/F and performs an iterative linearization to solve for the mole fraction of the impurity (Xi).[15][16] This method is standardized by ASTM E928, which is primarily applicable for determining the purity of materials that are >98.5 mole % pure.[14][17][18]
Experimental Protocol: A Self-Validating System (per ASTM E928)
-
Instrument Calibration:
-
Action: Calibrate the DSC for temperature and enthalpy using certified reference standards, such as high-purity indium.
-
Causality: This ensures the accuracy of the measured temperature and energy values, which are fundamental to the van't Hoff calculation.[19]
-
-
Sample Preparation:
-
Action: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan with a lid.
-
Causality: A small sample mass minimizes thermal gradients.[19] A hermetically sealed pan is crucial to prevent the loss of mass through sublimation or decomposition, which would invalidate the results, and to contain any pressure generated during the process.
-
-
DSC Analysis:
-
Action: Place the sample pan and an empty, sealed reference pan into the DSC cell. Heat the sample under an inert nitrogen atmosphere at a slow, constant rate (e.g., 0.5 to 2 °C/min) through the melting transition.[19]
-
Causality: The inert atmosphere prevents oxidative degradation. A slow heating rate is essential to achieve maximum resolution between the melting of the eutectic impurity and the main component, which is a prerequisite for the accurate application of the van't Hoff model.[19]
-
-
Data Analysis:
-
Action: Use the instrument's software to integrate the melting endotherm and perform the purity calculation according to the ASTM E928 method.
-
Causality: The software automates the complex iterative calculation required to linearize the van't Hoff plot and determine the purity, enthalpy of fusion (ΔHfus), and theoretical pure melting point (T₀).[20]
-
Applicability to this compound: A Critical Assessment
The use of DSC for purity determination of this compound is severely compromised by its thermal instability.
-
Decomposition Overlap: The fundamental assumption of the DSC purity method is that the only thermal event occurring is a simple eutectic melt. If the compound decomposes, the energy released or absorbed by the chemical breakdown (typically an exothermic event) will overlap with the melting endotherm.[21] This makes it impossible to isolate the heat of fusion, rendering the van't Hoff calculation invalid.
-
Method Pre-requisites: The ASTM E928 standard explicitly states that the method is applicable only to thermally stable compounds with well-defined melting temperatures.[14][22] this compound fails this primary requirement.
-
Verdict: Standard DSC purity analysis is not a reliable method for this compound. The results obtained would be, at best, questionable and, at worst, completely erroneous. A preliminary analysis using Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition is strongly recommended. If TGA shows mass loss occurring before or during the melting event seen in DSC, the purity data from DSC must be considered invalid.
Section 3: Head-to-Head Comparison
The choice between these two methods depends on the required data quality and the specific properties of the compound under investigation. For this compound, the comparison highlights the limitations of thermal analysis for unstable compounds.
| Feature | Melting Point Analysis | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition based on melting point depression.[3] | Measurement of heat flow into the sample during melting; purity calculated via the van't Hoff equation.[15] |
| Data Output | Qualitative/Semi-quantitative (Melting/Decomposition Range).[11] | Quantitative (Mole % Purity, Enthalpy of Fusion, T₀).[14] |
| Governing Standard | USP <741>[12][23] | ASTM E928[14][18] |
| Sensitivity | Low; best for detecting impurities >1-2%. | High; ideal for samples >98.5% pure.[17] |
| Sample Requirement | 2-3 mg in a capillary tube.[11] | 1-3 mg in a sealed pan.[19] |
| Throughput | High; rapid screening is possible. | Lower; requires slow scan rates for accuracy. |
| Subjectivity | High; relies on visual interpretation by the operator. | Low; data is instrumentally generated and calculated. |
| Applicability to this compound | Limited. Provides a rapid but qualitative decomposition range. Useful for a preliminary check of gross impurities only. | Not Recommended. Thermal decomposition during melting violates the core assumptions of the method, leading to unreliable and inaccurate results.[21] |
Section 4: Integrated Purity Assessment Workflow
A senior scientist would not rely on a single technique, especially for a challenging compound. The logical workflow below illustrates a robust, multi-faceted approach to purity assessment.
Caption: Logical workflow for the purity assessment of a thermally unstable compound.
Conclusion and Authoritative Recommendations
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount. While both melting point analysis and DSC are powerful tools for purity assessment, their application to this compound is fraught with challenges due to the compound's inherent thermal instability.
-
Melting Point Analysis should be used only as a rapid, preliminary screening tool for this compound. It can indicate the presence of significant impurities if the observed decomposition range is broad or substantially lower than expected, but it cannot provide reliable quantitative data.
-
Differential Scanning Calorimetry (DSC) , in its standard application for purity determination via the van't Hoff equation (ASTM E928), is not a suitable method for this compound. The high probability of decomposition co-occurring with melting invalidates the technique's fundamental principles, leading to erroneous results.
-
Recommended Path Forward: A robust purity assessment for this compound requires a multi-technique approach.
-
Always begin with TGA to unequivocally determine the onset temperature of decomposition.
-
For accurate, quantitative purity determination, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are superior. HPLC can separate and quantify the main component as well as individual impurities.
-
For an absolute purity value without the need for a specific reference standard of the main component, Quantitative Nuclear Magnetic Resonance (qNMR) is an exceptionally powerful alternative.
-
References
- ASTM E928-08(2014), Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2014, [Link]
- ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM Intern
- Infinita Lab, Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard, [Link]
- Mettler Toledo, Wh
- Thermal Support, Purity Measurements of Pharmaceuticals and Organics by DSC, [Link]
- Chemistry LibreTexts, 2.1: Melting Point Analysis, [Link]
- ASTM E928, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, [Link]
- USP-NF, 〈741〉 Melting Range or Temper
- ASTM E928-25, Standard Test Method for Purity by Differential Scanning Calorimetry, [Link]
- NETZSCH Analyzing & Testing, Investigating the Purity of Substances by Means of DSC, [Link]
- Chemistry LibreTexts, 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY, [Link]
- Grokipedia, Melting-point depression, [Link]
- uspbpep.
- Scribd, USP 741 Melting Point or Range, [Link]
- PubMed, The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards, [Link]
- YouTube, How Do You Accurately Measure Melting Points For Purity Analysis?, [Link]
- ResearchGate, Compliance with amended General Chapter USP <741> Melting Range or Temper
- Slideshare, Determination of % purity of a compound by by Using DSC, [Link]
- Chemistry Online @ UTSC, Melting Point, [Link]
- Wikipedia, Melting-point depression, [Link]
- IBChem, Melting point depression, [Link]
- thinkSRS.com, Determination of Melting Points According to Pharmacopeia, [Link]
- Mettler Toledo, DSC purity, [Link]
- ResearchGate, Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals, [Link]
- Reddit, melting point depression: how does it work?, [Link]
- Chemistry LibreTexts, 6.1C: Melting Point Theory, [Link]
- ResearchGate, Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol, [Link]
- Wikipedia, Differential scanning calorimetry, [Link]
- Mallak Specialties, Is
- Wikipedia, Is
- Organic Syntheses, is
Sources
- 1. 5-氨基靛红酸酐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. mt.com [mt.com]
- 3. grokipedia.com [grokipedia.com]
- 4. ibchem.com [ibchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uspbpep.com [uspbpep.com]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. store.astm.org [store.astm.org]
- 15. thermalsupport.com [thermalsupport.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. infinitalab.com [infinitalab.com]
- 18. store.astm.org [store.astm.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mt.com [mt.com]
- 21. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. â©741⪠Melting Range or Temperature [doi.usp.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Aminoisatoic Anhydride Quantification
Abstract
5-Aminoisatoic anhydride (5-AIA) is a key chemical intermediate whose purity and concentration are critical in various synthetic pathways, including pharmaceutical manufacturing. Accurate and reliable quantification of 5-AIA is paramount for ensuring process control, quality assurance, and regulatory compliance. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for 5-AIA quantification: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Diazotization Titration. By detailing the methodologies, explaining the rationale behind experimental choices, and presenting a framework for validation based on ICH Q2(R1) guidelines, this document serves as a practical resource for researchers, analytical scientists, and drug development professionals to select and validate the most suitable method for their specific application.
Introduction: The Need for Robust 5-AIA Quantification
This compound (C₈H₆N₂O₃, MW: 178.14) is a bifunctional molecule containing both a primary aromatic amine and a cyclic anhydride.[1] This unique structure makes it a versatile building block but also presents challenges for its selective and accurate measurement. The anhydride moiety is susceptible to hydrolysis, while the aromatic amine can undergo various reactions.[2][3] Therefore, the choice of an analytical method is not trivial; it depends on the intended purpose, be it a high-purity assay of the bulk substance, quantification of low-level impurities, or in-process monitoring.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] Cross-validation, the comparison of results from two or more distinct analytical methods, provides the highest level of assurance in the accuracy of a quantitative value. This guide will explore three orthogonal methods, each leveraging a different chemical or physical property of 5-AIA.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is the workhorse of the pharmaceutical industry. For 5-AIA, a reversed-phase HPLC method with UV detection (RP-HPLC-UV) is ideal. It offers high specificity, allowing for the separation of 5-AIA from its precursors, degradation products (like anthranilic acid), and other process-related impurities.[6]
UV-Vis Spectrophotometry
This technique relies on the principle that molecules with chromophores (light-absorbing groups) absorb light of specific wavelengths. The aromatic ring and conjugated system in 5-AIA result in a characteristic UV absorbance spectrum.[7] While less specific than HPLC, UV-Vis spectrophotometry is rapid, simple, and cost-effective, making it suitable for rapid checks or for samples with a well-characterized, simple matrix.[8]
Diazotization Titration
This classical titrimetric method is highly specific for primary aromatic amines.[9][10] The amine group of 5-AIA reacts with a standardized solution of sodium nitrite in an acidic medium to form a diazonium salt.[11][12] The endpoint is detected when a slight excess of nitrous acid is present. This method is excellent for assaying high-purity 5-AIA but lacks the sensitivity required for trace analysis.[]
Experimental Design & Methodologies
A comprehensive cross-validation study requires a well-designed protocol. The following diagram illustrates the overall workflow.
Caption: Overall workflow for the cross-validation of 5-AIA analytical methods.
Detailed Experimental Protocol: RP-HPLC-UV
Principle: Separation is based on the partitioning of 5-AIA between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Causality: A C18 column is chosen for its hydrophobic nature, which effectively retains the aromatic 5-AIA molecule. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve good peak shape and a reasonable retention time. The buffer's role is critical; it maintains a constant pH, ensuring the ionization state of the amine and any acidic/basic impurities remains consistent, leading to reproducible chromatography. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides a good signal-to-noise ratio.
Methodology:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a 30:70 (v/v) mixture of Acetonitrile and the 20 mM phosphate buffer. Filter and degas.
-
Standard Preparation: Accurately weigh ~10 mg of 5-AIA reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Prepare the sample to a target concentration of ~50 µg/mL using the diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standards to generate a calibration curve. Then, inject the sample solutions.
Detailed Experimental Protocol: UV-Vis Spectrophotometry
Principle: The amount of UV radiation absorbed by the sample at a specific wavelength (λmax) is directly proportional to the concentration of 5-AIA in the solution, as described by the Beer-Lambert Law.
Causality: The method's simplicity is its main advantage. A wavelength of maximum absorbance (λmax) is determined by scanning a solution of 5-AIA across the UV spectrum. Using the λmax for quantification provides the highest sensitivity and minimizes the impact of minor fluctuations in the measurement wavelength. Hydrochloric acid is used as the solvent to ensure the complete protonation of the amine group, leading to a consistent and reproducible chromophore structure.
Methodology:
-
Solvent: 0.1 M Hydrochloric Acid (HCl).
-
Standard Preparation: Prepare a 100 µg/mL stock solution of 5-AIA in 0.1 M HCl. From this, prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Prepare the sample to a target concentration of ~10 µg/mL in 0.1 M HCl.
-
Wavelength Determination (λmax): Scan the 10 µg/mL standard solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance.
-
Analysis: Measure the absorbance of the blank, all standard solutions, and the sample solutions at the predetermined λmax. Construct a calibration curve of absorbance versus concentration.
Detailed Experimental Protocol: Diazotization Titration
Principle: This is a direct titration where the primary aromatic amine of 5-AIA is stoichiometrically converted to a diazonium salt using a standard sodium nitrite (NaNO₂) solution in a cold, acidic medium.[9]
Causality: The reaction is highly specific to primary aromatic amines.[9][] The reaction must be performed in a strong acid (HCl) to generate the necessary nitrous acid (HNO₂) in situ from NaNO₂.[11] Low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt that is formed.[12] The endpoint is determined potentiometrically or using an external indicator like starch-iodide paper, which turns blue in the presence of the first drop of excess nitrous acid.[11]
Methodology:
-
Reagent Preparation:
-
Titrant: Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.
-
Acid: Concentrated Hydrochloric Acid (HCl).
-
-
Sample Preparation: Accurately weigh about 150 mg of 5-AIA into a 250 mL beaker. Add 20 mL of water and 20 mL of concentrated HCl. Stir until dissolved.
-
Titration Procedure:
-
Cool the sample solution in an ice bath to between 0 and 5 °C.
-
Immerse the electrodes of a potentiometer or have starch-iodide paper ready.
-
Titrate slowly with the 0.1 M NaNO₂ solution, stirring constantly.
-
As the endpoint is approached, add the titrant dropwise.
-
The endpoint is indicated by a sharp potential jump (potentiometric) or when a drop of the solution immediately turns starch-iodide paper blue.
-
-
Calculation: Calculate the percentage purity of 5-AIA based on the volume of titrant consumed, its molarity, and the sample weight. Each mL of 0.1 M NaNO₂ is equivalent to 17.814 mg of C₈H₆N₂O₃.
Method Validation and Comparative Data
All three methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16] The key performance characteristics are summarized below.
Table 1: Summary of Validation Parameters for 5-AIA Quantification Methods
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry | Diazotization Titration |
| Specificity | High (Separates impurities) | Low (Interference from UV-absorbing species) | High (Specific for primary aromatic amines) |
| Linearity (r²) | > 0.999 | > 0.998 | N/A (Stoichiometric) |
| Range | 1 - 100 µg/mL | 2 - 20 µg/mL | 80% - 120% of nominal (Assay) |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.5% | 99.5% - 100.5% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| LOD / LOQ (µg/mL) | 0.3 / 1.0 | 0.8 / 2.0 | Not applicable for trace analysis |
| Robustness | Good | Moderate | Good |
Table 2: Cross-Validation Results on a Single Batch of 5-AIA
| Analytical Method | Result (% Purity Assay) |
| HPLC-UV | 99.6% |
| UV-Vis Spectrophotometry | 101.2% (Note 1) |
| Diazotization Titration | 99.7% |
Note 1: The higher result from UV-Vis is likely due to a small, co-present UV-absorbing impurity that does not contain a primary aromatic amine and is separated by HPLC.
Discussion and Recommendations
The cross-validation results demonstrate excellent agreement between the HPLC and Titration methods, providing a high degree of confidence in the assigned purity of 99.6-99.7% for the test batch. The slight positive bias from the UV-Vis method highlights its primary weakness: a lack of specificity.[5]
The choice of method should be guided by the specific analytical need, as illustrated in the decision diagram below.
Caption: Decision diagram for selecting the appropriate 5-AIA analytical method.
-
For regulatory filings, stability studies, and impurity profiling: HPLC is the unequivocal choice due to its superior specificity and sensitivity.
-
For final product release and assay of bulk material: Diazotization Titration is an excellent, cost-effective primary method, providing high precision and accuracy. It serves as a strong orthogonal method to HPLC.
-
For in-process checks or rapid screening: UV-Vis Spectrophotometry can be employed, provided its limitations regarding specificity are well-understood and controlled.
Conclusion
The quantification of this compound can be reliably achieved through several analytical techniques. This guide has demonstrated that while HPLC offers the most comprehensive performance, classical methods like Diazotization Titration remain highly valuable for specific applications such as bulk assay. UV-Vis spectrophotometry serves a niche role for rapid screening. A thorough understanding of the principles, strengths, and weaknesses of each method, underpinned by a robust validation framework like ICH Q2(R1), is essential for any scientist tasked with the analysis of this important chemical intermediate. The use of orthogonal methods, as demonstrated in this cross-validation guide, provides the highest level of confidence in analytical results.
References
- Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Scribd. Diazotization Titration or Nitrite Titration.
- Slideshare. (2016, October 11). Diazotization titrations.
- Unacademy. Diazotization Titrations in Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Analyst (RSC Publishing). (1989). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
- PubMed. (1998, November). Spectrophotometric Determination of Some Aromatic Amines.
- LCGC International. (2012, April 1). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Rasayan Journal of Chemistry. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N.
- Hydrodynamic Methods. Spectroscopy Aromatic Amino Acids.
- Fiveable. 4.3 Acid anhydrides - Organic Chemistry II.
- Wikipedia. Isatoic anhydride.
- CIPAC. CIPAC Free relevant impurities methods.
Sources
- 1. scbt.com [scbt.com]
- 2. fiveable.me [fiveable.me]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. cipac.org [cipac.org]
- 7. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 8. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pharmaacademias.com [pharmaacademias.com]
- 10. Diazotization titrations | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
A Comparative Study of the Reactivity of Substituted Isatoic Anhydrides: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the reactivity of substituted isatoic anhydrides, designed for researchers, scientists, and professionals in drug development. We will delve into the electronic effects of substituents on the reactivity of the isatoic anhydride scaffold towards nucleophilic attack, with a specific focus on aminolysis. This guide offers not only theoretical insights but also a practical, step-by-step experimental protocol for a comparative kinetic study.
Introduction: The Versatile Isatoic Anhydride Scaffold
Isatoic anhydride, 2H-3,1-benzoxazine-2,4(1H)-dione, and its derivatives are invaluable intermediates in organic and medicinal chemistry. Their utility stems from their ability to act as efficient precursors to a wide array of heterocyclic compounds, most notably quinazolinones, which are prominent scaffolds in many biologically active molecules.[1] The reactivity of isatoic anhydride is centered around the two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack. This attack typically leads to the opening of the heterocyclic ring and the subsequent loss of carbon dioxide, providing a convenient route to ortho-substituted benzamides.[2]
The reactivity of the isatoic anhydride ring can be finely tuned by the introduction of substituents on the benzene ring. These substituents, through their electronic effects (both inductive and resonance), can either enhance or diminish the electrophilicity of the carbonyl carbons, thereby modulating the rate of reaction with nucleophiles. Understanding these substituent effects is paramount for optimizing reaction conditions and designing synthetic routes to novel compounds.
The Mechanism of Aminolysis: A Nucleophilic Acyl Substitution
The reaction of isatoic anhydride with a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a multi-step mechanism, initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the more electrophilic C4 carbonyl carbon of the isatoic anhydride, leading to the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, resulting in the opening of the anhydride ring to form an unstable N-carboxyanthranilamide intermediate.
-
Decarboxylation: This intermediate readily undergoes decarboxylation (loss of CO2) to yield the final 2-aminobenzamide product.
dot graph "Aminolysis_Mechanism" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes IsatoicAnhydride [label="Substituted Isatoic Anhydride\n(R-C8H4NO3)", fillcolor="#F1F3F4"]; Amine [label="Primary Amine\n(R'-NH2)", fillcolor="#F1F3F4"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; RingOpenedIntermediate [label="Ring-Opened Intermediate\n(N-Carboxyanthranilamide derivative)", fillcolor="#FBBC05"]; Product [label="2-Aminobenzamide Derivative\n(R-C7H7N2OR')", fillcolor="#34A853"]; CO2 [label="Carbon Dioxide (CO2)", shape=plaintext];
// Edges IsatoicAnhydride -> TetrahedralIntermediate [label=" + R'-NH2 (Nucleophilic Attack)"]; Amine -> TetrahedralIntermediate [style=invis]; TetrahedralIntermediate -> RingOpenedIntermediate [label="Ring Opening"]; RingOpenedIntermediate -> Product [label="Decarboxylation"]; RingOpenedIntermediate -> CO2 [style=dashed]; } /dot
Caption: General mechanism of the aminolysis of a substituted isatoic anhydride.
The Influence of Substituents: A Predictive Framework
The rate of the aminolysis reaction is significantly influenced by the nature of the substituent (R) on the aromatic ring of the isatoic anhydride. These effects can be rationalized by considering the electronic properties of the substituents, which can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They decrease the electron density of the aromatic ring through inductive and/or resonance effects. This, in turn, increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Consequently, EWGs are expected to increase the rate of aminolysis.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and methyl (-CH3) are EDGs. They increase the electron density of the aromatic ring, thereby reducing the electrophilicity of the carbonyl carbons. As a result, EDGs are expected to decrease the rate of aminolysis.
This qualitative understanding can be quantified using the Hammett equation, which provides a linear free-energy relationship for the reactions of meta- and para-substituted benzene derivatives.[3]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted reactant.
-
k₀ is the rate constant for the reaction of the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the aminolysis of substituted isatoic anhydrides, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing groups. A Hammett plot of log(k/k₀) versus σ for a series of substituted isatoic anhydrides should yield a straight line, providing a powerful tool for predicting reactivity.
Comparative Experimental Study: A Proposed Protocol
To empirically validate the theoretical predictions, a comparative kinetic study of the aminolysis of a series of substituted isatoic anhydrides can be performed. The following protocol outlines a robust methodology for such a study.
Materials
-
Unsubstituted Isatoic Anhydride
-
5-Nitroisatoic Anhydride (EWG)
-
5-Chloroisatoic Anhydride (EWG)
-
5-Methoxyisatoic Anhydride (EDG)
-
5-Methylisatoic Anhydride (EDG)
-
Aniline (or other primary amine of choice)
-
Anhydrous Dioxane (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Standard laboratory glassware
Experimental Workflow
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Prep [label="Prepare stock solutions of substituted\nisatoic anhydrides and aniline in dioxane"]; Equilibrate [label="Equilibrate reactant solutions and\nspectrophotometer to desired temperature"]; Mix [label="Rapidly mix equimolar amounts of\nisatoic anhydride and aniline solutions in a cuvette"]; Monitor [label="Monitor the reaction progress by measuring the\nchange in absorbance over time at a fixed wavelength"]; Analyze [label="Analyze the kinetic data to determine\nthe pseudo-first-order rate constant (k_obs)"]; Calculate [label="Calculate the second-order rate constant (k)\nfrom k_obs and the concentration of the excess reactant"]; Compare [label="Compare the rate constants for the different\nsubstituted isatoic anhydrides"]; Hammett [label="Construct a Hammett plot by plotting\nlog(k/k₀) against the Hammett substituent constant (σ)"];
// Edges Prep -> Equilibrate; Equilibrate -> Mix; Mix -> Monitor; Monitor -> Analyze; Analyze -> Calculate; Calculate -> Compare; Compare -> Hammett; } /dot
Caption: Workflow for the comparative kinetic study.
Detailed Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare stock solutions of each substituted isatoic anhydride (e.g., 0.01 M) in anhydrous dioxane.
-
Prepare a stock solution of aniline (e.g., 0.1 M) in anhydrous dioxane. The amine is used in excess to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where there is a significant change in absorbance as the reaction proceeds (e.g., monitoring the disappearance of the isatoic anhydride or the appearance of the product).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place the required volume of the aniline solution and allow it to equilibrate to the reaction temperature.
-
Initiate the reaction by rapidly adding a small, known volume of the isatoic anhydride stock solution to the cuvette, quickly mix, and start recording the absorbance as a function of time.
-
-
Data Analysis:
-
The reaction will follow pseudo-first-order kinetics due to the excess of aniline. The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k) can then be calculated using the equation: k = kobs / [Aniline].
-
Repeat the experiment for each substituted isatoic anhydride under identical conditions.
-
Expected Results and Data Presentation
The experimental data should be compiled into a clear and concise table to facilitate comparison.
Table 1: Hypothetical Rate Constants for the Aminolysis of Substituted Isatoic Anhydrides with Aniline at 25 °C
| Substituent (R) | Hammett Constant (σ) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] (Expected Trend) |
| 5-NO₂ | +0.78 | Highest |
| 5-Cl | +0.23 | High |
| H | 0.00 | Intermediate |
| 5-CH₃ | -0.17 | Low |
| 5-OCH₃ | -0.27 | Lowest |
A Hammett plot of log(k/k₀) versus the Hammett substituent constant (σ) is then constructed. A linear relationship with a positive slope (ρ > 0) is expected, which would confirm that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.
Conclusion
The reactivity of substituted isatoic anhydrides in aminolysis reactions is a clear demonstration of the principles of physical organic chemistry. By understanding the electronic effects of substituents, researchers can predict and control the outcomes of their reactions. The experimental protocol provided in this guide offers a framework for quantitatively assessing these effects, enabling the rational design of synthetic strategies for novel and complex molecules. This knowledge is not only of academic interest but also holds significant practical value in the field of drug discovery and development, where the efficient synthesis of diverse chemical libraries is a cornerstone of the innovation process.
References
- Coppola, G. M. The Chemistry of Isatoic Anhydride. Synthesis1980, 1980 (07), 505–536.
- Shaterian, H. R., & Aghakazemi, E. Isatoic Anhydride in Organic Synthesis. Current Organic Synthesis2014, 11(6), 861-883.
- Staiger, R. P., & Wagner, E. C. The Reaction of Isatoic Anhydride with Ammonia and Primary and Secondary Amines. Journal of Organic Chemistry1953, 18(11), 1427–1436.
- Khan, I., et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules2014, 19(12), 20560-20574.
- Atya, E., et al. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. [Link]
- Kaushik, et al. Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry2007, 19(1), 567-572.
- Wikipedia.
- Kluger, R., & Hunt, J. C. Aminolysis of maleic anhydride. Kinetics and thermodynamics of amide formation. Journal of the American Chemical Society1984, 106(22), 6670-6674.
- Souissi, S., et al. Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Journal of Physical Organic Chemistry2021, 34(11), e4256.
- National Center for Biotechnology Information. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega2021, 6(10), 6978–6987. [Link]
Sources
Benchmarking the performance of 5-Aminoisatoic anhydride against other building blocks in library synthesis
A Senior Application Scientist's Guide for Drug Discovery Professionals
The strategic selection of building blocks is a cornerstone of successful library synthesis, directly influencing chemical diversity, synthetic tractability, and ultimately, the quality of lead compounds. Among the vast arsenal of reagents, 5-Aminoisatoic anhydride (5-AIA) stands out as a particularly versatile scaffold. This guide provides a detailed, evidence-based comparison of 5-AIA against other prevalent building blocks, offering insights into experimental design and mechanistic rationale to empower your synthetic strategy.
The Unique Value Proposition of this compound
This compound is more than a simple reagent; it is a bifunctional linchpin for diversity-oriented synthesis. Its structure, incorporating both a reactive anhydride and a nucleophilic aromatic amine within a single, stable molecule, is its key advantage. This arrangement allows for controlled, sequential reactions, making it an exceptional starting point for constructing complex heterocyclic libraries, most notably those containing the quinazolinone core.[1][2] Quinazolinones are a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1]
The anhydride ring can be readily opened by a vast array of nucleophiles, while the amino group serves as a handle for subsequent cyclization or derivatization, enabling a modular and efficient approach to library construction.[3]
A Comparative Analysis of Key Building Blocks
To fully appreciate the capabilities of 5-AIA, it is essential to benchmark it against other building blocks commonly employed for similar synthetic goals. The following table provides a comparative overview.
| Building Block | Core Functionality | Key Advantages | Common Disadvantages |
| This compound | Electrophilic Anhydride & Nucleophilic Amine | Bifunctionality allows for streamlined, often one-pot, multi-component reactions.[4] Stable, solid reagent. Provides direct access to diverse quinazolinones. | Scaffold is largely predetermined. Cost can be higher than basic precursors. |
| Isatoic Anhydride | Electrophilic Anhydride | Excellent for generating 2,3-disubstituted quinazolinones.[5][6] Releases CO2 as a clean byproduct.[3] | Lacks the 5-amino handle, limiting a key vector for diversity. |
| Anthranilic Acids | Nucleophilic Amine & Carboxylic Acid | Inexpensive and widely available starting material.[7][8] Foundation for many quinazolinone syntheses.[7] | Requires a separate activation step for the carboxylic acid (e.g., coupling agents), adding cost and complexity. |
| Isocyanates | Highly Electrophilic Isocyanate | Extremely reactive, enabling rapid formation of ureas, amides, and carbamates. | Highly sensitive to moisture. Can be hazardous to handle. Limited commercial diversity compared to amines or carboxylic acids. |
Experimental Head-to-Head: Quinazolinone Library Synthesis
A practical comparison of synthetic efficiency is best illustrated through a common application: the three-component synthesis of a 2,3-disubstituted quinazolinone library.
Comparative Synthetic Workflow
The diagram below illustrates the fundamental difference in workflow between the 5-AIA pathway, which leverages its built-in reactivity, and the anthranilic acid pathway, which requires external activation.
Caption: Comparison of one-pot 5-AIA vs. multi-step anthranilic acid pathways.
Protocol 1: One-Pot Quinazolinone Synthesis with 5-AIA
This protocol exemplifies a streamlined approach common for library synthesis.[4][9]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., EtOH or DMF), add the desired primary amine (1.1 eq) and aldehyde (1.1 eq).
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction: Heat the mixture under reflux (typically 80-100 °C) for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, dilute with water, extract with an organic solvent (e.g., EtOAc), wash, dry, and concentrate. Purify via column chromatography or recrystallization.
Protocol 2: Two-Step Synthesis from Anthranilic Acid
This pathway highlights the need for stoichiometric activating agents.
-
Step 1: Amide Formation: Dissolve anthranilic acid (1.0 eq), a primary amine (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in an aprotic solvent (e.g., DMF). Add a non-nucleophilic base such as DIPEA (2.5 eq). Stir at room temperature for 4-8 hours until amide formation is complete.
-
Step 2: Cyclization: To the crude amide intermediate, add a solvent (e.g., AcOH), the desired aldehyde (1.2 eq), and heat to reflux for 6-18 hours.
-
Work-up & Purification: Cool the reaction, neutralize with a base, and perform an aqueous work-up. Extract the product with an organic solvent. The subsequent purification steps are similar to Protocol 1.
Performance Benchmark Data
| Metric | 5-AIA Pathway | Anthranilic Acid Pathway | Rationale & Causality |
| Atom Economy | Higher | Lower | The 5-AIA pathway releases CO2 and H2O as byproducts. The anthranilic acid pathway generates stoichiometric waste from the coupling agent and base. |
| Process Steps | 1 or 2 steps (often one-pot) | 2 distinct steps | 5-AIA's inherent reactivity bypasses the need for a separate carboxylic acid activation step. |
| Typical Yields | Good to Excellent (65-90%) | Moderate to Good (50-80%) | Fewer intermediate handling and purification steps in the one-pot 5-AIA process generally lead to higher overall yields. |
| Ease of Automation | High | Moderate | One-pot reactions are inherently more amenable to high-throughput, parallel synthesis platforms used in library generation.[10] |
| Reagent Cost | Moderate | Low (acid) to High (coupling agent) | While anthranilic acid itself is cheap, the need for expensive coupling agents can significantly increase the cost per reaction.[8] |
Mechanistic Rationale: The Source of Efficiency
The superior efficiency of 5-AIA stems from its ability to orchestrate a reaction cascade within a single pot. The anhydride is a sufficiently activated electrophile that does not require a separate coupling agent.[11][12]
Caption: Reaction cascade for quinazolinone synthesis using 5-AIA.
The key steps are:
-
Nucleophilic Acyl Attack: The primary amine attacks one of the carbonyls of the anhydride.
-
Ring Opening: The tetrahedral intermediate collapses, opening the anhydride ring and releasing carbon dioxide to form an o-aminobenzamide intermediate.[3]
-
Condensation: The free amino group of the intermediate condenses with the aldehyde to form a Schiff base or a protonated iminium ion.
-
Intramolecular Cyclization: The amide nitrogen attacks the iminium carbon in a favorable 6-exo-trig cyclization.
-
Aromatization: The resulting dihydroquinazolinone intermediate often oxidizes to the stable aromatic quinazolinone under the reaction conditions.
This elegant, self-contained sequence avoids the cumbersome activation and potential side reactions associated with many alternative pathways.
Conclusion and Strategic Recommendations
For the rapid and efficient synthesis of diverse chemical libraries, particularly those centered on quinazolinone and related heterocyclic scaffolds, This compound presents a clear strategic advantage . Its bifunctional nature enables streamlined, atom-economical, and automation-friendly protocols that often outperform traditional multi-step approaches starting from precursors like anthranilic acid.
While the specific goals and cost constraints of a project will always guide the final choice of building blocks[8], the upfront investment in a versatile reagent like 5-AIA frequently pays dividends in terms of reduced development time, higher yields, and cleaner reaction profiles. It should be considered a premier building block for any drug discovery program focused on generating novel heterocyclic matter.
References
- Title: Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines Source: ACS Omega URL:[Link]
- Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: MDPI URL:[Link]
- Title: Synthetic studies toward biologically active quinazolinones Source: University of Massachusetts Dartmouth URL:[Link]
- Title: Strategies for the synthesis of quinazolinones involving isatoic anhydride.
- Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL:[Link]
- Title: One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1...
- Title: Quinazoline derivatives: synthesis and bioactivities Source: PubMed Central (PMC) URL:[Link]
- Title: Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach Source: ResearchG
- Title: Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones Source: ACS Public
- Title: Acid anhydrides - Organic Chemistry II Source: Fiveable URL:[Link]
- Title: Isatoic anhydride Source: Wikipedia URL:[Link]
- Title: Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization Source: PubMed Central (PMC) URL:[Link]
- Title: Symmetric building blocks and combinatorial functional group transformation as versatile strategies in combinatorial chemistry Source: PubMed URL:[Link]
- Title: Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications Source: Longdom Publishing URL:[Link]
- Title: isatoic anhydride, 118-48-9 Source: The Good Scents Company URL:[Link]
- Title: isatoic anhydride - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes Source: ResearchG
- Title: Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes Source: National Institutes of Health (NIH) URL:[Link]
- Title: Combinatorial Chemistry in Drug Discovery Source: PubMed Central (PMC) URL:[Link]
- Title: Selecting Orthogonal Building Blocks Source: AAPPTec URL:[Link]
- Title: Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks Source: ACS Public
- Title: Isatoic Anhydride. IV.
- Title: Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis Source: PubMed URL:[Link]
Sources
- 1. Research Portal [repository.lib.umassd.edu]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isatoic anhydride, 118-48-9 [thegoodscentscompany.com]
- 11. fiveable.me [fiveable.me]
- 12. longdom.org [longdom.org]
Evaluating the cost-effectiveness of using 5-Aminoisatoic anhydride in large-scale synthesis
An objective comparison of performance with alternative methodologies, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 5-Aminoisatoic Anhydride in Heterocyclic Synthesis
This compound is a highly valuable heterocyclic building block, primarily utilized as a precursor for the synthesis of a wide array of nitrogen-containing compounds. Its structure, featuring a reactive anhydride and an aromatic amine, makes it an efficient starting point for constructing complex molecules, most notably quinazolinones and their derivatives.[1] These scaffolds are central to numerous pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4]
The central challenge in large-scale synthesis is not merely achieving a high yield, but doing so in a manner that is economically viable, safe, and scalable. The decision to use this compound versus alternative starting materials like substituted anthranilic acids or 2-aminobenzamides hinges on a multifaceted cost-effectiveness analysis. This guide provides a deep dive into this evaluation, comparing reaction efficiency, raw material costs, process safety, and overall economic impact to guide strategic decisions in industrial and pharmaceutical chemistry.
Core Synthesis & Economic Considerations of this compound
The industrial production of isatoic anhydrides, including the 5-amino derivative, is most commonly achieved through the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene.[5][6] While effective, this route introduces significant cost and safety factors that are critical in a large-scale context.
Key Cost Drivers:
-
Raw Materials: The primary starting material is 2,5-diaminobenzoic acid. While anthranilic acid itself is a low-cost commodity chemical, the addition of a second amino group increases its cost.[7][8] The cost of phosgene, along with the extensive safety infrastructure required for its use, is a major financial consideration.[9]
-
Process Safety & Handling: Phosgene is extremely toxic, necessitating specialized reactors, scrubbing systems, and stringent safety protocols. These engineering controls represent a substantial capital investment and ongoing operational cost.
-
Reaction Control: The reaction is sensitive to temperature and stoichiometry. Maintaining optimal conditions (typically avoiding temperatures above 60°C to prevent side reactions) requires precise process control, adding to energy and equipment costs.[5]
-
Waste Management: The process generates acidic and potentially hazardous waste streams that require neutralization and specialized disposal, contributing significantly to the overall cost.
The primary advantage of this upfront investment is the creation of a highly reactive, "spring-loaded" intermediate. The subsequent reaction of this compound with other reagents often proceeds under mild conditions, driven by the irreversible loss of carbon dioxide (CO2), which can simplify purification and increase yields of the final product.[6]
Comparative Analysis: this compound vs. Alternative Pathways
The synthesis of a target molecule, for example, a 2,6-disubstituted quinazolin-4(3H)-one, can be approached from multiple starting points. Below, we compare the this compound route with a common alternative.
Workflow Comparison
The following diagram illustrates the strategic difference between using a pre-formed anhydride versus a more direct condensation approach.
Caption: Comparative workflows for quinazolinone synthesis.
Cost-Effectiveness Evaluation
| Parameter | Pathway A: this compound | Pathway B: 2-Aminobenzamide Derivative | Analysis |
| Starting Material Cost | Moderate to High (2,5-diaminobenzoic acid + phosgene) | Low to Moderate (e.g., 2-amino-5-nitrobenzoic acid is often cheaper) | Pathway B often has a lower initial raw material cost. |
| Number of Steps | 2 (Anhydride formation -> Final condensation) | 3+ (Amidation -> Reduction -> Final condensation) | Pathway A appears shorter, but the complexity of the phosgenation step is a major factor. |
| Process Hazards | High (Extremely toxic phosgene gas) | Moderate (Catalytic hydrogenation for nitro reduction carries explosion risk; other reagents are standard) | Pathway B avoids the acute toxicity risks of phosgene, making it more accessible. |
| Capital Investment | High (Requires specialized reactors and safety infrastructure for phosgene) | Moderate (Standard chemical processing equipment) | Pathway A is only feasible for facilities already equipped for hazardous gas handling. |
| Final Step Efficiency | Often high yield and clean reaction driven by CO2 release.[10] | Variable yields, may require an explicit oxidation step and more complex purification.[10] | The final condensation is a key advantage of the anhydride route, potentially lowering purification costs. |
| Atom Economy | Good, with CO2 as the only major byproduct in the final step. | Lower, due to the use of reducing and oxidizing agents. | Pathway A is more atom-economical in the final conversion. |
| Scalability | Scalable, but with significant safety overhead. | Generally straightforward to scale using standard batch reactors. | Pathway B is typically easier and cheaper to scale up for many organizations. |
Experimental Protocols & Supporting Data
To provide a practical context, we present generalized protocols for the synthesis of a 2-aryl-6-amino-quinazolin-4(3H)-one via both pathways.
Protocol 1: Synthesis via this compound (Pathway A)
This one-pot, three-component reaction is a hallmark of the utility of isatoic anhydrides.[10][11]
Reaction Scheme:
Caption: One-pot synthesis from this compound.
Methodology:
-
To a stirred solution of an aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (15 mL), add ammonium acetate (2.0 mmol).
-
Add sodium hypochlorite (NaOCl) as an oxidant.
-
Reflux the reaction mixture at 80-85°C for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. The precipitated solid is collected by filtration.
-
Wash the solid with water and dry. Recrystallize from ethanol to yield the pure product.
This method is adapted from general procedures for isatoic anhydride reactions, which demonstrate good to excellent yields (often >85%) and operational simplicity.[10]
Protocol 2: Synthesis from 2-Amino-5-nitrobenzamide (Pathway B)
This multi-step pathway involves the initial formation of a benzamide, followed by reduction and cyclization.
Methodology:
-
(Amidation): React 2-amino-5-nitrobenzoic acid with a chlorinating agent (e.g., thionyl chloride) and then an amine source to form 2-amino-5-nitrobenzamide.
-
(Reduction): Reduce the nitro group of 2-amino-5-nitrobenzamide to an amine using a standard reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation with H2/Pd-C) to yield 2,5-diaminobenzamide.
-
(Condensation & Oxidation): React the resulting 2,5-diaminobenzamide with an aromatic aldehyde (1.0 mmol) in a suitable solvent. This initially forms a dihydroquinazolinone intermediate.
-
Subsequent in-situ or separate-step oxidation (e.g., using reagents like manganese dioxide or potassium permanganate) is required to form the aromatic quinazolinone ring.[10]
-
Purification typically involves column chromatography to separate the product from byproducts and unreacted starting materials.
Conclusion and Strategic Recommendations
The choice between this compound and alternative precursors for large-scale synthesis is not a matter of universal superiority but of strategic alignment with project goals and available resources.
This compound is the cost-effective choice when:
-
High-throughput synthesis is the goal: Its ability to participate in clean, high-yielding, one-pot multicomponent reactions makes it ideal for generating libraries of compounds.[3]
-
Existing infrastructure for hazardous chemicals is in place: For companies with established phosgene handling capabilities, the primary cost barrier is significantly lowered.
-
The final reaction step is challenging: When other methods give low yields or complex mixtures, the clean conversion of the anhydride, driven by CO2 evolution, can justify its higher upfront cost by dramatically reducing downstream purification expenses.
Alternative pathways are more cost-effective when:
-
Avoiding highly toxic reagents is a priority: The operational simplicity and lower safety overhead of non-phosgene routes are often decisive factors.
-
Capital investment is limited: These routes utilize standard chemical reactors and do not require the specialized infrastructure for phosgene.
-
Raw material cost is the primary driver: If the starting materials for an alternative route (e.g., substituted nitroaromatics) are significantly cheaper, this can offset potentially lower yields or additional purification steps.
Ultimately, a thorough process hazard analysis (PHA) and a detailed techno-economic evaluation should be conducted for the specific target molecule and production scale before a final decision is made.
References
- Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. (n.d.). National Institutes of Health (NIH).
- A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. (n.d.). Der Pharma Chemica.
- Isatoic anhydride. (n.d.). Organic Syntheses Procedure.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. (n.d.). ResearchGate.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI.
- Synthesis of isatoic anhydride derivatives (microreview). (n.d.). ResearchGate.
- Global Anthranilic Acid Market- Industry Analysis, Market Size, Share, Trends, Growth And Forecast 2024-2030. (n.d.). IndustryARC.
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). (n.d.). National Institutes of Health.
- Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides (2H-3,1-Benzoxazine-2,4-diones). (Review). (n.d.). ResearchGate.
- The Chemistry of Anthranilic Acid. (n.d.). ResearchGate.
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (n.d.).
- SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. (2016, March 4). Chemistry of Heterocyclic Compounds.
- Isatoic anhydride. (n.d.). Wikipedia.
Sources
- 1. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 7. industryarc.com [industryarc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Aminoisatoic Anhydride
For Immediate Implementation: A Senior Application Scientist's Protocol for the Safe and Compliant Disposal of 5-Aminoisatoic Anhydride in Research and Development Settings.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, the proper disposal of specialized reagents like this compound is not merely a regulatory hurdle, but a critical aspect of professional practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and compliant with prevailing safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound, while a valuable building block, possesses characteristics that demand careful handling.
Hazard Profile:
According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form, including as a waste product.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can lead to irritation and allergic reactions.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Necessary when handling the solid form to prevent inhalation of dust particles, which can cause respiratory irritation.[1] |
Disposal Decision Workflow
The appropriate disposal route for this compound depends on the quantity of waste and the capabilities of the laboratory. The following diagram outlines the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Option 1: Collection for Licensed Hazardous Waste Disposal
For large quantities of this compound or in laboratories not equipped for chemical treatment, the most appropriate and compliant method of disposal is through a licensed hazardous waste contractor.
Step-by-Step Collection Protocol:
-
Waste Identification and Segregation:
-
Isolate waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves).
-
This waste must be classified as hazardous chemical waste.[2]
-
Segregate this waste from other waste streams, particularly from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[3][4][5][6][7][8]
-
-
Containerization:
-
Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
The container must be in good condition and free from leaks.[3]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[3]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.
-
Option 2: In-Laboratory Neutralization Protocol (for small quantities, <1g)
For experienced personnel in a well-equipped laboratory, small quantities of this compound can be neutralized in-house. This procedure involves a two-stage process: hydrolysis of the anhydride functional group, followed by oxidation of the aromatic amine. This procedure must be performed in a chemical fume hood.
Stage 1: Controlled Hydrolysis of the Anhydride
The anhydride group in this compound is susceptible to hydrolysis, which will open the heterocyclic ring to form 2-amino-5-aminobenzoic acid and carbon dioxide.[10]
Procedure:
-
Prepare a Dilute Basic Solution: In a beaker of appropriate size, prepare a 1 M solution of sodium hydroxide (NaOH). The volume should be at least 10 times the volume of the this compound to be neutralized.
-
Cool the Solution: Place the beaker in an ice bath to cool the NaOH solution.
-
Slow Addition: Slowly and carefully add the waste this compound to the cold, stirred NaOH solution. This controlled addition is crucial to manage the exothermic reaction.
-
Stir: Continue stirring the solution in the ice bath for at least one hour to ensure complete hydrolysis.
Stage 2: Oxidation of the Aromatic Amine
Aromatic amines can be degraded through oxidation. Acidified potassium permanganate is an effective oxidizing agent for this purpose.[11][12]
Procedure:
-
Acidify the Solution: While still in the ice bath and stirring, slowly add a 3 M solution of sulfuric acid (H₂SO₄) until the pH of the solution is between 1 and 2.
-
Prepare Oxidizing Agent: In a separate beaker, prepare a 0.2 M solution of potassium permanganate (KMnO₄).
-
Slow Addition of Oxidant: Slowly add the potassium permanganate solution to the acidified amine solution. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.
-
Quench Excess Permanganate: If a deep purple color persists, add a small amount of a reducing agent, such as sodium bisulfite solution, dropwise until the purple color disappears.
-
Neutralization: Carefully neutralize the final solution by adding a dilute solution of sodium hydroxide or sodium bicarbonate until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water. However, it is imperative to consult your local and institutional regulations before doing so.[13]
Spill Response
In the event of a spill of this compound:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container.[2]
-
For any residual powder, use a damp cloth or paper towel to wipe the area, and place the contaminated materials in the hazardous waste container.
-
Clean the spill area with soap and water.
Conclusion
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its chemical properties and the applicable safety and regulatory guidelines. By following the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant management of this chemical waste, thereby protecting themselves, their colleagues, and the environment.
References
- Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Department of Chemistry, Princeton University. (n.d.). Chemical Waste Disposal Guidelines.
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Hazardous Waste Incineration: A Resource Document.
- Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
- Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
- McClelland Engineers Pvt Ltd. (n.d.). High-Nitrogen content Organic Waste Incinerator.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8359, Isatoic Anhydride.
- MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ResearchGate. (n.d.). Mechanism studies. (1) The decomposition of isatoic anhydride.
- University of California, Berkeley. (n.d.). Examples of Incompatible Chemicals.
- U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Shodhganga. (n.d.). Chapter 5: Copper-Catalyzed N-Arylation of Isatoic Anhydride with Unsymmetrical Iodonium Salt at Room Temperature.
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214-1219.
- ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?.
- Wikipedia. (n.d.). Isatoic anhydride.
- Organic Syntheses. (n.d.). Isatoic anhydride.
- Google Patents. (n.d.). US6670520B2 - Reductive amination for aldehyde neutralization.
- Missouri State University. (2023). Waste Neutralization Guidance.
- University of Wisconsin-Milwaukee. (n.d.). Incompatible Chemicals.
- ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
- St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
- Google Patents. (n.d.). CN104402840B - Synthesis process of isatoic anhydride.
- Grand Valley State University. (2010). Incompatibility of Common Laboratory Chemicals.
- IsoLab, University of Washington. (n.d.). Acetic Anhydride.
- Lab Alley. (2015). Acetic Anhydride - Safety Data Sheet.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
- Google Patents. (n.d.). CN101973955A - Method for synthesizing isatoic anhydride.
Sources
- 1. 5-アミノイサト酸無水物 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. vumc.org [vumc.org]
- 10. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
